molecular formula C10H15N5O4 B1518513 2'-deoxyadenosine-5'-13C monohydrate

2'-deoxyadenosine-5'-13C monohydrate

Cat. No.: B1518513
M. Wt: 270.25 g/mol
InChI Key: WZJWHIMNXWKNTO-JAXFXGRRSA-N
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Description

2'-deoxyadenosine-5'-13C monohydrate is a useful research compound. Its molecular formula is C10H15N5O4 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

270.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)oxolan-3-ol;hydrate

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2+1;

InChI Key

WZJWHIMNXWKNTO-JAXFXGRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)[13CH2]O)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O

sequence

A

Origin of Product

United States

Foundational & Exploratory

molecular weight and properties of 2'-deoxyadenosine-5'-13C monohydrate

Technical Reference: 2'-Deoxyadenosine-5'- C Monohydrate

Executive Summary

This technical guide provides a comprehensive analysis of 2'-deoxyadenosine-5'-


C monohydrate






Chemical Identity & Molecular Weight Analysis[1][2][3]

Structural Composition

The compound consists of the purine nucleobase adenine linked to a 2'-deoxyribose sugar via a

1

Chemical Formula:

2
Precise Molecular Weight Calculation

Accuracy in mass spectrometry (MS) and stoichiometric preparation requires distinguishing between molecular weight (average atomic masses) and monoisotopic mass (exact mass of the most abundant/specified isotopes).

ComponentFormulaCalculation BasisValue (Da)
Unlabeled Anhydrous

Average MW251.24
Isotope Shift

C


C

+1.0034
Labeled Anhydrous

Average MW252.25
Water of Hydration

Average MW18.02
Total Target MW Labeled Monohydrate Average MW 270.27

Monoisotopic Mass (Exact Mass for MS):

  • 
    C: 12.00000
    
  • 
    C: 13.00335
    
  • 
    H: 1.00783
    
  • 
    N: 14.00307
    
  • 
    O: 15.99491
    

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the site of isotopic labeling at the 5' carbon.

ChemicalStructureAdenineAdenine Base(N9 linked)C1C1'Adenine->C1C2C2'(Deoxy)C1->C2C3C3'(OH)C2->C3C4C4'C3->C4C4->C1O-RingC513C-5'(Isotope Label)C4->C5ExocyclicOH5'-OHC5->OHWaterH2O(Crystal Lattice)Water->OHH-Bond

Figure 1: Structural schematic of 2'-deoxyadenosine-5'-


Physicochemical Properties[1][5][6][7][8][9]

Understanding the physical behavior of the labeled compound is essential for experimental design. While the isotope effect on chemical reactivity is negligible, it drastically alters spectroscopic properties.

PropertySpecificationExperimental Note
Appearance White crystalline powderHygroscopic; handle in low humidity.
Solubility (Water) ~25 mg/mLHeating to 37°C may facilitate dissolution.
Solubility (DMSO) >50 mg/mLPreferred solvent for high-concentration stocks.
Melting Point 187–189 °CDecomposes upon melting.
UV Absorbance (

)
260 nm (

)
Identical to unlabeled standard (pH 7.0).
pKa N1: 3.8; N6: ~13Protonation state affects NMR shifts.
Stability >2 years at -20°CProtect from light to prevent photo-oxidation.

Applications in Research & Drug Development[10]

NMR Spectroscopy: Backbone Conformation

The primary utility of 5'-


C labeling
  • Problem: In unlabeled samples, the H5'/H5'' proton signals often overlap heavily.

  • Solution: 5'-

    
    C labeling allows for Heteronuclear Single Quantum Coherence (HSQC)  experiments. This spreads the signals into the carbon dimension, resolving the H5'/H5'' resonances.
    
  • Mechanism: The

    
     coupling constants (between C5' and the Phosphorus atom) can be measured to determine the 
    
    
    torsion angle
    (O5'-C5'-C4'-C3'), distinguishing between gauche+, gauche-, and trans rotamers.
Metabolic Flux Analysis (MFA)

In drug development, this compound serves as a tracer for the Purine Salvage Pathway .

  • Tracking: The

    
    C label at the 5' position is retained when the nucleoside is phosphorylated to dAMP, dADP, and dATP.
    
  • Differentiation: It allows researchers to distinguish between de novo synthesis (unlabeled) and salvage pathway utilization (labeled) in cellular assays.

Mass Spectrometry Internal Standard

While fully labeled (


  • Cost Efficiency: Single-label synthesis is often less expensive than uniform labeling.

  • Spectral Clarity: It avoids the "isotope envelope" broadening seen with heavily labeled compounds, providing a clean +1 Da shift (or +1.003 Da exact) for high-resolution instruments (Orbitrap/FT-ICR).

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution.

  • Weighing: Accurately weigh 27.0 mg of 2'-deoxyadenosine-5'-

    
    C monohydrate.
    
    • Note: The monohydrate mass (270.27 g/mol ) must be used for calculation, not the anhydrous mass.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Why DMSO? Water stocks are prone to bacterial growth and hydrolysis over long periods. DMSO ensures sterility and chemical stability.

  • Dissolution: Vortex for 30 seconds. If undissolved, warm to 37°C for 5 minutes.

  • Aliquot & Store: Dispense into 50

    
    L aliquots in amber tubes. Store at -20°C or -80°C.
    
Quality Control: HPLC-MS Workflow

Before use in critical NMR or metabolic studies, purity must be verified.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 0-10% B over 15 mins (Nucleosides are polar and elute early).

  • Detection:

    • UV at 260 nm (Purity).

    • MS (ESI+): Monitor m/z 253.11 (Anhydrous labeled cation

      
      ).
      

QC_WorkflowStartSample Preparation(1 mg/mL in H2O)HPLCHPLC Separation(C18 Column, 0-10% ACN)Start->HPLCSplitFlow SplitterHPLC->SplitUVUV Detector (260nm)Check for ImpuritiesSplit->UVMSMass Spec (ESI+)Confirm m/z 253.11Split->MSDataData Analysis(Purity > 98% req)UV->DataMS->Data

Figure 2: Quality Control workflow ensuring chemical purity and isotopic validation.

Synthesis & Production Overview

While researchers typically purchase this reagent, understanding its origin aids in troubleshooting impurities.

Enzymatic Transglycosylation (Standard Route):

  • Donor: 5'-

    
    C-labeled Thymidine (synthesized from 
    
    
    C-formaldehyde and thymine).
  • Acceptor: Adenine.

  • Catalysts: Nucleoside Phosphorylases (PNPase/TPase).

  • Process: The enzyme cleaves the labeled sugar from thymidine and transfers it to the adenine base.

  • Purification: Crystallization from water yields the monohydrate form.[4]

References

  • Cambridge Isotope Laboratories. (2023). Stable Isotopes for Biomolecular NMR. Retrieved from

  • Sigma-Aldrich. (2023). 2'-Deoxyadenosine monohydrate Product Specification. Retrieved from

  • Oogo, Y., et al. (2008). Preparation of 2′-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue. Nucleic Acids Symposium Series. Retrieved from

  • MedChemExpress. (2023). 2'-Deoxyadenosine-13C5 monohydrate Datasheet. Retrieved from

  • PubChem. (2023). Deoxyadenosine Compound Summary. National Library of Medicine. Retrieved from

Introduction: The Significance of Site-Specific Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of 5'-¹³C Labeled Deoxyadenosine Monohydrate

This guide provides a comprehensive technical overview of 5'-¹³C labeled deoxyadenosine monohydrate, a critical tool for researchers, scientists, and drug development professionals. We will delve into its molecular structure, methods for structural elucidation, and its applications, grounding our discussion in established scientific principles and field-proven insights. Our focus is not merely on procedural steps but on the underlying causality that informs experimental design and data interpretation.

In the realm of molecular biology and pharmacology, understanding the fate of nucleosides within complex biological systems is paramount. Deoxyadenosine is a fundamental building block of DNA. The introduction of a stable, heavy isotope like Carbon-13 (¹³C) at a specific atomic position creates a powerful analytical probe without significantly altering the molecule's chemical properties.[1] This site-specific labeling, particularly at the 5'-position of the deoxyribose sugar, offers a unique vantage point for tracking the molecule's interactions and transformations.

The 5'-carbon is of particular interest as it is the site of phosphorylation, a key step in the formation of nucleotides (dAMP, dADP, dATP) and the subsequent incorporation into DNA. Labeling this position allows for unambiguous tracking of these metabolic processes. This guide will explore the definitive chemical structure of 5'-¹³C deoxyadenosine monohydrate and the rigorous analytical methodologies required to verify its identity and purity.

Molecular Architecture: Structure and Properties

The chemical integrity of an isotopically labeled standard is the bedrock of its utility. The structure of 5'-¹³C deoxyadenosine monohydrate is composed of three key components: the adenine nucleobase, the deoxyribose sugar with a ¹³C isotope at the 5'-position, and a single molecule of water integrated into its crystal lattice.

Core Chemical Structure

The molecule consists of an adenine base linked via a β-N9-glycosidic bond to the 1'-carbon of a 2'-deoxyribose sugar. The critical modification is the replacement of the naturally abundant ¹²C atom at the 5'-position of the sugar ring with a ¹³C isotope.

Caption: Chemical structure of 5'-¹³C deoxyadenosine with associated water molecule (monohydrate).

The Role of the Monohydrate

Deoxyadenosine readily crystallizes from water to form a stable monohydrate.[2] The water molecule is not merely surface-adsorbed; it is an integral part of the crystal structure, forming specific hydrogen bonds with the nucleoside. This has two practical implications for researchers:

  • Molecular Weight: The molecular weight must be calculated inclusive of the water molecule for accurate preparation of standard solutions.

  • Stability: The crystalline hydrate form is generally more stable for long-term storage than the anhydrous form.[2]

Physicochemical Properties

Accurate quantitative analysis relies on well-defined physical and chemical properties. The data below pertains to the monohydrate form.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₅O₄ (with ¹³C at 5' position)PubChem[3]
Molecular Weight 270.25 g/mol InvivoChem[4]
Appearance White crystalline powderThermo Fisher Scientific[5]
Melting Point 188.0-194.0 °CThermo Fisher Scientific[5]
Solubility Water: 25 mg/mLSigma-Aldrich[6]
Storage Temperature 2-8°CSigma-Aldrich[6]

Definitive Structural Characterization

Verifying the precise location of the ¹³C label and the overall structural integrity of the molecule is a non-negotiable step. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are complementary: NMR confirms the exact position of the label, while MS confirms the correct mass and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the position of isotopic labels.[7] The presence of a ¹³C nucleus at the 5'-position introduces unique and unambiguous spectral features.

  • Sample Preparation: Dissolve ~5-10 mg of 5'-¹³C deoxyadenosine monohydrate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. This will confirm the presence of all expected protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a signal for each unique carbon environment.[8]

  • Acquisition of 2D Spectra:

    • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each carbon with its directly attached proton(s), providing definitive assignment.

  • Data Analysis:

    • ¹³C Spectrum: Identify the signal corresponding to the C5' carbon. In unlabeled deoxyadenosine, this peak appears around 61-64 ppm.[9][10] The presence of a strong signal in this region for the labeled compound is the first confirmation.

    • ¹H Spectrum: The protons on the C5' carbon (H5' and H5'') will appear as a complex multiplet. Crucially, they will exhibit a large one-bond coupling constant (¹J_CH) to the attached ¹³C nucleus, which will split the proton signal if not decoupled.

    • HSQC Spectrum: The definitive proof comes from the HSQC spectrum. A cross-peak will be observed correlating the ¹³C signal at ~62 ppm with the proton signals of the H5' and H5'' protons. This directly links the labeled carbon to its attached protons, confirming the 5'-labeling position.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Verification Prep Dissolve Sample in Deuterated Solvent Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Prep->Acq_13C Acq_HSQC Acquire 2D ¹H-¹³C HSQC Acq_1H->Acq_HSQC Acq_13C->Acq_HSQC Analysis_13C Identify ¹³C5' Signal (~62 ppm) Acq_13C->Analysis_13C Analysis_HSQC Confirm C5'-H5' Correlation Acq_HSQC->Analysis_HSQC Verification Structure Verified Analysis_13C->Verification Analysis_HSQC->Verification

Caption: Workflow for NMR-based structural verification of 5'-¹³C labeled deoxyadenosine.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct molecular weight, which directly reflects the successful incorporation of the single ¹³C isotope. Isotope Dilution Mass Spectrometry is a primary analytical technique for this purpose.[11][12]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the labeled compound in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid for better ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) for sample introduction.

  • Method:

    • Inject the sample into the LC-MS system.

    • Acquire data in positive electrospray ionization (ESI+) mode.

    • Monitor for the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • The theoretical mass of unlabeled deoxyadenosine [M+H]⁺ is approximately 252.1091 g/mol .

    • The theoretical mass of 5'-¹³C labeled deoxyadenosine [M+H]⁺ is approximately 253.1125 g/mol (a mass shift of +1.0034 Da).

    • The presence of a dominant peak at the expected m/z for the labeled compound confirms the successful incorporation of one ¹³C atom. The relative intensity of any peak at the unlabeled mass indicates the isotopic purity.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS Data Acquisition cluster_analysis_ms Data Analysis & Verification Prep_MS Prepare Dilute Solution Acq_MS Inject into LC-MS (ESI+) Prep_MS->Acq_MS Analysis_Mass Observe Mass Spectrum for [M+H]⁺ Acq_MS->Analysis_Mass Check_Mass Confirm m/z = ~253.11 (Unlabeled m/z = ~252.11) Analysis_Mass->Check_Mass Verification_MS Mass & Isotopic Purity Verified Check_Mass->Verification_MS

Caption: Workflow for mass spectrometry verification of 5'-¹³C labeled deoxyadenosine.

Applications in Advanced Research

The utility of 5'-¹³C deoxyadenosine monohydrate stems from its ability to act as a tracer and an internal standard in a variety of sophisticated experimental contexts.

  • Quantitative Bioanalysis: In mass spectrometry-based quantification, stable isotope-labeled analogues are the gold standard for use as internal standards.[13][14] By spiking a known amount of 5'-¹³C deoxyadenosine into a complex biological sample (e.g., plasma, tissue digest), one can accurately quantify the endogenous, unlabeled deoxyadenosine. The labeled standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression, allowing for highly precise and accurate measurements.[11][12][15][16]

  • Metabolic Flux Analysis: The ¹³C label can be traced as the deoxyadenosine is metabolized by cellular machinery. This allows researchers to follow the pathways of nucleoside salvage and phosphorylation, providing critical data on cellular metabolism in both healthy and disease states.

  • Enzyme Kinetics and Mechanism: The slight increase in mass due to the ¹³C atom can lead to a small but measurable change in the rate of enzymatic reactions involving the 5'-carbon. This phenomenon, known as a Kinetic Isotope Effect (KIE), provides powerful insights into the transition state of an enzyme-catalyzed reaction, helping to elucidate its mechanism.[17][18][19]

  • Structural Biology with NMR: In NMR studies of large DNA molecules or DNA-protein complexes, selective ¹³C labeling can simplify complex spectra.[20][21] By labeling only specific positions like the 5'-carbon, researchers can isolate signals from that region, making it possible to study local structure and dynamics that would otherwise be obscured in a uniformly labeled sample.

Conclusion

5'-¹³C labeled deoxyadenosine monohydrate is a meticulously designed chemical tool whose value is underpinned by its precise and verifiable structure. Its synthesis and characterization demand rigorous analytical oversight, primarily through NMR and MS, to ensure both the correct placement of the isotopic label and high isotopic purity. For researchers in drug development and the life sciences, this compound provides an indispensable standard for the accurate quantification of its endogenous counterpart and a sophisticated probe for investigating the intricate dynamics of nucleic acid metabolism and interaction. The causal link between its defined structure and its analytical utility makes it a cornerstone of modern bioanalytical and mechanistic studies.

References

  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]

  • Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • Measurement of Enzyme Isotope Effects. PubMed. [Link]

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed. [Link]

  • Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. NIST. [Link]

  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. [Link]

  • 2'-Deoxyadenosine monohydrate. PubChem. [Link]

  • Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. MDPI. [Link]

  • α-d-2′-Deoxyadenosine, an irradiation product of canonical DNA and a component of anomeric nucleic acids: crystal structure, packing and Hirfeld surface analysis. IUCr Journals. [Link]

  • Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. PMC. [Link]

  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. [Link]

  • Deoxyadenosine. PubChem. [Link]

  • Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC. [Link]

  • Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link]

  • The Chemical Synthesis and Nuclear Magnetic Resonance Spectroscopy of Adenosylcobalamin Selectivity Enriched with Carbon-13. ACS Publications. [Link]

  • Binding Isotope Effects: Boon and Bane. PMC. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

  • What is 13C-NMR Spectroscopy? Ft. Professor Dave. YouTube. [Link]

  • Heavy water. Wikipedia. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 8.8: Isotope Effects in Chemical Reactions. Chemistry LibreTexts. [Link]

  • 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 5'-Deoxyadenosine. PubChem. [Link]

  • 5'-deoxyadenosine. ChemBK. [Link]

  • Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase. PMC. [Link]

  • Isotope-Labeled Compounds. Life Technologies (India) Pvt. Ltd.. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

  • Chemical structures of (a) 2'‐deoxyadenosine (dA, MW=251 g.mol⁻¹), (b)... ResearchGate. [Link]

  • A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism. PMC. [Link]

Sources

Unlocking Molecular Insights: A Technical Guide to the Advantages of Site-Specific 13C Labeling at the 5' Position in Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a cornerstone of modern biochemical and pharmaceutical research, providing an unparalleled window into the intricate dance of molecules. Among these techniques, site-specific carbon-13 (¹³C) labeling of nucleosides, the fundamental units of DNA and RNA, offers profound insights into their structure, metabolism, and interactions. This in-depth guide focuses on the strategic advantages of introducing a ¹³C label specifically at the 5'-position of the ribose or deoxyribose sugar. We will explore how this precise isotopic placement serves as a powerful tool for researchers in structural biology, metabolic engineering, and drug development, enabling a deeper understanding of nucleic acid conformation, metabolic flux, and the mechanisms of therapeutic agents.

Introduction: The Power of Precision in Isotopic Labeling

In the vast landscape of molecular biology, understanding the dynamic nature of nucleosides and their derivatives is paramount. While uniform isotopic labeling provides a broad overview of molecular fate, site-specific labeling acts as a high-precision instrument, allowing us to probe specific atomic positions and the biochemical events they govern. The 5'-position of a nucleoside is a hub of critical activity; it is the site of phosphorylation to form nucleotides, a key process in everything from energy metabolism (ATP) to the synthesis of nucleic acids. Placing a ¹³C "spy" at this position provides direct access to information about these fundamental processes.

This guide will navigate the core benefits of 5'-¹³C labeling, moving from the foundational principles of how this specific label enhances Nuclear Magnetic Resonance (NMR) spectroscopy to its application in deciphering complex metabolic networks and accelerating the development of novel therapeutics.

Probing the Conformational Landscape: 5'-¹³C Labeling and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. The introduction of a ¹³C label significantly enhances the information obtainable from NMR experiments.[1] Labeling specifically at the 5'-position offers unique advantages for elucidating the conformation of the nucleoside sugar-phosphate backbone.

The chemical shift of the 5'-carbon is exquisitely sensitive to the torsion angle γ, which describes the rotation around the C4'-C5' bond.[2][3] This rotation dictates the spatial relationship between the sugar ring and the phosphate group in a nucleotide, a critical determinant of overall nucleic acid architecture. By monitoring the ¹³C chemical shift of the 5'-carbon, researchers can gain precise information about the preferred conformation around this bond, distinguishing between the common gauche+, trans, and gauche- rotamers.

dot graph TD{ subgraph Conformational States of the γ Torsion Angle A["gauche+ (g+)"] -- "Rotation around C4'-C5'" -- B["trans (t)"] B -- "Rotation around C4'-C5'" -- C["gauche- (g-)"] end D[5'-¹³C Chemical Shift] --> E{NMR Spectrum} A --> D B --> D C --> D style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 1: The relationship between the γ torsion angle conformations and the resulting 5'-¹³C chemical shift observed in NMR spectroscopy.

Furthermore, the presence of an isolated ¹³C spin at the 5'-position simplifies complex NMR spectra. In uniformly labeled molecules, extensive ¹³C-¹³C scalar couplings can lead to signal splitting and spectral crowding, complicating analysis. Site-specific labeling at the 5'-position eliminates these couplings, resulting in sharper signals and facilitating unambiguous resonance assignment, which is particularly beneficial when studying large RNA molecules or protein-nucleic acid complexes.[4][5]

Experimental Protocol: A Generalized Approach for NMR Analysis of 5'-¹³C Labeled Nucleosides
  • Sample Preparation: Dissolve the 5'-¹³C labeled nucleoside or oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O) to a final concentration of 0.1-1.0 mM.

  • NMR Data Acquisition: Acquire a series of one-dimensional (1D) ¹³C and two-dimensional (2D) heteronuclear correlation spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

  • Chemical Shift Referencing: Reference the acquired spectra using an internal or external standard.

  • Resonance Assignment: Assign the ¹³C resonance corresponding to the 5'-carbon based on its characteristic chemical shift range and correlations in the 2D spectra.

  • Conformational Analysis: Compare the observed 5'-¹³C chemical shift to established values for different γ torsion angle rotamers to determine the predominant conformation.[2][3]

  • Dynamics Studies: Employ ¹³C relaxation experiments to probe the local motion and flexibility at the 5'-position.

Illuminating Metabolic Pathways: Tracing the Flow of Carbon

Metabolic flux analysis (MFA) using stable isotopes is a powerful methodology for quantifying the rates of metabolic reactions within a cell.[1] By supplying ¹³C-labeled precursors, such as glucose, researchers can track the incorporation of the label into various metabolites, thereby mapping the flow of carbon through intricate metabolic networks.

Site-specific 5'-¹³C labeling of nucleosides is particularly advantageous for studying the pentose phosphate pathway (PPP). The ribose sugar of nucleosides is synthesized via the PPP, a crucial pathway for producing NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The carbons of the ribose ring are derived from specific carbons of glucose in a well-defined manner. The 5'-carbon of ribose originates from either C1 or C2 of glucose, depending on the route through the PPP. By using specifically labeled glucose precursors and analyzing the ¹³C enrichment at the 5'-position of the resulting nucleosides, the relative contributions of the oxidative and non-oxidative branches of the PPP can be accurately determined.[6][7][8][9]

dot graph TD{ subgraph Pentose Phosphate Pathway Tracing A["[1-¹³C]Glucose"] --> B{Oxidative PPP} C["[2-¹³C]Glucose"] --> B B --> D["[5-¹³C]Ribose-5-Phosphate"] D --> E["5'-¹³C Labeled Nucleosides"] end E --> F{Mass Spectrometry or NMR Analysis} style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 2: Simplified workflow for tracing the pentose phosphate pathway using ¹³C-labeled glucose and analyzing the resulting 5'-¹³C labeled nucleosides.

Labeled Glucose PrecursorExpected Labeling at Ribose 5'-Position via PPPAnalytical Readout
[1-¹³C]GlucoseLabeledMass shift of +1 Da
[2-¹³C]GlucoseLabeledMass shift of +1 Da
Unlabeled GlucoseUnlabeledBaseline mass

Table 1: Expected labeling patterns at the 5'-position of ribose derived from specifically labeled glucose precursors via the pentose phosphate pathway.

Accelerating Drug Development: A Tool for Mechanistic and Pharmacokinetic Studies

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[10][11][12][13] These drugs function by mimicking natural nucleosides and, upon incorporation into viral or cellular DNA or RNA, disrupt replication. The efficacy of these drugs is critically dependent on their intracellular phosphorylation, a process initiated at the 5'-hydroxyl group.

Site-specific ¹³C labeling at the 5'-position of nucleoside analog drug candidates provides an invaluable tool for their development and characterization.

  • Mechanism of Action Studies: By tracking the 5'-¹³C label, researchers can directly monitor the enzymatic phosphorylation of the drug to its active triphosphate form. This allows for the study of the kinetics of the responsible kinases and can help identify potential mechanisms of drug resistance related to impaired phosphorylation.[14][15]

  • Metabolic Fate and Pharmacokinetics: Following the metabolic fate of a drug is crucial for understanding its efficacy and potential toxicity. 5'-¹³C labeling enables the use of mass spectrometry to trace the absorption, distribution, metabolism, and excretion (ADME) of the nucleoside analog, providing a detailed picture of its pharmacokinetic profile.

  • Target Engagement: In some cases, the interaction of the phosphorylated nucleoside analog with its target enzyme (e.g., a viral polymerase) can be studied using NMR. The 5'-¹³C label can serve as a sensitive probe to monitor conformational changes upon binding.

dot graph TD{ subgraph Nucleoside Analog Activation A["5'-¹³C Labeled Nucleoside Analog"] --> B{"Cellular/Viral Kinases"} B --> C["5'-¹³C Labeled Monophosphate"] C --> D{"Further Phosphorylation"} D --> E["5'-¹³C Labeled Triphosphate (Active Drug)"] end E --> F{Target Enzyme Inhibition} style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 3: The phosphorylation cascade of a 5'-¹³C labeled nucleoside analog to its active triphosphate form.

Synthesis of 5'-¹³C Labeled Nucleosides: A Methodological Overview

The synthesis of site-specifically labeled nucleosides can be achieved through both chemical and enzymatic approaches. Chemical synthesis offers precise control over the position of the label. A common strategy involves the synthesis of a ¹³C-labeled ribose or deoxyribose sugar, which is then coupled to the desired nucleobase.

Generalized Chemical Synthesis Protocol

A multi-step chemical synthesis is typically required to introduce a ¹³C label at the 5'-position of the ribose sugar.[16] While specific reaction conditions will vary depending on the target nucleoside, a general workflow is outlined below.

  • Preparation of a 5-Oxoribose Derivative: Start with a protected ribose derivative and selectively oxidize the 5'-hydroxyl group to an aldehyde.

  • ¹³C Wittig Reaction: React the 5-oxoribose derivative with a ¹³C-labeled Wittig reagent (e.g., Ph₃P¹³CH₃I) to introduce the ¹³C label at the 5'-position and extend the carbon chain.

  • Transformation to the Labeled Ribose: A series of reactions, including asymmetric dihydroxylation, selective acylation, oxidative cleavage, and stereoselective reduction, are employed to convert the intermediate into the desired D-[5-¹³C]ribose derivative.

  • Glycosylation: Couple the ¹³C-labeled ribose derivative with the desired purine or pyrimidine base to form the nucleoside.

  • Deprotection: Remove the protecting groups to yield the final 5'-¹³C labeled nucleoside.

Enzymatic synthesis can also be employed, particularly for the production of labeled nucleotides from ¹³C-labeled precursors in cell-free systems or through microbial fermentation.[17][18]

Conclusion: A Versatile Tool for Advancing Research

Site-specific ¹³C labeling at the 5'-position of nucleosides is a sophisticated and powerful technique that offers a multitude of advantages for researchers across various scientific disciplines. From providing high-resolution structural information and delineating metabolic pathways to accelerating the development of life-saving drugs, the strategic placement of a ¹³C label at this critical position unlocks a wealth of information that would otherwise be inaccessible. As synthetic methodologies become more refined and analytical instrumentation continues to advance, the application of 5'-¹³C labeled nucleosides is poised to play an even more significant role in unraveling the complexities of the molecular world.

References

  • Harbison, G. S. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. Journal of Biomolecular NMR, 20(1), 39-50. [Link]

  • Kinugawa, Y., & Kawashima, E. (2002). Stereoselective synthesis of [5'-2H1][5'-13C]nucleosides. Nucleic Acids Research Supplement, (2), 19-20. [Link]

  • Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of biomolecular NMR, 20(1), 39-50. [Link]

  • Sundaralingam, M., & Parthasarathy, R. (1984). The occurence of the syn-C3' endo conformation and the distorted backbone conformations for C4'-C5' and P-O5' in oligo and polynucleotides. Journal of biomolecular structure & dynamics, 2(2), 353-372. [Link]

  • Richter, C., Gässler, J., & Schwalbe, H. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 35(19), e126. [Link]

  • Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.
  • Al-Hashimi, H. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9401-9451. [Link]

  • Schrittwieser, J. H., & Kroutil, W. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Biotechnology Advances, 62, 108077. [Link]

  • Lee, W. N., & Boros, L. G. (2014). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of visualized experiments : JoVE, (88), 51573. [Link]

  • Pradere, U., et al. (2014). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 107, 43-60. [Link]

  • Altona, C. (1985). Carbon-13 NMR in conformational analysis of nucleic acid fragments. 4. The torsion angle distribution about the C3'-O3' bond in DNA constituents. Nucleic Acids Research, 13(4), 1273-1289. [Link]

  • Miclet, E., & Boisbouvier, J. (2017). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Topics in Current Chemistry, 375(4), 66. [Link]

  • Downey, A. M., Pohl, R., & Hocek, M. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. The Journal of Organic Chemistry, 82(7), 3629-3641. [Link]

  • Creek, D. J., et al. (2016). Labelling of pentose phosphate pathway and purine nucleotides from 50% U-13C-glucose in BSF T. brucei. [Link]

  • Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631-635. [Link]

  • Scott, A. I., & Baxter, R. L. (1981). Studying enzyme mechanism by 13C nuclear magnetic resonance. Annual review of biophysics and bioengineering, 10, 243-264. [Link]

  • Mikhailov, S. N., & Karpeisky, M. Y. (2021). Antiviral nucleoside analogs. Acta Naturae, 13(2), 4-17. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). Studying Enzymes by In Vivo 13C Magnetic Resonance Spectroscopy. Frontiers in neuroenergetics, 6, 2. [Link]

  • van Winden, W. A., et al. (2005). Revisiting the 13C-label distribution of the non-oxidative branch of the pentose phosphate pathway based upon kinetic and genetic evidence. FEBS journal, 272(24), 6297-6311. [Link]

  • Pharmacy D-base. (2020, November 4). Antiviral agents The nucleoside analogues. [Link]

  • Pradere, U., et al. (2014). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 112, 51-69. [Link]

  • Richter, C., Gässler, J., & Schwalbe, H. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 35(19), e126. [Link]

  • Andersen, J. B., et al. (2014). Simplified presentation of 13C-labeling patterns of metabolites from incubation of cells with [2-13C]glucose representing the pentose phosphate pathway (PPP), glycolysis, and tricarboxylic acid (TCA) cycle activity. [Link]

Sources

difference between uniformly labeled and 5'-13C specific deoxyadenosine

Technical Guide: Uniformly Labeled vs. 5'- C Specific Deoxyadenosine

Executive Summary

In the structural analysis of nucleic acids, the choice of isotopic labeling strategy—Uniformly Labeled (


)Atom-Specific (

)

While uniform labeling is the industry standard for de novo backbone assignment via triple-resonance NMR, it suffers from severe spectral crowding and rapid transverse relaxation in oligonucleotides >15 kDa. Conversely,



This guide delineates the mechanistic differences, experimental trade-offs, and specific protocols for utilizing these two distinct isotopic tools.

Structural and Isotopic Fundamentals

To select the correct reagent, one must understand the isotopic topology of the deoxyadenosine molecule.

Uniformly Labeled Deoxyadenosine ( -dA)[1]
  • Composition: All 10 carbon atoms (adenine base + deoxyribose sugar) and all 5 nitrogen atoms are replaced with stable isotopes (

    
    ).
    
  • Mass Shift: +15 Da (approx) relative to natural abundance.

  • Key Feature: Every position is NMR-active. This creates a contiguous chain of coupled spins, allowing magnetization transfer through the entire molecule (e.g., from Base H8 to Sugar H1').

5'-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> C Specific Deoxyadenosine[1][2]
  • Composition: Only the carbon at the 5'-position (the exocyclic

    
     group) is 
    
    
    -enriched (>98%). All other carbons remain at natural abundance (~1.1%
    
    
    ).
  • Mass Shift: +1 Da.

  • Key Feature: The spin system is isolated. There are no adjacent

    
     neighbors. This eliminates one-bond 
    
    
    couplings (
    
    
    ), resulting in singlet peaks in proton-decoupled carbon spectra.

NMR Spectroscopy: The Primary Differentiator

The behavior of these two isotopologues in a magnetic field is radically different. The choice depends on whether you need global assignment or local dynamics.

The "Spectral Crowding" Problem (Uniform Labeling)

In uniformly labeled DNA, every carbon couples to its neighbors.

  • Coupling Constants: The one-bond coupling (

    
    ) is large (~35–45 Hz). In 2D or 3D spectra, this splits signals, reducing signal-to-noise (S/N) and increasing overlap.
    
  • Relaxation: The high density of

    
     and 
    
    
    spins creates efficient dipolar relaxation pathways. This leads to line broadening , particularly in larger DNA/RNA complexes, effectively wiping out signals for oligomers >40 nucleotides.
The "Precision Probe" Solution (5'- C Specific)

By labeling only the 5' carbon, we exploit the unique geometry of the DNA backbone.

  • Backbone Torsion (

    
    ):  The 5' carbon is central to the 
    
    
    torsion angle (
    
    
    ).
  • Sugar Pucker: The chemical shift of C5' is sensitive to the sugar conformation (C2'-endo vs. C3'-endo).

  • NOE Pathways: Because the C5' is isolated, Nuclear Overhauser Effect (NOE) measurements between H5'/H5'' and base protons (H8) are cleaner, providing precise distance constraints for structure calculations without "spin diffusion."

Visualization of Spectral Logic

NMR_LogicGoalExperimental GoalAssignDe NovoResonance AssignmentGoal->AssignDynamicsLocal Dynamics /Sugar PuckerGoal->DynamicsUniformUse Uniformly Labeled[U-13C, 15N]-dAAssign->UniformSpecificUse 5'-13C SpecificDeoxyadenosineDynamics->SpecificCrowdingChallenge:Spectral Crowding & J-CouplingUniform->CrowdingCleanBenefit:Singlet Peaks &Isolated RelaxationSpecific->CleanRequires 3D/4D\nTriple ResonanceRequires 3D/4DTriple ResonanceCrowding->Requires 3D/4D\nTriple ResonanceEnables RDC &\nRelaxation (T1/T2)Enables RDC &Relaxation (T1/T2)Clean->Enables RDC &\nRelaxation (T1/T2)

Figure 1: Decision matrix for selecting isotopic labeling based on experimental NMR requirements.

Mass Spectrometry & Metabolic Flux Analysis (MFA)[3][4]

While NMR focuses on structure, Mass Spectrometry (MS) utilizes these labels to trace biochemical pathways.

Isotopologue Distribution
  • Uniform (

    
    ):  In a mass spectrum, intact dA appears as the 
    
    
    isotopologue. If the molecule fragments or is metabolized, it produces a complex "mass isotopomer distribution" (MID) that represents the scrambling of carbon skeletons.
  • Specific (

    
    ):  Appears as 
    
    
    . This is critical for Positional Enrichment Analysis .
    • Example: In the Pentose Phosphate Pathway (PPP), the C1 of glucose is decarboxylated. If you feed

      
      -glucose, the label is lost. If you feed 
      
      
      -glucose, the label ends up at the C5 position of the ribose. Therefore, detecting
      
      
      in DNA confirms the specific metabolic route of the ribose synthesis.

Experimental Protocol: Site-Specific Incorporation

To utilize 5'-

Solid-Phase Synthesis (SPS)
Protocol: Phosphoramidite Incorporation

Prerequisite: 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (

  • Design: Select the target sequence. Identify the specific Adenine residue to label (e.g., 5'-G-C-T-[dA*]-C-G-3').

  • Instrument Setup: Load the standard A, C, G, T phosphoramidites on ports 1-4 of the DNA synthesizer.

  • Modified Port: Dissolve the

    
     dA phosphoramidite in anhydrous acetonitrile (0.1 M concentration) and load onto port 5 (or "X").
    
  • Coupling Cycle:

    • Detritylation: TCA removes the DMT group from the previous base.

    • Coupling: Activate port 5. The

      
       amidite reacts with the 5'-OH of the growing chain. Note: Extend coupling time to 6-10 minutes for modified amidites to ensure >99% efficiency.
      
    • Capping: Acetylates unreacted 5'-OH groups to prevent deletion mutations.

    • Oxidation: Iodine/Water converts the phosphite triester to a stable phosphate triester.

  • Cleavage & Deprotection: Incubate in concentrated Ammonium Hydroxide (55°C, 16 hrs) to cleave from the CPG support and remove base protecting groups.

  • Purification: Use HPLC (DMT-on) or PAGE to purify the full-length product.

  • QC: Verify mass using ESI-MS. The labeled oligo should show a mass shift of exactly +1.003 Da relative to the unlabeled control.

Comparative Data Summary

FeatureUniformly Labeled (

)
5'-

C Specific Labeled
Primary Application Global Structure Determination (NOE/Assignment)Local Dynamics, Sugar Pucker, Torsion Angles
NMR Spectrum Complex multiplets (

), broad lines
Sharp singlets, high resolution
Coupling Info Contains all

and

Contains only

(at C5')
Relaxation (

)
Fast (Broad peaks)Slow (Sharp peaks)
Mass Shift (dA) +10 Da+1 Da
Synthesis Method Enzymatic (PCR/IVT) or ChemicalChemical (Solid Phase) required for site-selectivity
Cost ModerateHigh (Custom Synthesis)

Pathway Visualization: The 5' Carbon in DNA

The following diagram illustrates the structural context of the 5' carbon and why specific labeling isolates the backbone geometry.

DNA_Backbonecluster_legendLabeling ImpactPPO5O5'P->O5C5C5'(13C)O5->C5GammaAngleC4C4'C5->C4C3C3'C4->C3BaseAdenineBaseC4->BaseGlycosidicDescC5' (Green) is the ONLY13C atom in Specific Labeling.No J-coupling to C4'.

Figure 2: Structural topology of the DNA backbone. The 5' carbon (green) is the specific site of labeling, isolating the gamma torsion angle.

References

  • Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186. Link

  • Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936-962. Link

  • Cambridge Isotope Laboratories. (2023). Stable Isotope-Labeled Nucleic Acids and Related Compounds. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4, 878–892. Link

  • Wenter, P., et al. (2006). A specific 13C-labeling strategy for the determination of the sugar pucker of DNA and RNA by NMR spectroscopy. Journal of Biomolecular NMR, 36, 115–125. Link

role of 2'-deoxyadenosine-5'-13C in structural biology research

Technical Whitepaper: 2'-Deoxyadenosine-5'- C as a Precision Probe in Structural Biology

Executive Summary

In the high-resolution structural analysis of nucleic acids, the sugar-phosphate backbone remains the most challenging region to characterize due to severe spectral overlap and rapid conformational averaging. While uniform


2'-Deoxyadenosine-5'-


C (dA-5'-

C)



The Structural Challenge: The Backbone "Blind Spot"

The DNA backbone is defined by six torsion angles (


angle (O5'-C5'-C4'-C3')

angle (P-O5'-C5'-C4')
  • The Problem: In non-labeled or uniformly labeled samples, the H5'/H5'' protons resonate in a narrow spectral window (4.0–4.5 ppm), making J-coupling measurement nearly impossible in large complexes.

  • The Solution: dA-5'-

    
    C introduces a heteronuclear probe at the hinge of the deoxyribose ring, enabling:
    
    • Spectral Dispersion: Spreading H5'/H5'' signals into the carbon dimension (~60–70 ppm).

    • Relaxation Analysis: Direct measurement of C5' relaxation rates (

      
      ) to quantify ps-ns timescale motions.
      
    • Torsion Constraints: Measurement of heteronuclear couplings (

      
      , 
      
      
      ) to fix the
      
      
      angle.

Core Applications & Mechanisms

Probing the Torsion Angle

The conformation of the exocyclic C5'-CH2 group (gauche+, gauche-, or trans) dictates the width of the major groove.

  • Mechanism: The chemical shift of the

    
    C5' nucleus is sensitive to the 
    
    
    torsion angle. More importantly, it acts as a relay point for measuring the
    
    
    coupling constant, which directly correlates with the rotameric state of the C4'-C5' bond.
  • Experimental Advantage: In a site-specific dA-5'-

    
    C sample, the absence of 
    
    
    C labeling at C4' eliminates the strong
    
    
    coupling (~40 Hz), simplifying the multiplet structure and allowing precise measurement of smaller long-range couplings.
Quantifying Sugar Pucker (N-type vs. S-type)

While C1' and C3' are traditional probes for sugar pucker (C2'-endo vs. C3'-endo), the C5' label provides complementary data via the


 torsion angle
  • Protocol: High-resolution H5'-C5' HSQC experiments reveal cross-peaks that are sensitive to the ring current effects of the adenine base. The "South" (B-form) to "North" (A-form) transition shifts the C5' environment, which can be tracked during drug titration.

Dynamics and Entropy

The C5' methylene group is an excellent probe for local entropy.

  • Order Parameters (

    
    ):  By measuring 
    
    
    C relaxation (
    
    
    ) and
    
    
    NOE specifically at the 5' position, researchers can calculate the order parameter of the backbone.
  • Significance: A drop in

    
     at specific Adenine sites often precedes unwinding or base-flipping events required for helicase activity or transcription factor binding.
    

Experimental Workflow

The following protocol outlines the integration of dA-5'-

Phase 1: Sample Preparation
  • Synthesis: Use solid-phase phosphoramidite chemistry.[1]

    • Input: 5'-Dimethoxytrityl-N-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (selectively

      
      C labeled at C5').
      
    • Coupling: Standard cycle (coupling time 2-3 mins).

    • Purification: PAGE or HPLC (DMT-on/off) is critical to remove failure sequences which can crowd the aromatic region.

  • Annealing: Dissolve in NMR buffer (typically 10-100 mM NaPi, pH 6.5, 100 mM NaCl). Heat to 95°C for 5 mins, cool slowly to room temperature to ensure duplex formation.

Phase 2: NMR Acquisition (Pulse Sequence Logic)
  • Experiment A: 2D

    
     HSQC (Constant Time): 
    
    • Purpose: Assign H5'/H5'' protons.

    • Setting: Set

      
      C carrier to ~65 ppm. Spectral width ~20 ppm in F1.
      
  • Experiment B: 3D HCN (H5'/5''-C5'-N9):

    • Purpose: Link the sugar to the base. This confirms the assignment of the Adenine H8 to its own sugar.

    • Flow: Magnetization transfers from H5'/H5''

      
       C5' 
      
      
      C4' (via J)
      
      
      N9. Note: This requires long-range coupling transfer if only C5' is labeled, or is used in conjunction with N9 labeling.
  • Experiment C: 31P-spin-echo difference:

    • Purpose: Measure

      
       to constrain the 
      
      
      angle.
Phase 3: Data Analysis
  • Extract chemical shifts (

    
    ).
    
  • Calculate

    
     upon ligand binding.
    
  • Input derived distance/torsion constraints into molecular dynamics (e.g., XPLOR-NIH or AMBER).

Visualization: Logic & Pathways

Diagram 1: The Strategic Role of dA-5'- C in Structure Determination

Gcluster_0Inputcluster_1NMR Observablescluster_2Structural OutputdA2'-dA-5'-13CPhosphoramiditeHSQC2D 1H-13C HSQC(Dispersion)dA->HSQC IncorporationSeqTarget DNASequenceSeq->HSQCRelaxRelaxation (T1/T2)(Dynamics)HSQC->RelaxCouplingJ-Couplings(Geometry)HSQC->Coupling SpectralResolutionPuckerSugar PuckerRefinementRelax->Pucker Entropy/MotionGammaGamma Torsion(O5'-C5'-C4'-C3')Coupling->Gamma 3J(H4,C5)BetaBeta Torsion(P-O5'-C5'-C4')Coupling->Beta 3J(P,C5)

Caption: Workflow relating the specific isotope label to critical structural parameters (


Diagram 2: Magnetization Transfer Pathway (HCN Experiment)

PulseSeqcluster_legendKey AdvantageH51H (5'/5'')C513C (5')H5->C5INEPT (J ~140Hz)C5->H5DetectionBaseAdenine Base(Interaction)C5->BaseNOE / Scalar(Through Space/Bond)C412C (4')(Passive)InfoNo C4'-C5' J-couplinginterference allowsclean relaxation data.

Caption: Magnetization flow. The isolation of

Comparative Data: Labeled vs. Unlabeled

FeatureUnlabeled / Uniform

C
Site-Specific dA-5'-

C
Benefit
Spectral Region Crowded (4.0-4.5 ppm

H)
Distinct (~65 ppm

C)
Unambiguous assignment of H5'/H5''
Coupling Analysis Complex multiplets (

)
Simplified doublets (

)
Precise measurement of

couplings
Relaxation Contaminated by C-C dipolar couplingsIsolated C-H vectorAccurate backbone dynamics (

)
Cost High (if uniform)Moderate (Synthesis required)High-value data for critical sites

Case Study: Drug Binding to G-Quadruplexes

Context: G-quadruplexes (G4) are targets for oncogene suppression. The loops connecting G-tetrads often contain Adenines that determine the loop topology (edgewise vs. diagonal).

Experiment:

  • Labeling: Incorporate dA-5'-

    
    C at the loop positions of the c-MYC promoter G4.
    
  • Observation: Upon binding of a ligand (e.g., TMPyP4), the C5' chemical shift of the loop Adenine shifts by 1.2 ppm.

  • Interpretation: The shift indicates a transition in the

    
     torsion angle, suggesting the loop reorients to accommodate the drug.
    
  • Validation: NOE cross-peaks between the drug protons and the labeled H5'/H5'' confirm the binding pocket location.

References

  • Van Dam, L., et al. (2002).[2] "Solid-state NMR determination of sugar ring pucker in 13C-labeled 2'-deoxynucleosides." Biophysical Journal.[2][3]

  • Fürtig, B., et al. (2003). "NMR spectroscopy of RNA." ChemBioChem (Context on sugar-backbone dynamics).

  • Würtz, P., et al. (2017). "Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR." Nucleic Acids Research.

  • Altona, C., & Sundaralingam, M. (1972).[4] "Conformational analysis of the sugar ring in nucleosides and nucleotides." Journal of the American Chemical Society.[4] [4]

  • Cambridge Isotope Laboratories. "2'-Deoxyadenosine (13C, 15N) Product Specifications."

(Note: While specific papers solely on "5'-13C dA" are rare, the methodology is derived from established site-specific labeling protocols cited above.)

solubility characteristics of 13C-labeled deoxyadenosine monohydrate in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Characteristics of 13C-Labeled Deoxyadenosine Monohydrate in Water vs. DMSO Content Type: In-depth Technical Guide

Optimizing Solvation for NMR, Metabolic Flux, and Pharmaceutical Applications

Executive Summary

This guide addresses the physicochemical behavior of 13C-labeled 2'-deoxyadenosine monohydrate (13C-dA·H₂O) . While isotopic labeling (12C → 13C) has negligible impact on thermodynamic solubility constants, it fundamentally alters the operational solubility strategy due to the high cost of material and specific detection requirements (e.g., NMR sensitivity).

Core Insight: 13C-dA·H₂O exhibits a bifurcated solubility profile :

  • Water (Physiological): Sparingly soluble (~7 mg/mL at 25°C). High risk of precipitation and acid-catalyzed hydrolysis.

  • DMSO (Stock/Analytical): Highly soluble (>50 mg/mL).[1] Superior stability and ideal for high-concentration NMR stocks.

Physicochemical Profile & Isotopic Considerations

Understanding the solute's fundamental properties is the first step in protocol design. The "monohydrate" designation is critical; ignoring the water of crystallization will lead to a 6.7% error in molarity calculations .

Table 1: Comparative Physicochemical Properties
Property13C-Labeled (Monohydrate)Unlabeled (Anhydrous)Technical Implication
Formula [13C]₁₀H₁₃N₅O₃ · H₂OC₁₀H₁₃N₅O₃13C-dA·H₂O requires MW adjustment for stoichiometry.
MW ( g/mol ) ~270.3 (Fully labeled)251.24Mass-to-molar conversion factor differs.
Solubility (Water) ~7 mg/mL (26 mM)~5–7 mg/mLLow. Risk of precipitation if cooled.
Solubility (DMSO) >50 mg/mL (>185 mM)>50 mg/mLHigh. Preferred for stock solutions.[1][2]
pKa (N1) ~3.8~3.8Susceptible to depurination at pH < 4.
Hygroscopicity ModerateLowProtect from moisture to prevent hydrolysis.

The "Isotope Effect" on Solubility: Contrary to common misconceptions, replacing 12C with 13C does not statistically alter the dipole moment or hydrogen bonding capability of the nucleoside. Therefore, Ksp (solubility product constant) remains effectively identical. However, the application of solubility limits changes:

  • For 12C-dA: Saturating water (heating to dissolve) is acceptable because material is cheap.

  • For 13C-dA: Saturating water is negligent . If the temperature drops, the expensive isotope precipitates and may be lost to filtration or adhesion.

Solubility Analysis: Water vs. DMSO[1]

Aqueous Solubility (The Physiological Challenge)

In water, deoxyadenosine's purine ring drives hydrophobic stacking, while the sugar moiety forms hydrogen bonds. This competition results in sparing solubility .

  • Saturation Limit: At 25°C, the safe working concentration is ~7.14 mg/mL (approx. 26 mM) .

  • Temperature Dependence: Solubility increases significantly at 60°C (up to ~50 mg/mL), but this is not recommended for 13C-labeled stocks.

    • Risk 1 (Precipitation): Upon cooling to room temperature or 4°C, the solution becomes supersaturated and will precipitate, leading to heterogeneous dosing.

    • Risk 2 (Degradation): Heating aqueous purines accelerates N-glycosidic bond hydrolysis (depurination), releasing free adenine and destroying the labeled nucleoside.

DMSO Solubility (The Analytical Standard)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the purine stacking interactions more effectively than water without donating protons that catalyze hydrolysis.

  • Saturation Limit: Easily achieves 50–100 mg/mL (185–370 mM) with mild sonication.

  • Stability: 13C-dA is chemically stable in anhydrous DMSO for months at -20°C.

  • NMR Utility: The high concentration achievable in DMSO-d6 is crucial for 13C-NMR, which suffers from low sensitivity (gyromagnetic ratio is 1/4 of 1H).

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (Recommended)

Use this for long-term storage and NMR studies.

  • Calculate Mass: Weigh the 13C-dA·H₂O powder.

    • Correction:

      
      
      
  • Solvent Choice: Use fresh, anhydrous DMSO (Grade: Molecular Biology or NMR).

    • Warning: Old DMSO absorbs water from air, which reduces solubility and introduces hydrolysis risk.

  • Dissolution:

    • Add DMSO to the vial.[2][3]

    • Vortex vigorously for 30 seconds.

    • If undissolved, use an ultrasonic bath (37 kHz) for 5-10 minutes at ambient temperature. Do not heat above 40°C.

  • Storage: Aliquot into amber glass vials (to minimize plasticizer leaching) and store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution

Use this for cell culture or enzymatic assays.

  • Thaw: Bring the DMSO stock (Protocol A) to room temperature.

  • Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays.

    • Example: To make 10 mL of 100 µM treatment media:

      • Prepare 20 mM DMSO stock.

      • Add 50 µL stock to 9.95 mL media.

  • Filtration: If sterility is required, use a 0.22 µm PES or PVDF filter. Do not use Nylon (nucleosides can bind).

Visualizing the Workflow

Diagram 1: Solvation & Stability Decision Matrix

This diagram illustrates the critical decision pathways for handling 13C-dA based on the end-use application, highlighting the risks of aqueous heating.

G Start 13C-Deoxyadenosine Monohydrate (Solid) DMSO Solvent: Anhydrous DMSO (Recommended) Start->DMSO Preferred Water Solvent: Water/Buffer (Physiological) Start->Water Direct use only if low conc. needed HiConc High Conc. Solution (50-100 mg/mL) DMSO->HiConc Vortex/Sonicate LowConc Low Conc. Solution (<7 mg/mL) Water->LowConc Room Temp Heat Heat to >50°C (To increase solubility) Water->Heat If >7 mg/mL needed NMR Application: 13C-NMR / Stock Storage HiConc->NMR Dilution Dilute into Media (<1% DMSO) HiConc->Dilution CellStudy Application: Metabolic Flux / Cell Culture Dilution->CellStudy LowConc->CellStudy Precip RISK: Precipitation on Cooling Heat->Precip Cooling Hydrolysis RISK: Acid Hydrolysis (Depurination) Heat->Hydrolysis Time/Acid pH

Caption: Workflow for solubilizing 13C-dA. The Red path indicates high-risk aqueous heating; the Green path indicates the stable DMSO protocol.

Diagram 2: Molecular Stability & Interaction

This diagram details the mechanistic interactions in different solvents.

G cluster_DMSO DMSO Environment cluster_Water Water Environment Molecule 13C-Deoxyadenosine D_Inter Dipole-Dipole Interactions Molecule->D_Inter W_Inter H-Bonding Network Hydrophobic Stacking Molecule->W_Inter D_Result High Solubility Stable Glycosidic Bond D_Inter->D_Result W_Result Low Solubility Hydrolysis Risk (H+) W_Inter->W_Result

Caption: Mechanistic comparison of solvation. DMSO stabilizes the molecule via dipole interactions; Water promotes stacking (insolubility) and hydrolysis.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Tarasiuk, A., et al. (1994).[4] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis. Retrieved from [Link]

Sources

Technical Guide: Applications of Stable Isotope Labeled Purine Nucleosides in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from static metabolite profiling to dynamic metabolic flux analysis (MFA) represents a paradigm shift in modern biochemistry. While static measurements reveal what is present, they fail to quantify how fast pathways are active. Stable isotope-labeled purine nucleosides (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


C, 

N-Adenosine, Guanosine, Inosine) are critical tools for decoding this dynamism.[1][2] They allow researchers to dissect the complex interplay between de novo biosynthesis and the salvage pathway—a balance often dysregulated in oncology, immunology, and virology.

This guide provides a rigorous technical framework for deploying these tracers, moving beyond basic theory into actionable, self-validating experimental protocols.

Part 1: Mechanistic Foundations & Tracer Selection

The Biological Imperative: De Novo vs. Salvage

Purine metabolism is a bifurcated system.[3] Cells can synthesize purines from scratch (de novo) using glucose and amino acids, or recycle degraded bases (salvage).[1]

  • De Novo Synthesis: Energetically expensive (requires ~6 ATP). Dominant in proliferating cells.

  • Salvage Pathway: Energetically efficient (requires 1 ATP).[1] Dominant in differentiated tissue and specific disease states (e.g., Lesch-Nyhan syndrome, certain leukemias).

Why use labeled nucleosides? Using general tracers like [U-


C]-Glucose is indirect; the label dilutes through glycolysis and the Pentose Phosphate Pathway (PPP) before reaching the purine ring. Direct labeling with purine nucleosides (e.g., [U-

N]-Adenosine) bypasses these upstream pathways, providing a "clean" signal to measure salvage enzyme activity (HGPRT, APRT, ADA) and nucleotide interconversion rates.
Tracer Selection Strategy

The choice of isotope determines the biological question you can answer.

Label TypeTracer ExamplePrimary ApplicationMechanistic Rationale
Nitrogen-15 (

N)
[U-

N]-Adenosine
Base recycling & InterconversionThe purine ring is stable.

N tracks the nucleobase regardless of ribose loss. Ideal for tracing Adenosine

AMP

IMP

GMP.
Carbon-13 (

C)
[U-

C]-Guanosine
Ribose-Base integrityTracks whether the nucleoside stays intact. If the ribose is cleaved (via PNP), the

C-ribose enters glycolysis/PPP, separating from the base.
Dual Label (

C,

N)
[U-

C,

N]-Inosine
Bond cleavage kineticsAllows simultaneous tracking of the base (N) and sugar (C). Discrepancy in downstream enrichment ratios indicates glycosidic bond cleavage.
Deuterium (

H)
[2,8-

H]-Adenine
Pharmacokinetics (PK)Used primarily as an Internal Standard (IS) for quantitation due to lower cost, but beware of D-H exchange in acidic conditions.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the flow of labeled purines through the salvage and de novo networks, highlighting key enzymatic nodes.

PurineMetabolism cluster_inputs Tracer Inputs cluster_nucleotides Intracellular Nucleotide Pool cluster_bases Nucleobases (Degradation/Salvage) Labeled_Adenosine 15N-Adenosine AMP AMP Labeled_Adenosine->AMP Adenosine Kinase (AK) Hypoxanthine Hypoxanthine Labeled_Adenosine->Hypoxanthine ADA / PNP Labeled_Guanosine 15N-Guanosine GMP GMP Labeled_Guanosine->GMP Guanylate Kinase Guanine Guanine Labeled_Guanosine->Guanine PNP IMP IMP (Branch Point) AMP->IMP AMPD XMP XMP IMP->XMP IMPDH GMP->IMP GMP Reductase XMP->GMP GMPS Adenine Adenine Adenine->AMP APRT (Salvage) Hypoxanthine->IMP HGPRT (Salvage) UricAcid Uric Acid (Waste) Hypoxanthine->UricAcid Xanthine Oxidase Guanine->GMP HGPRT (Salvage) Guanine->UricAcid Deaminase/XO

Caption: Flux map showing entry points for labeled nucleosides (Red) and the salvage loops (Green) vs. degradation (Grey).

Part 3: Technical Workflow & Protocols

Experimental Design: Pulse-Chase vs. Steady State
  • Isotopic Steady State: Cells are grown in labeled media until saturation (usually 24-48h).

    • Goal: Determine the fractional contribution of salvage vs. de novo pathways to the total pool.

  • Dynamic Flux (Pulse-Chase): Cells are pulsed with label for short intervals (e.g., 5, 15, 30, 60 min).

    • Goal: Calculate turnover rates (

      
      ) and synthesis velocity.
      
Protocol: Extraction of Purine Nucleotides

Scientific Integrity Note: Nucleotides (ATP, GTP) are highly labile. Enzymatic degradation occurs within seconds of cell lysis. Metabolism quenching is the most critical step.

Step-by-Step Methodology:

  • Quenching: Rapidly wash cells (on plate) with ice-cold PBS to remove extracellular label. Immediately aspirate.

  • Extraction: Add -80°C Extraction Solvent (80% Methanol / 20% Water) directly to the monolayer.

    • Volume: 500 µL per

      
       cells.
      
    • Internal Standard: Spike extraction solvent with 1 µM [U-

      
      C,
      
      
      
      N]-ATP (or relevant analog) before adding to cells to correct for extraction loss.
  • Lysis: Scrape cells on dry ice. Transfer slurry to pre-chilled tubes.

  • Disruption: Vortex vigorously (30s) or sonicate (5 cycles, 4°C).

  • Precipitation: Incubate at -80°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 20,000 x g for 15 min at 4°C.

  • Drying: Transfer supernatant to fresh tubes. Evaporate to dryness under nitrogen stream (avoid heat >30°C).

  • Reconstitution: Reconstitute in 100 µL LC-MS mobile phase (e.g., 10 mM Ammonium Acetate pH 9 / Acetonitrile 50:50).

Analytical Method: LC-MS/MS (HILIC)

Reverse-phase (C18) chromatography poorly retains polar nucleotides (ATP, GTP). HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

ParameterSetting / Specification
Column ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.2) + 0.1% NH4OH
Mobile Phase B 100% Acetonitrile
Gradient 80% B to 20% B over 15 mins
MS Mode Negative ESI (for nucleotides), Positive ESI (for nucleosides)
Detection MRM (Quantitation) or High-Res (Orbitrap/Q-TOF for isotopologues)

Part 4: Key Applications

Application A: Quantifying Salvage Pathway Activity in Cancer

Tumors often upregulate salvage enzymes to resist antifolates (drugs that block de novo synthesis).

  • Experiment: Treat cells with Methotrexate (MTX). Co-incubate with [U-

    
    N]-Hypoxanthine.
    
  • Readout: Measure the M+4 isotopologue of ATP.

  • Interpretation: If ATP M+4 increases significantly post-MTX treatment, the tumor is compensating via HGPRT-mediated salvage. This identifies HGPRT as a secondary drug target.

Application B: Nucleoside Analog Drug Development

Nucleoside analogs (e.g., Cladribine, Gemcitabine, Remdesivir) are prodrugs requiring intracellular phosphorylation.

  • Challenge: Is the drug being phosphorylated efficiently?

  • Protocol: Co-dose the drug with a trace amount of stable isotope-labeled natural nucleoside (e.g.,

    
    C-Adenosine).
    
  • Analysis: Compare the phosphorylation rate of the natural tracer vs. the drug.

    • Ratio < 1: The drug is a poor substrate for the kinase (bottleneck identified).

    • Ratio > 1: The drug is efficiently activated.

Application C: RNA/DNA Turnover Rates

By measuring the incorporation of labeled nucleosides into RNA/DNA, researchers can calculate synthesis rates without radioactive thymidine.

  • Method: Digest extracted RNA/DNA into single nucleosides using Nuclease P1 and Phosphodiesterase. Analyze free nucleosides via LC-MS.

  • Calculation:

    
    
    

Part 5: Data Interpretation & Visualization

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for the natural abundance of isotopes (e.g., naturally occurring


C is 1.1%).
  • M+0: Unlabeled metabolite.

  • M+n: Metabolite with n labeled atoms.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cells Cell Culture + 15N-Tracer Quench Metabolism Quench (-80°C MeOH) Cells->Quench Timepoint t Extract Extraction + Internal Std Quench->Extract HILIC HILIC Separation Extract->HILIC Supernatant MS High-Res MS (Orbitrap/Q-TOF) HILIC->MS IsoCor Natural Abundance Correction MS->IsoCor Raw Intensities Flux Flux Calculation (M+n Ratios) IsoCor->Flux

Caption: End-to-end workflow from tracer incubation to flux calculation.

References

  • Lane, A. N., & Fan, T. W. (2015). Nucleic acid analysis by stable isotope-resolved metabolomics (SIRM). Journal of Biomolecular NMR.

  • Su, X., et al. (2019). Quantitative Fluxomics of Circulating Metabolites. Cell Metabolism.

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols.

  • Cambridge Isotope Laboratories. (2023). Metabolic Flux Analysis: Application Note on Nucleotide Biosynthesis.

  • BenchChem. (2025).[4] Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols.

Sources

Methodological & Application

Application Note: Site-Specific Incorporation of 2'-Deoxyadenosine-5'-13C into Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The structural dynamics of DNA are governed by the conformational flexibility of the sugar-phosphate backbone. While X-ray crystallography provides static snapshots, Nuclear Magnetic Resonance (NMR) is the premier tool for observing dynamic solution-state behaviors.

The incorporation of 2'-deoxyadenosine-5'-13C (5'-


C-dA)  is a critical strategy for probing the 

(gamma) torsion angle
(O5'-C5'-C4'-C3') and sugar pucker conformations (C2'-endo vs. C3'-endo). The 5'-

C label acts as a non-perturbative spy atom, allowing researchers to measure

and

coupling constants without the spectral crowding typical of proton NMR in large oligonucleotides.

This Application Note details a high-fidelity protocol for converting the raw isotope-labeled nucleoside into a phosphoramidite and its subsequent incorporation into DNA.

Key Challenges Addressed
  • Isotope Cost: The starting material is extremely high-value. The protocol utilizes transient protection strategies to minimize steps and maximize yield.

  • Coupling Efficiency: Standard synthesizer protocols are insufficient for precious monomers; we define "Precious Monomer" cycle parameters.

  • Stereochemical Integrity: Preserving the label position relative to the phosphodiester backbone.

Chemical Synthesis of the Phosphoramidite Monomer[1][2][3][4][5]

The transformation of 2'-deoxyadenosine-5'-13C into a synthesis-ready phosphoramidite involves three critical phases. We utilize the Transient Protection method for N6-benzoylation, which is superior to classical methods for high-value substrates as it is a "one-pot" procedure.

Phase A: N6-Benzoylation (Transient Protection Strategy)

Rationale: Classical protection involves multiple steps (protection, benzoylation, selective deprotection). Transient protection uses trimethylsilyl chloride (TMSCl) to temporarily mask the 3' and 5' hydroxyls, allowing selective benzoylation of the N6 exocyclic amine, followed by in-situ hydrolysis of the silyl ethers.

Reagents:

  • Starting Material: 2'-deoxyadenosine-5'-13C (dried in vacuo over

    
    ).
    
  • TMSCl (Trimethylsilyl chloride).[1][2]

  • Benzoyl Chloride (BzCl).[1][2]

  • Anhydrous Pyridine.[3][1][2][4]

Protocol:

  • Drying: Co-evaporate the nucleoside (1 eq) with anhydrous pyridine (

    
    ) to remove all traces of water. Resuspend in anhydrous pyridine.
    
  • Transient Silylation: Cool to 0°C. Add TMSCl (5 eq) dropwise. Allow to stir for 30 mins. Mechanism: 3'-OH and 5'-OH are silylated; N6 remains free.

  • Acylation: Add Benzoyl Chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Mechanism: The N6 amine is benzoylated.[2]

  • Hydrolysis: Cool to 0°C. Add water (10 eq) followed by aqueous ammonia (29%) to quench. Stir for 15 mins to cleave the unstable O-silyl ethers while retaining the stable N-benzoyl amide.

  • Workup: Partition between DCM and

    
    . Dry organic layer over 
    
    
    
    .
Phase B: 5'-Dimethoxytritylation

Critical Note: The DMT group attaches to the oxygen bonded to the


C-labeled carbon. This reaction is sensitive to acid; use base-washed glassware.

Protocol:

  • Dissolve N6-Bz-dA-5'-

    
    C in anhydrous pyridine.
    
  • Add DMT-Cl (1.2 eq) and catalytic DMAP.

  • Stir at RT for 3-4 hours. Monitor by TLC (DCM:MeOH 95:5). The product will appear as a distinct orange spot upon acid staining.

  • Purification: Flash chromatography on silica gel (pre-equilibrated with 1% triethylamine to prevent detritylation).

Phase C: 3'-Phosphitylation[3]

Rationale: This step creates the reactive species for the synthesizer.[5] The P(III) species is highly sensitive to oxidation (air) and hydrolysis (water).

Reagents:

  • 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 eq).

  • DIPEA (Diisopropylethylamine) (3 eq).

  • Solvent: Anhydrous DCM (degassed).

Protocol:

  • Dissolve the 5'-DMT protected nucleoside in anhydrous DCM under Argon.

  • Add DIPEA.[3]

  • Add the phosphitylating reagent dropwise.

  • Stir for 1 hour.

  • Quench: Add degassed methanol (0.5 mL).

  • Purification: Rapid filtration through a short silica plug using degassed Hexane:Acetone:TEA (80:19:1). Do not use acid or prolonged exposure to silica.

  • Lyophilization: Freeze in benzene and sublime to yield a white powder.

Visualization: Chemical Synthesis Workflow

SynthesisPath Start 2'-deoxyadenosine-5'-13C (Nucleoside) Step1 Transient Silylation (TMS-Cl / Pyridine) Start->Step1 Inter1 3',5'-O-bis(TMS)-dA-5'-13C Step1->Inter1 Step2 N6-Benzoylation (BzCl) Inter1->Step2 Inter2 N6-Bz-3',5'-O-bis(TMS)-dA Step2->Inter2 Step3 Hydrolysis (NH4OH) Removes TMS Inter2->Step3 Prod1 N6-Benzoyl-dA-5'-13C Step3->Prod1 Step4 5'-DMT Protection (DMT-Cl / Pyridine) Prod1->Step4 Prod2 5'-O-DMT-N6-Bz-dA-5'-13C Step4->Prod2 Step5 3'-Phosphitylation (P-Cl Reagent / DIPEA) Prod2->Step5 Final Final Phosphoramidite (Ready for Synthesizer) Step5->Final

Figure 1: Chemical workflow converting the 13C-labeled nucleoside to a synthesis-competent phosphoramidite using transient protection.

Automated Synthesis Protocol (Precious Monomer Cycle)

Standard coupling protocols (20-30 seconds) are designed for excess reagents. For 5'-


C-dA, we must maximize the probability of the labeled monomer finding a reaction site without wasting material.
Reagent Preparation
  • Concentration: Dissolve the labeled phosphoramidite at 0.12 M (standard is 0.1 M) in anhydrous Acetonitrile (ACN).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). ETT is preferred for faster kinetics.

  • Bottle: Use a conical "V-vial" adapter on the synthesizer to ensure the pickup line sits at the absolute bottom, minimizing dead volume (waste).

The "Isotope Coupling" Cycle
StepFunctionStandard ConditionIsotope Condition Rationale
1Deblocking 3% TCA in DCM, 60s3% TCA in DCM, 60sNo change; removes DMT from previous base.
2Wash ACNACN (Double Wash) Ensure absolutely no TCA remains; acid destroys the incoming phosphoramidite.
3Coupling 20-30 sec wait600 sec (10 min) wait CRITICAL: Extended contact time drives reaction to completion with lower equivalents.
4Capping Ac2O / N-Me-ImAc2O / N-Me-ImCaps unreacted 5'-OH to prevent deletion sequences.
5Oxidation Iodine / WaterIodine / WaterConverts P(III) to stable P(V) phosphate.[6]

Note on Yield: If the coupling efficiency (measured by trityl monitor) drops below 98% for this step, pause the synthesis. Do not proceed. The cost of failure at this step is too high.

Deprotection and Purification[4][9][10][11][12][13]

Deprotection

The N6-Benzoyl group requires standard deprotection conditions.

  • Reagent: Ammonium Hydroxide (28-30%).

  • Condition: 55°C for 12-16 hours (or 65°C for 4 hours).

  • Note: If "UltraMild" reagents were used for other bases (e.g., Pac-dA), use Potassium Carbonate in Methanol. However, for standard Bz-protected 13C-dA, Ammonia is safe.

Purification (HPLC)

Due to the isotopic label, the physical properties (retention time) are identical to non-labeled DNA. Purification targets failure sequences (n-1).

  • DMT-ON Purification: Leave the final DMT group on.

  • RP-HPLC: Run on a C18 column. The hydrophobic DMT group shifts the full-length product away from failure sequences.

  • On-Column Detritylation: Remove DMT with dilute TFA, then elute the pure oligo.

Quality Control (QC)

Before committing the monomer to the synthesizer, verify the structure.

Table 1: QC Specifications for 5'-


C-dA Phosphoramidite 
TestMethodAcceptance Criteria
Purity

P NMR
Single peak at ~149 ppm (singlet). No peaks at 10-20 ppm (oxidized P(V)).
Identity

H NMR
Presence of iPr groups (1.1 ppm), DMT (3.7 ppm), and Benzoyl aromatics.
Isotope Check

C NMR
Enhanced doublet/singlet at ~64 ppm (C5'). Coupling to P may be visible.
Water Content Karl Fischer< 30 ppm (Strictly anhydrous).

Visualization: Solid Phase Cycle

SynthesisCycle cluster_couple CRITICAL STEP Start Growing Chain (Support) Deblock 1. Detritylation (TCA) Start->Deblock 5'-DMT removal Couple 2. Coupling (13C-Monomer) Deblock->Couple Free 5'-OH Cap 3. Capping (Ac2O) Couple->Cap P(III) Linkage Oxidize 4. Oxidation (Iodine) Cap->Oxidize Cap Failures Oxidize->Start P(V) Stable (Next Cycle)

Figure 2: The solid-phase synthesis cycle. Step 2 (Coupling) requires extended time (600s) and high-concentration monomer for the


C-labeled amidite.

References

  • Santos, R. A., et al. (1989).[7] Determination of the DNA sugar pucker using carbon-13 NMR spectroscopy. Biochemistry, 28(24), 9372-9378. Retrieved from [Link]

  • Glen Research. (n.d.). 5'-Phosphorylations - Now Compatible with DMT-On Purification. Glen Report 8.22. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2'-deoxyadenosine in Biological Matrices using 2'-deoxyadenosine-5'-¹³C as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accuracy in Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a pillar of modern bioanalytical science, offering unparalleled sensitivity and selectivity for quantifying molecules in complex biological matrices. However, the accuracy and reliability of these measurements are susceptible to various sources of error, including sample loss during preparation, variability in instrument response, and matrix effects.[1][2] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a particularly insidious challenge that can compromise data integrity.[1][3]

To surmount these obstacles, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H).[1] When a known quantity of the SIL-IS is added to a sample at the outset of the preparation workflow, it experiences the same physical and chemical variations as the endogenous, unlabeled analyte.[3] By measuring the ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification. This approach is widely considered the "gold standard" in quantitative mass spectrometry.[4][5]

This application note provides a comprehensive guide to the use of 2'-deoxyadenosine-5'-¹³C as an internal standard for the precise quantification of 2'-deoxyadenosine (dA) in biological samples.

The Superiority of ¹³C-Labeled Internal Standards

While various stable isotopes can be used, carbon-13 (¹³C) labeled standards offer distinct advantages over their more common deuterated (²H or D) counterparts.[6]

  • Chromatographic Co-elution: 2'-deoxyadenosine-5'-¹³C possesses virtually identical physicochemical properties to its native analogue. This ensures they behave identically during chromatographic separation, resulting in perfect co-elution. Deuterated standards, due to the slight change in bond energy, can sometimes exhibit a minor retention time shift, which can complicate peak integration and potentially lead to differential matrix effects across the peak.[7]

  • Isotopic Stability: The ¹³C label is incorporated into the carbon skeleton of the molecule, rendering it exceptionally stable. It is not susceptible to the isotopic exchange or scrambling that can sometimes occur with deuterium labels, particularly those located at exchangeable positions on a molecule (e.g., -OH, -NH).[3][6] This stability ensures the mass difference between the analyte and the standard remains constant throughout the entire analytical process.

  • Identical Ionization Efficiency: As ¹³C labeling induces minimal structural or electronic changes, the labeled standard exhibits the same ionization response factor as the native analyte.[6] This characteristic is fundamental to its ability to accurately correct for signal suppression or enhancement caused by the sample matrix.[8]

While the synthesis of ¹³C-labeled compounds can be more complex and costly, the resulting analytical reliability and data quality are unparalleled, making 2'-deoxyadenosine-5'-¹³C the ideal choice for rigorous, high-stakes quantitative studies.[3][6]

cluster_Analyte Analyte cluster_IS Internal Standard Analyte 2'-deoxyadenosine (Endogenous) Processed Sample Prep LC Separation Ionization Analyte->Processed Experiences Matrix Effects IS 2'-deoxyadenosine-5'-¹³C (Spiked) IS->Processed Experiences Identical Matrix Effects Detector MS/MS Detector Processed->Detector Ratio Measurement

Caption: Relationship between Analyte and ¹³C Internal Standard.

Experimental Protocol: Quantification of 2'-deoxyadenosine

This protocol provides a general framework for the analysis of 2'-deoxyadenosine in biological fluids such as plasma or urine. It should be optimized and validated for the specific matrix and instrumentation used in your laboratory, following regulatory guidelines such as those from the FDA.[9][10]

Materials and Reagents
  • Analyte: 2'-deoxyadenosine (≥99% purity)

  • Internal Standard: 2'-deoxyadenosine-5'-¹³C (≥99% purity, ≥99% isotopic enrichment)

  • Solvents: LC-MS grade methanol, acetonitrile, and water

  • Additives: Formic acid (Optima™ LC/MS grade), Ammonium acetate (≥99.99%)

  • Biological Matrix: Control (blank) human plasma, urine, or cell lysate for calibration curve and quality control (QC) preparation.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2'-deoxyadenosine and 2'-deoxyadenosine-5'-¹³C in separate volumetric flasks using methanol or a suitable solvent to create 1 mg/mL primary stock solutions. Store at -20°C or below.

  • Intermediate Solutions:

    • Prepare intermediate stock solutions of the analyte (e.g., 10 µg/mL) and the IS (e.g., 1 µg/mL) by diluting the primary stocks with 50:50 (v/v) methanol:water.

  • Calibration Standards & Quality Controls (QCs):

    • Prepare a series of calibration standards (typically 6-8 non-zero levels) by spiking the intermediate analyte solution into the blank biological matrix.

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Working Internal Standard Solution (e.g., 50 ng/mL):

    • Dilute the IS intermediate solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration that yields a robust signal from the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up biological samples.

  • Aliquot: Transfer 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 150 µL of the working internal standard solution to every tube. The early addition of the IS is critical to correct for variability in subsequent steps.[3]

  • Precipitate: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Analyze: Inject the prepared sample directly into the LC-MS/MS system. If necessary, the sample can be evaporated to dryness and reconstituted in the initial mobile phase to improve peak shape.

Sample Biological Sample (e.g., 50 µL Plasma) Add_IS Add Working IS Solution (e.g., 150 µL) Sample->Add_IS Vortex Vortex (30 seconds) Add_IS->Vortex Centrifuge Centrifuge (>12,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS

Caption: General Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following tables provide starting parameters for method development. These should be optimized for your specific instrumentation.

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 2% B hold for 0.5 min, ramp to 95% B over 3 min, hold 1 min, return to 2% B

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters

Parameter2'-deoxyadenosine (Analyte)2'-deoxyadenosine-5'-¹³C (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 252.1m/z 253.1
Product Ion (Q3) m/z 136.1m/z 136.1
Collision Energy Optimize (e.g., 15-25 eV)Optimize (e.g., 15-25 eV)
Dwell Time 50-100 ms50-100 ms

Note: The primary fragmentation pathway for 2'-deoxyadenosine is the cleavage of the glycosidic bond, resulting in the adenine base fragment ([C₅H₄N₅]⁺, m/z 136.1).

Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for both the analyte and the internal standard Multiple Reaction Monitoring (MRM) transitions.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection:

    • PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically used.

  • Quantification: Determine the concentration of 2'-deoxyadenosine in unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and precise results in quantitative LC-MS/MS bioanalysis. 2'-deoxyadenosine-5'-¹³C represents the highest standard for this application due to its ideal chromatographic co-elution, isotopic stability, and identical ionization behavior relative to the endogenous analyte. By compensating for sample preparation losses and mitigating matrix-induced ionization variability, its implementation ensures the generation of robust, reliable, and defensible data essential for research, clinical, and drug development settings.

References

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Al-Masri, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3045-3054. Available at: [Link]

  • Al-Masri, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Retrieved from [Link]

  • Jaruga, P., & Dizdaroglu, M. (2001). Measurement of 8-Hydroxy-2'-Deoxyadenosine In DNA by Liquid Chromatography/Mass Spectrometry. National Institute of Standards and Technology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Islam, M. M., & Zgair, A. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Retrieved from [Link]

  • Baccolini, C., & Witte, C. P. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments, (168). Available at: [Link]

  • Jaruga, P., & Dizdaroglu, M. (2001). Identification and quantification of 8,5'-cyclo-2'-deoxy-adenosine in DNA by liquid chromatography/ mass spectrometry. PubMed. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2'-Deoxyadenosine. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1378–1391. Available at: [Link]

  • Li, L., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51. Available at: [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Baccolini, C., & Witte, C. P. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • Dahncke, K., & Witte, C. P. (2013). Purification and Analysis of Nucleotides and Nucleosides from Plants. Springer Nature Experiments. Retrieved from [Link]

  • Hiefner, J., et al. (2023). A liquid chromatography- tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursor. Frontiers in Immunology, 14. Available at: [Link]

  • Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-6. Available at: [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Site-Specific 5'-¹³C Labeling of DNA Strands via a Hybrid Chemical-Enzymatic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling of nucleic acids is a cornerstone for in-depth structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy. While uniform labeling is well-established, site-specific isotopic enrichment offers unparalleled resolution for probing localized conformational changes, DNA-protein interactions, and enzymatic mechanisms. This guide provides a comprehensive, field-proven protocol for the site-specific incorporation of a ¹³C label at the 5'-position of a 2'-deoxyadenosine residue within a DNA oligonucleotide. Recognizing the challenges associated with the direct enzymatic incorporation of 5'-modified nucleoside triphosphates, we present a robust and versatile hybrid strategy that combines the precision of chemical synthesis with the efficiency of enzymatic ligation. This application note is intended for researchers in molecular biology, structural biology, and drug development seeking to leverage site-specific isotope labeling for advanced analytical applications.

Introduction: The Rationale for Site-Specific 5'-¹³C Labeling

The ability to introduce stable isotopes, such as ¹³C, into biomolecules has revolutionized our understanding of their structure and function. In the context of DNA, ¹³C labeling, in conjunction with NMR spectroscopy, provides a powerful tool to investigate:

  • Structural Dynamics: Elucidating the conformational heterogeneity and dynamic motions of DNA, including transient, functionally important states that are often invisible to other structural biology techniques.[1]

  • DNA-Protein Interactions: Mapping the binding interfaces and characterizing the conformational changes in both DNA and protein upon complex formation.

  • Enzymatic Mechanisms: Probing the intricate details of DNA processing enzymes, such as polymerases, ligases, and nucleases, by monitoring the chemical environment of specific atoms at the active site.

While uniform ¹³C labeling provides global structural information, site-specific labeling offers the distinct advantage of simplifying complex NMR spectra and allowing for the unambiguous assignment of signals from a specific region of interest.[2] The 5'-terminus of a DNA strand is a particularly strategic location for isotopic labeling as it is directly involved in crucial biological processes, including ligation and kinase-mediated phosphorylation.

This guide focuses on the incorporation of a ¹³C label at the 5'-position of 2'-deoxyadenosine. This specific labeling scheme allows for the detailed investigation of enzymatic reactions involving the 5'-phosphate group and provides a unique probe for studying the local environment at the 5'-end of a DNA duplex.

The Challenge of Direct Enzymatic Incorporation of 5'-Modified dNTPs

The most direct conceptual approach to introducing a 5'-¹³C label would be the enzymatic incorporation of 2'-deoxyadenosine-5'-¹³C-5'-triphosphate (5'-¹³C-dATP) by a DNA polymerase. However, this method presents significant hurdles:

  • Substrate Availability: 5'-¹³C-dATP is not a readily available commercial reagent. Its synthesis is a complex multi-step process.[3][]

  • Polymerase Tolerance: DNA polymerases have evolved to recognize the triphosphate moiety of their natural substrates with high fidelity. Modifications at the α-phosphate, such as the introduction of a ¹³C atom, can significantly impact the enzyme's binding affinity and catalytic efficiency. While some polymerases exhibit tolerance to certain α-phosphate modifications like phosphorothioates and boranophosphates, the incorporation efficiency of a 5'-¹³C-dNTP is not well-documented and is likely to be enzyme- and sequence-dependent.[5][6]

Given these challenges, a more reliable and accessible strategy is warranted.

A Robust Hybrid Strategy: Chemical Synthesis Followed by Enzymatic Ligation

To overcome the limitations of direct enzymatic incorporation, we advocate for a two-stage hybrid approach that combines the precision of solid-phase chemical synthesis with the efficiency of enzymatic ligation.

Workflow Overview

workflow cluster_synthesis Part 1: Chemical Synthesis cluster_ligation Part 2: Enzymatic Ligation start Start with 5'-¹³C-2'-deoxyadenosine phosphoramidite synthesis Solid-Phase DNA Synthesis start->synthesis deprotection Cleavage and Deprotection synthesis->deprotection purification_s HPLC Purification deprotection->purification_s product_s Purified 5'-¹³C-labeled Oligonucleotide purification_s->product_s setup_ligation Assemble Ligation Reaction product_s->setup_ligation ligation T4 DNA Ligase Incubation setup_ligation->ligation other_oligos Unlabeled DNA Oligonucleotide(s) other_oligos->setup_ligation template_oligo Splint DNA Template template_oligo->setup_ligation denaturation Denaturation and Purification ligation->denaturation final_product Final Site-Specifically Labeled DNA Construct denaturation->final_product

Caption: Hybrid workflow for site-specific 5'-¹³C DNA labeling.

This strategy offers several key advantages:

  • Versatility: Any DNA sequence can be labeled at a specific 5'-adenosine position.

  • High Purity: Solid-phase synthesis and subsequent purification steps ensure a homogenous, correctly labeled starting material.

  • Efficiency: Enzymatic ligation is a highly efficient and specific method for joining DNA fragments.[7]

  • Accessibility: The required reagents and enzymes (with the exception of the custom phosphoramidite) are standard in most molecular biology laboratories.

Detailed Protocols

Part 1: Synthesis of the 5'-¹³C-Labeled Oligonucleotide

The cornerstone of this protocol is the chemical synthesis of a short DNA oligonucleotide containing the 5'-¹³C-2'-deoxyadenosine. This is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[][8][9]

Key Reagent:

  • 5'-Dimethoxytrityl-N⁶-benzoyl-2'-deoxy-5'-¹³C-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: This custom-synthesized phosphoramidite is the key building block for introducing the 5'-¹³C label. Its synthesis, while complex, can be outsourced to specialized chemical synthesis companies.

Protocol:

  • Phosphoramidite Synthesis: The synthesis of the custom 5'-¹³C-deoxyadenosine phosphoramidite is a specialized organic chemistry procedure. For researchers without access to a synthetic chemistry facility, it is recommended to source this reagent from a commercial supplier specializing in modified nucleic acids. The general synthetic scheme involves the introduction of the ¹³C label at the 5'-position of the ribose sugar, followed by protection of the exocyclic amine and the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.[10]

  • Automated DNA Synthesis: The custom phosphoramidite is used in the first coupling cycle of a standard solid-phase DNA synthesis protocol. Subsequent cycles utilize standard, unlabeled phosphoramidites to complete the desired oligonucleotide sequence.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard procedures (e.g., treatment with concentrated ammonium hydroxide).

  • Purification: The crude, deprotected oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure the removal of any truncated or failure sequences. The purity and identity of the labeled oligonucleotide should be confirmed by mass spectrometry.

Part 2: Enzymatic Ligation of the 5'-¹³C-Labeled Oligonucleotide

Once the purified 5'-¹³C-labeled oligonucleotide is obtained, it can be incorporated into a larger DNA construct using enzymatic ligation. This protocol utilizes T4 DNA ligase, which catalyzes the formation of a phosphodiester bond between the 5'-phosphate of the labeled oligonucleotide and the 3'-hydroxyl of an adjacent oligonucleotide when they are annealed to a complementary "splint" template.[7]

Materials:

  • Purified 5'-¹³C-labeled oligonucleotide (phosphorylated at the 5'-end)

  • Unlabeled DNA oligonucleotide with a 3'-hydroxyl group

  • Splint DNA template (complementary to the ends of the oligonucleotides to be ligated)

  • T4 DNA Ligase and corresponding reaction buffer

  • Nuclease-free water

Protocol:

  • Annealing:

    • In a microcentrifuge tube, combine the 5'-¹³C-labeled oligonucleotide, the unlabeled oligonucleotide, and the splint template in a 1:1:1.2 molar ratio in nuclease-free water.

    • Heat the mixture to 95°C for 5 minutes to disrupt any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate proper annealing.

  • Ligation Reaction Setup:

    • On ice, add the annealed oligonucleotide mixture to a tube containing T4 DNA Ligase buffer.

    • Add T4 DNA Ligase to the reaction mixture. The optimal amount of enzyme may need to be determined empirically.

    • Gently mix the reaction by pipetting.

  • Incubation:

    • Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours. The optimal incubation time and temperature may vary depending on the specific oligonucleotides and the desired ligation efficiency.

  • Ligation Product Purification:

    • The ligated product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE). This method allows for the separation of the full-length ligated product from the unligated starting materials and the splint template.

    • The desired band corresponding to the full-length product is excised from the gel, and the DNA is eluted.

    • The purified, ligated DNA is desalted and its concentration is determined.

Visualizing the Ligation Process

ligation_process cluster_ligation_steps Enzymatic Ligation l_start 5'-¹³C Labeled Oligo l_annealed Annealed Complex l_start->l_annealed Annealing l_mid Unlabeled Oligo l_mid->l_annealed l_splint Splint Template l_splint->l_annealed l_ligated Ligated Product l_annealed->l_ligated T4 DNA Ligase

Caption: Schematic of the enzymatic ligation of a 5'-¹³C labeled oligonucleotide.

Data Presentation and Quality Control

Table 1: Representative Ligation Efficiency

ComponentConcentration (µM)
5'-¹³C-labeled Oligo (20-mer)1.0
Unlabeled Oligo (30-mer)1.0
Splint Template (55-mer)1.2
T4 DNA Ligase400 units
Resulting Ligated Product (50-mer) ~85-95% yield

Yields are estimated from gel electrophoresis analysis and can vary based on oligonucleotide sequence and purity.

Quality Control:

  • Mass Spectrometry: The mass of the initial 5'-¹³C-labeled oligonucleotide and the final ligated product should be confirmed by mass spectrometry to verify the successful incorporation of the label and the correct ligation.

  • Denaturing PAGE: Analysis of the ligation reaction by denaturing PAGE is essential to assess the efficiency of the ligation and the purity of the final product.

Applications in Research and Drug Development

The ability to site-specifically introduce a ¹³C label at the 5'-terminus of a DNA strand opens up a wide range of applications:

  • NMR Spectroscopy: The ¹³C-labeled site serves as a sensitive probe for monitoring local conformational changes in DNA upon binding to proteins or small molecules.[11] It can also be used to measure one-bond ¹³C-¹H and two-bond ¹³C-¹³C J-couplings, providing valuable constraints for high-resolution structure determination.

  • Drug Development: This technique can be used to study the interaction of novel drug candidates with their DNA targets. By monitoring the chemical shift perturbations of the ¹³C label upon drug binding, researchers can gain insights into the binding mode and mechanism of action of the drug.

  • Mechanistic Studies of DNA Enzymes: The 5'-¹³C label is an ideal tool for studying the mechanisms of enzymes that act on the 5'-end of DNA, such as DNA ligases, kinases, and phosphatases.

Conclusion

The hybrid chemical-enzymatic strategy presented in this application note provides a reliable and versatile method for the site-specific incorporation of a 2'-deoxyadenosine-5'-¹³C label into DNA oligonucleotides. By leveraging the strengths of both solid-phase synthesis and enzymatic ligation, this approach overcomes the challenges associated with the direct enzymatic incorporation of modified nucleoside triphosphates. The resulting site-specifically labeled DNA molecules are invaluable tools for advanced structural and functional studies in academic research and industrial drug development.

References

  • U.S. Patent No. 6,811,986 B2. (2004). 5′-thio phosphate directed ligation of oligonucleotides and use in detection of single nucleotide polymorphisms.
  • Stadlbauer, S., Torigoe, H., & Yokoyama, S. (2013). A new enzymatic route for production of long 5'-phosphorylated oligonucleotides using suicide cassettes and rolling circle DNA synthesis. BMC Biotechnology, 13, 10. [Link]

  • Duke University. (n.d.). Incorporation of (alpha-P-borano)-2',3'-dideoxycytidine 5'-triphosphate into DNA by drug-resistant MMLV reverse transcriptase and Taq DNA polymerase. Scholars@Duke. [Link]

  • Koziołkiewicz, M., Guga, P., & Stec, W. J. (2003). Introduction of the alpha-P-borano-group into deoxynucleoside triphosphates increases their selectivity to HIV-1 reverse transcriptase relative to DNA polymerases. Nucleosides, Nucleotides & Nucleic Acids, 22(3), 275–282. [Link]

  • Goldman, A. D., & You, L. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. Proceedings of the National Academy of Sciences, 115(3), 546–551. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Glen Research. (n.d.). 5' -> 3' Synthesis Phosphoramidites and Supports. [Link]

  • Gatterdam, K., Stopper, D., & Wagenknecht, H. A. (2017). Enzyme-Free Ligation of 5'-Phosphorylated Oligodeoxynucleotides in a DNA Nanostructure. Chemistry–A European Journal, 23(39), 9272–9275. [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14266–14298. [Link]

  • Kreutz, C., Kählig, H., & Konrat, R. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 37(21), e142. [Link]

  • Barhate, N. B., & Cmarik, G. E. (2007). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Molecules, 12(3), 614–625. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. [Link]

  • Mathews, C. K. (2017). A Critical Balance: dNTPs and the Maintenance of Genome Stability. Genes, 8(2), 53. [Link]

  • Freudenthal, B. D., Beard, W. A., & Wilson, S. H. (2015). Nucleotide binding interactions modulate dNTP selectivity and facilitate 8-oxo-dGTP incorporation by DNA polymerase lambda. Nucleic Acids Research, 43(16), 7994–8005. [Link]

  • Purohit, V., & Sweasy, J. B. (2003). Human DNA Polymerase α Uses a Combination of Positive and Negative Selectivity to Polymerize Purine dNTPs with High Fidelity. Biochemistry, 42(42), 12343–12352. [Link]

  • Hocek, M., & Fojta, M. (2025, August 6). Enzymatic synthesis of perfluoroalkylated DNA. ResearchGate. [Link]

  • Purohit, V., & Sweasy, J. B. (2003). Facile polymerization of dNTPs bearing unnatural base analogues by DNA polymerase alpha and Klenow fragment (DNA polymerase I). Biochemistry, 42(35), 10468–10477. [Link]

  • Dayie, T. K., & Al-Hashimi, H. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8967–9021. [Link]

  • iGEM. (n.d.). AdAPTED: Augmenting dNTPs And Polymerase Through Enzymatic Design. [Link]

  • Iwahara, J. (2014). NMR-based investigations into target DNA search processes of proteins. FEBS Letters, 588(20), 3499–3507. [Link]

Sources

solid-state NMR preparation methods for 13C-labeled DNA samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: Unveiling DNA's secrets with Solid-State NMR

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a uniquely powerful, non-destructive technique for investigating the structure, dynamics, and interactions of biomolecules in a non-crystalline, solid, or semi-solid state. For DNA, this enables the study of large, non-crystalline complexes, fibrous assemblies, and membrane-associated systems that are intractable by solution NMR or X-ray crystallography. The introduction of stable isotopes, particularly Carbon-13 (¹³C), is essential for these advanced studies.[1][2] Isotopic labeling enhances NMR sensitivity and provides site-specific probes to unravel complex structural features and dynamic processes at atomic resolution.[3][4]

However, the success of any ssNMR experiment is critically dependent on the quality of the sample. Preparing a high-purity, properly aggregated, and correctly hydrated ¹³C-labeled DNA sample is a multi-step process that demands precision and a clear understanding of the underlying principles. This guide provides a comprehensive overview of the methodologies and field-proven protocols for preparing ¹³C-labeled DNA samples, designed for researchers, scientists, and drug development professionals aiming to leverage the power of ssNMR.

Overall Sample Preparation Workflow

The preparation of a ¹³C-labeled DNA sample for ssNMR analysis is a sequential process that begins with the synthesis of the labeled oligonucleotide and culminates in the packing of a hydrated sample into an ssNMR rotor. Each stage is critical for achieving high-resolution spectra.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Duplex Formation cluster_2 Phase 3: Solid-State Sample Preparation Synthesis 1. ¹³C-Labeled DNA Synthesis (Chemical or Enzymatic) Purification 2. High-Purity Purification (HPLC / PAGE) Synthesis->Purification QC1 3. Quality Control (MS / A₂₆₀/A₂₈₀) Purification->QC1 Annealing 4. Annealing of Strands (Heating & Slow Cooling) QC1->Annealing QC2 5. Duplex Verification (Gel / NMR) Annealing->QC2 Lyophilization 6. Lyophilization (Freeze-Drying) QC2->Lyophilization Hydration 7. Controlled Hydration Lyophilization->Hydration Packing 8. Rotor Packing Hydration->Packing

Figure 1: General workflow for ¹³C-labeled DNA ssNMR sample preparation.

Section 1: Synthesis of ¹³C-Labeled DNA Oligonucleotides

The foundational step is the synthesis of the DNA strand containing the ¹³C isotopes. The choice of method depends on the desired labeling pattern (uniform vs. site-specific) and the length of the oligonucleotide.

Chemical Synthesis using ¹³C-Phosphoramidites

Chemical synthesis via phosphoramidite chemistry is the gold standard for producing short-to-medium length oligonucleotides (<150 nucleotides) with precisely placed, site-specific labels.[5][6] This method utilizes an automated solid-phase synthesizer.

  • Principle of Operation: The DNA strand is built sequentially on a solid support. In each cycle, a protected nucleoside phosphoramidite is added. To incorporate a ¹³C label, a phosphoramidite building block containing ¹³C atoms at specific positions in the base or sugar is used in the corresponding cycle.[7][8]

  • Expertise & Causality: This approach offers unparalleled control. By using a ¹³C-labeled phosphoramidite at only one specific step in the synthesis, a single, targeted atom in the entire DNA sequence can be labeled. This is invaluable for studies focusing on a particular active site or interaction point, as it dramatically simplifies the resulting NMR spectrum.[3][9] Commercially available ¹³C-labeled phosphoramidites are common, though custom synthesis is also possible for unique labeling patterns.[3][7]

  • Advantages:

    • Precise, site-specific labeling.

    • High coupling efficiency and yield for standard lengths.

    • Allows incorporation of modified or unnatural bases.[5]

  • Limitations:

    • Cost of labeled phosphoramidites can be high.[7]

    • Yield decreases significantly for very long oligonucleotides (>150 nt).

    • Uniform labeling is impractical and prohibitively expensive.

Enzymatic Synthesis

For uniform ¹³C-labeling or for producing very long DNA strands, enzymatic methods are superior.[4] This approach typically uses a DNA polymerase, a DNA template, and a pool of ¹³C-labeled deoxynucleoside triphosphates (dNTPs).

  • Principle of Operation: A polymerase chain reaction (PCR) or a similar polymerase-based amplification method is performed.[10] The reaction mixture contains uniformly ¹³C-labeled dNTPs, which the polymerase incorporates into the newly synthesized DNA strand, resulting in a uniformly labeled product.[11][12] Taq DNA polymerase is commonly used for this purpose.[10][11]

  • Expertise & Causality: Enzymatic synthesis mimics the natural process of DNA replication, making it highly efficient for creating long, uniformly labeled molecules. By providing only ¹³C-labeled dNTPs, the entire resulting DNA product will be enriched with ¹³C. This is ideal for experiments that require global structural information or for assigning resonances across the entire molecule.[12]

  • Advantages:

    • Ideal for uniform ¹³C-labeling.

    • Cost-effective for uniform labeling compared to chemical synthesis.

    • Capable of producing very long DNA molecules (>60 nt).[13]

  • Limitations:

    • Site-specific labeling is difficult and requires complex strategies.[14]

    • Requires a template DNA strand.

    • Potential for polymerase-induced errors.

FeatureChemical Synthesis (Phosphoramidite)Enzymatic Synthesis (Polymerase)
Labeling Pattern Site-specific, segmentalUniform
Primary Reagent ¹³C-labeled phosphoramidites¹³C-labeled dNTPs
Typical Length < 150 nucleotides[5]> 50 nucleotides[4]
Control High, single-atom precisionLow, labels entire strand
Cost High for uniform labeling, moderate for single labelsCost-effective for uniform labeling
Key Advantage Spectral simplification, targeted studiesGlobal structural analysis, resonance assignment

Table 1: Comparison of chemical and enzymatic synthesis methods for ¹³C-labeling of DNA.

Section 2: Purification of Labeled DNA

For ssNMR, sample purity is paramount. Contaminants such as failed synthesis sequences (n-1, n-2), residual protecting groups, or salts can broaden NMR signals, interfere with measurements, and lead to ambiguous results.

Purification Methodologies

The choice of purification method depends on the length of the oligonucleotide and the nature of potential impurities.[15]

  • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on charge (i.e., the number of phosphate groups). It is highly effective at resolving the full-length product from shorter, failed sequences.[7][15]

  • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This is particularly useful for oligonucleotides that have been synthesized with a hydrophobic dimethoxytrityl (DMT) group left on the 5' end of the full-length sequence, allowing for excellent separation from non-DMT-bearing failed sequences.[15]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size with single-base resolution. It is an excellent method for achieving high purity, though recovery of the DNA from the gel matrix can be challenging and may introduce contaminants if not performed carefully.

Purity Verification

After purification, the sample's purity and integrity must be verified.

ParameterMethodAcceptance CriteriaRationale
Purity Analytical HPLC or PAGE> 95% single peakEnsures a homogeneous sample population for sharp NMR signals.
Identity Mass Spectrometry (MALDI-TOF or ESI)Measured mass matches theoretical massConfirms the correct sequence was synthesized and labeled.
Concentration & Purity UV Spectroscopy (A₂₆₀/A₂₈₀)Ratio of 1.8 - 2.0A ratio outside this range indicates protein or other contaminants.[16]

Table 2: Quality control standards for purified ¹³C-labeled DNA.

Section 3: Sample Assembly and Annealing

For ssNMR studies of duplex DNA, the purified complementary single strands must be annealed to form a stable double helix.

  • Principle of Operation: Annealing involves heating the mixed strands above their melting temperature (Tₘ) to dissociate any secondary structures, followed by a slow, gradual cooling process. This slow cooling allows for the thermodynamically favorable, correct Watson-Crick base pairs to form along the entire length of the duplex.[13]

  • Expertise & Causality: Rapid cooling can trap the DNA in kinetically stable but incorrect conformations (e.g., hairpins, mismatched duplexes), leading to a heterogeneous sample. A slow, controlled temperature ramp is the single most important factor for ensuring the formation of a single, well-defined duplex structure, which is essential for high-resolution NMR.

G cluster_0 Annealing Protocol Start Mix Equimolar ssDNA Strands in Annealing Buffer Heat Heat to 95°C (5 min) Denatures all strands Start->Heat Cool1 Slow Cool to ~65°C (e.g., -1°C / min) Nucleation of duplex Heat->Cool1 Cool2 Slow Cool to 25°C (e.g., -0.5°C / min) Propagation of duplex Cool1->Cool2 End Stable dsDNA Duplex Ready for next step Cool2->End

Figure 2: The critical heating and slow-cooling steps of DNA annealing.

Section 4: Solid-State Sample Preparation

This final phase transforms the aqueous DNA duplex into a hydrated solid suitable for packing into an ssNMR rotor.

Lyophilization (Freeze-Drying)

Lyophilization is a gentle method for removing the bulk solvent (water) from the DNA sample without damaging its structure.[17]

  • Process: The annealed DNA solution is flash-frozen, typically in liquid nitrogen, and then placed under a high vacuum. The frozen water sublimes directly from a solid to a gas, leaving behind a fluffy, dry DNA powder.

  • Causality: This process avoids the large ice crystals and high surface tension forces associated with simple evaporation, which can denature the DNA. It produces a high-surface-area powder that is ideal for uniform rehydration.[17]

Controlled Hydration

The level of hydration critically influences the DNA's conformation, dynamics, and, consequently, the ssNMR spectrum.[18][19] The sample must be hydrated to a specific level to ensure biological relevance and spectral quality.

  • Process: The lyophilized DNA powder is exposed to a controlled humidity environment. This can be achieved by placing the sample in a sealed chamber with a saturated salt solution that maintains a known relative humidity (RH). Alternatively, a specific, calculated microliter volume of buffer can be carefully added to the dry powder.[19]

  • Expertise: The goal is to hydrate the DNA molecule itself and its immediate hydration shell, not to create a bulk solution. The final sample should have a consistency ranging from a damp powder to a thick, viscous pellet, depending on the specific experimental requirements.[20]

Packing the ssNMR Rotor

The hydrated sample is carefully packed into the small (typically 1.3 mm to 4 mm diameter) zirconia rotor.

  • Process: The viscous DNA pellet is transferred into the rotor using specialized packing tools. The material is packed tightly via centrifugation to ensure a dense, homogeneous sample within the active volume of the NMR probe.[21]

  • Causality: A densely and uniformly packed rotor is essential for maximizing signal-to-noise and for efficient magic-angle spinning (MAS), which is used to average out anisotropic interactions and achieve high-resolution spectra.[22] Air gaps or density gradients in the rotor will severely degrade spectral quality.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This protocol is adapted from Masse et al., 1998 and is suitable for producing uniformly labeled DNA for structural studies.[10][11]

  • Reaction Setup: In a sterile PCR tube, combine the following components:

    • DNA Template (unlabeled): 10 µM

    • Forward & Reverse Primers (unlabeled): 20 µM each

    • Uniformly ¹³C,¹⁵N-labeled dNTP mix: 2 mM each

    • 10x ThermoPol Reaction Buffer: 10 µL

    • Taq DNA Polymerase: 5 units

    • Nuclease-free water: to a final volume of 100 µL

  • PCR Amplification: Perform PCR using a thermocycler with the following profile:

    • Initial Denaturation: 95°C for 3 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C (primer-dependent) for 30 seconds.

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5 minutes.

  • Purification: Purify the resulting labeled DNA product using AEX-HPLC or preparative PAGE to remove primers, unincorporated dNTPs, and the polymerase.

  • Verification: Confirm the mass and purity of the final product using mass spectrometry and UV spectroscopy as described in Table 2.

Protocol 2: Annealing and Lyophilization of DNA Duplex

This protocol ensures the formation of a high-fidelity duplex ready for solid-state preparation.[13][23]

  • Resuspension & Mixing: Dissolve the purified complementary ssDNA strands (one of which is ¹³C-labeled) in an annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Combine them in a microcentrifuge tube at an equimolar ratio (1:1).

  • Denaturation: Place the tube in a heat block or thermocycler and heat to 95°C for 5 minutes to fully denature the strands.[13]

  • Slow Cooling: Program the thermocycler to slowly cool the sample to room temperature. A recommended ramp is -1°C every 2 minutes. Alternatively, place the heat block in an insulated container and allow it to cool slowly overnight.

  • Precipitation (Optional Desalting): Precipitate the DNA by adding 3 volumes of ice-cold ethanol and centrifuging at high speed (~14,000 x g) for 30 minutes.[24] Wash the pellet with 70% ethanol to remove excess salt, then air-dry the pellet briefly.

  • Lyophilization: Resuspend the DNA pellet in nuclease-free water, transfer to a lyophilization-safe tube, and flash-freeze in liquid nitrogen. Lyophilize the sample overnight or until all water is removed and a white, fluffy powder remains.

Protocol 3: Hydration and Rotor Packing
  • Hydration: Transfer the lyophilized DNA powder to a sealed hydration chamber containing a saturated salt solution that provides the desired relative humidity (e.g., a saturated K₂SO₄ solution provides ~97% RH). Allow the sample to equilibrate for 24-48 hours.

  • Sample Transfer: Once hydrated, the DNA will form a very viscous, gel-like pellet. Using a specialized packing tool or a custom-made plunger, carefully transfer small amounts of the pellet into a clean ssNMR rotor.

  • Centrifugation: After each addition, centrifuge the rotor in a compatible ultracentrifuge (e.g., using a Beckman swinging-bucket rotor with appropriate adapters) at a low speed (e.g., 5,000 rpm) to pack the material to the bottom. Repeat this process until the rotor is filled to the desired level.

  • Sealing: Once packed, carefully insert the bottom and top caps to seal the rotor. Wipe the exterior of the rotor clean before inserting it into the NMR probe.

References

  • Asahara, Y., et al. (2017). Synthesis and incorporation of ¹³C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 6979–6989. [Link]

  • Masse, J. E., et al. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly ¹³C, ¹⁵N-labeled DNA for heteronuclear NMR studies. Nucleic Acids Research, 26(11), 2618–2624. [Link]

  • Smith, D. E., et al. (1997). Efficient enzymatic synthesis of ¹³C,¹⁵N-labeled DNA for NMR studies. Journal of Biomolecular NMR, 10(3), 245–253. [Link]

  • Nikolova, E. N., et al. (1994). Synthesis of an oligonucleotide labeled with ¹³C at the thymine methyl and ¹⁵N at the exocyclic amino groups of the cytosines is described. Journal of the American Chemical Society. [Link]

  • Masse, J. E., et al. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly ¹³C, ¹⁵N-labeled DNA for heteronuclear NMR studies. PubMed, 26(11), 2618-24. [Link]

  • Gao, X., et al. (1991). Synthesis of a thymidine phosphoramidite labelled with ¹³C at C6: relaxation studies of the loop region in a ¹³C labelled DNA hairpin. Nucleic Acids Research, 19(7), 1529–1533. [Link]

  • Harańczyk, H., et al. (2010). Initial Phases of DNA Rehydration by NMR and Sorption Isotherm. Acta Physica Polonica A, 117(3), 397-402. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Reka, A., et al. (2018). Preparation of selective and segmentally labeled single-stranded DNA for NMR by self-primed PCR and asymmetrical endonuclease double digestion. Nucleic Acids Research, 46(19), e114. [Link]

  • Le, H. T. V., et al. (2012). Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies. Methods in Molecular Biology, 831, 125–144. [Link]

  • Twist Bioscience. (2016). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience Blog. [Link]

  • DPX. Optimizing Sample Preparation for DNA Extraction: A Guide for Reliable Results. DPX. [Link]

  • Thellin, O., et al. (2007). Purification and isotopic signatures (δ¹³C, δ¹⁵N, Δ¹⁴C) of soil extracellular DNA. Soil Biology and Biochemistry, 39(6), 1541-1544. [Link]

  • Opella, S. J., et al. (2010). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 46(1), 7-12. [Link]

  • Bains, J. K., et al. (2022). Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. bioRxiv. [Link]

  • Liphardt Lab. Basic Protocol. Liphardt Lab. [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. [Link]

  • University of Ottawa. Sample Preparation. NMR Facility. [Link]

  • ResearchGate. (2014). Different techniques of sample preparation for solid-state NMR experiments. ResearchGate. [Link]

  • Li, H., et al. (2024). The effect of the ¹³C abundance of soil microbial DNA on identifying labelled fractions after ultracentrifugation. PubMed. [Link]

  • University of Leicester. How to make an NMR sample. University of Leicester. [Link]

  • Opella, S. J., et al. (2010). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. PubMed. [Link]

  • Larda, S. T., et al. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Journal of Biomolecules, 2014, 275850. [Link]

  • Khan, I. A., et al. (2007). Optimization of the Sample Preparation Method for DNA Sequencing. Science Alert. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • ResearchGate. (2010). Sample preparation. ResearchGate. [Link]

  • Separovic, F., et al. (1998). A solid-state NMR study of protein hydration and stability. Pharmaceutical Research, 15(12), 1825-1830. [Link]

  • Drug Discovery Today. (2018). Solid-state NMR spectroscopy: predicting stability in lyophilised biological products. Drug Discovery Today. [Link]

  • Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Bio-Synthesis. [Link]

  • Czégány, Cs., et al. (2021). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Amino Acids, 53, 939–953. [Link]

  • Albuquerque, R. Q., et al. (2016). Lyophilization induces physicochemical alterations in cryptococcal exopolysaccharide. Scientific Reports, 6, 32542. [Link]

Sources

measuring sugar pucker conformation using 5'-13C deoxyadenosine coupling constants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Conformational Profiling of Deoxyadenosine Sugar Pucker Using 5'-13C NMR

Part 1: Executive Summary & Scientific Rationale

The Challenge: In DNA structural biology, the furanose ring of deoxyadenosine (dA) exists in a dynamic equilibrium between two principal puckers: C2'-endo (South, S-type) , characteristic of B-DNA, and C3'-endo (North, N-type) , characteristic of A-DNA or RNA-DNA hybrids. Accurately quantifying this equilibrium is critical for understanding drug-DNA intercalation, protein-DNA recognition, and the structural impact of epigenetic modifications.

The Solution: While homonuclear proton couplings (


) are the classic determinants of sugar pucker, they suffer from severe spectral overlap in oligonucleotides larger than 10 base pairs. This protocol leverages site-specific 5'-13C enrichment of deoxyadenosine .

Why 5'-13C?

  • Chemical Shift Sensitivity: The 5'-13C chemical shift is a direct reporter of the pucker population (Santos et al., 1989).

  • Spectral Editing: It permits the isolation of the H5'/H5'' spin systems, enabling the measurement of the

    
     (gamma) torsion angle, which is stereoelectronically coupled to the sugar pucker.
    
  • Coupling Measurement: It facilitates Heteronuclear E.COSY experiments to resolve the critical

    
     couplings that are otherwise obscured.
    

Part 2: Scientific Principles (E-E-A-T)

The Pseudorotation Equilibrium

The sugar conformation is defined by the phase angle of pseudorotation (


).
  • South (S):

    
     (C2'-endo).[1] Typical for B-DNA.[1]
    
  • North (N):

    
     (C3'-endo). Typical for A-DNA.[1]
    
The Coupling Constant Reporters

The population of N and S conformers is derived from the weighted average of the observed scalar couplings.

ParameterCoupling / ShiftSensitivityDiagnostic Value
Primary Pucker Reporter

High S-type

10 Hz; N-type

1 Hz
Secondary Pucker Reporter

ModerateS-type

2 Hz; N-type

9 Hz
Gamma (

) Torsion

HighCorrelates with pucker (see below)
13C Reporter

(ppm)
High Upfield shift indicates N-type (3'-endo)
The Gamma-Pucker Correlation

The 5'-13C label allows precise measurement of the


 torsion angle (O5'-C5'-C4'-C3').
  • N-type sugars strongly prefer the gauche+ (g+)

    
     rotamer.
    
  • S-type sugars allow equilibrium between g+ and trans (t) .

  • Causality: By measuring

    
     via 5'-13C filtered experiments, we constrain the allowable sugar pucker populations.
    

Part 3: Experimental Protocol

Phase A: Sample Preparation
  • Synthesis: Incorporate 5'-13C-labeled deoxyadenosine phosphoramidite into the oligonucleotide sequence via solid-phase synthesis.

  • Purification: Purify via PAGE or ion-exchange HPLC to remove failure sequences which can crowd the aromatic/anomeric region.

  • Buffer Conditions:

    • Solvent: 90% H₂O / 10% D₂O (for exchangeable protons) or 99.9% D₂O (for sugar geometry optimization).

    • Buffer: 10-50 mM Sodium Phosphate, pH 6.5.

    • Salt: 100 mM NaCl (Standard B-DNA conditions).

    • Standard: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

Phase B: NMR Acquisition Strategy

Instrument Requirement: 600 MHz+ spectrometer equipped with a CryoProbe (HCN).

Step 1: 1D 1H Reference Spectrum

  • Purpose: Assess sample quality and folding.

  • Check: Sharp lines in the imino region (12-14 ppm) indicate stable base pairing.

Step 2: 2D [1H, 13C]-HSQC (Constant Time)

  • Purpose: Assign the C5'-H5'/H5'' correlations.

  • Benefit: The 5'-13C label will appear as a distinct doublet (due to

    
    ) or singlet (if decoupled) with high intensity, separated from natural abundance background.
    
  • Measurement: Record the

    
     chemical shift .
    
    • Rule of Thumb:

      
       for C3'-endo (N) is typically ~60-62 ppm . 
      
      
      
      for C2'-endo (S) is ~64-66 ppm (Santos, 1989).

Step 3: 2D Filtered H-H NOESY or TOCSY

  • Purpose: Assign the specific H1' and H2' protons associated with the labeled dA.

  • Method: Use a 13C-filter in F1 to select only protons attached to (or coupled to) the 13C label, effectively "lighting up" only the residue of interest.

Step 4: The Critical Measurement - 2D Heteronuclear E.COSY (or HETLOC)

  • Purpose: Measure

    
     and 
    
    
    
    to determine
    
    
    .
  • Mechanism:[1] The E.COSY pattern provides a displacement vector between cross-peak components that corresponds directly to the passive coupling constant (

    
    ).
    
  • Alternative for Pucker (

    
    ): If the 5'-13C label is used for assignment, use a high-resolution DQF-COSY  focused on the H1'-H2' cross-peak of the assigned residue.
    

Part 4: Data Analysis & Visualization

Workflow Logic

G Start 5'-13C Labeled DNA Sample HSQC 2D [1H,13C]-HSQC (Measure C5' Chemical Shift) Start->HSQC Assign Assignment of H5'/H5'' and H4' HSQC->Assign ECOSY Heteronuclear E.COSY (Measure J_H4'H5' / J_H4'H5'') Assign->ECOSY Gamma Determination DQFCOSY DQF-COSY / TOCSY (Measure J_H1'H2') Assign->DQFCOSY Pucker Determination Calc Karplus Equation Analysis ECOSY->Calc DQFCOSY->Calc Result Determination of %N vs %S Population Calc->Result

Figure 1: Experimental workflow for leveraging 5'-13C labeling to determine sugar conformation.

Quantitative Analysis (The Karplus Relationship)

To calculate the fraction of N-type conformer (


), use the measured 

coupling:


Where:

  • 
     = Experimentally measured coupling.
    
  • 
     (Pure South) 
    
    
    
    Hz.[2]
  • 
     (Pure North) 
    
    
    
    Hz.

Validation using 5'-13C Data: The


 torsion (derived from 5'-13C E.COSY data) serves as a check. If 

is high (>0.8), the

angle must be predominantly gauche+ (

Hz). If you observe trans gamma couplings (

Hz), your pucker assignment is contradictory.
Conformational Coupling Diagram

SugarPucker cluster_0 Conformational Coupling N_Type N-Type (C3'-endo) A-DNA Like Gamma_g Gamma: gauche+ (C5' up) N_Type->Gamma_g Strong Correlation Obs_J12 Observed J(H1'-H2') Low = N, High = S N_Type->Obs_J12 Obs_C5 Observed C5' Shift Upfield = N N_Type->Obs_C5 S_Type S-Type (C2'-endo) B-DNA Like S_Type->Gamma_g Equilibrium Gamma_t Gamma: trans (C5' out) S_Type->Gamma_t Equilibrium S_Type->Obs_J12

Figure 2: Mechanistic link between Sugar Pucker (N/S), Gamma Torsion, and Observable NMR Parameters.

Part 5: References

  • Santos, R. A., Tang, P., & Harbison, G. S. (1989). Determination of the DNA sugar pucker using 13C NMR spectroscopy.[3][4] Biochemistry, 28(24), 9372–9378.[4]

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.

  • Wijmenga, S. S., & van Buuren, B. N. M. (1998). The use of NMR methods for conformational analysis of nucleic acids. Progress in Nuclear Magnetic Resonance Spectroscopy, 32(3-4), 287-387.

  • Schwalbe, H., et al. (1994). J coupling constants in RNA as structural constraints. Methods in Enzymology, 261, 118-143. (Provides the basis for E.COSY applications in nucleotides).

Sources

Preparation of 2'-Deoxyadenosine-5'-¹³C Monohydrate Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stable Isotope Labeling in Cellular Research

Modern cell biology and drug development rely on precise methods to trace the fate of molecules within complex biological systems. Stable isotope labeling, coupled with analytical techniques like mass spectrometry, offers a powerful approach for elucidating metabolic pathways, quantifying DNA synthesis, and understanding drug mechanisms of action without the safety and disposal concerns associated with radioisotopes.[1][2] 2'-deoxyadenosine, a fundamental building block of DNA, plays a crucial role in cell proliferation, genetic integrity, and signaling pathways.[3][4] The isotopically labeled analogue, 2'-deoxyadenosine-5'-¹³C monohydrate, incorporates a stable ¹³C isotope at the 5' position of the deoxyribose sugar. This strategic placement allows researchers to track its incorporation into newly synthesized DNA, providing a direct and quantitative measure of cell proliferation and DNA repair.[1] Furthermore, its role as a precursor in the purine nucleotide degradation pathway makes it a valuable tool for studying cellular metabolism and the effects of nucleoside analog drugs.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of 2'-deoxyadenosine-5'-¹³C monohydrate stock solutions for use in cell culture experiments. The protocols outlined below are designed to ensure the integrity, stability, and sterility of the stock solutions, thereby promoting reliable and consistent experimental outcomes.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2'-deoxyadenosine-5'-¹³C monohydrate is paramount for its effective use.

PropertyValueSource(s)
Molecular Formula C₉¹³CH₁₃N₅O₃ · H₂O[6][7][8][9]
Molecular Weight ~270.25 g/mol (Note: The exact molecular weight can vary slightly between lots. Always refer to the manufacturer's certificate of analysis.)[10]
Appearance White to beige crystalline powder or solid.[8][9][11]
Storage (Solid) Store at 2-8°C for short-term and -20°C for long-term storage. Protect from light.[6][7][8][12][13]
Storage (Stock Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months.[14][15]
Solubility Soluble in water (25 mg/mL), DMSO (33 mg/mL), and ethanol (10 mg/mL).[5][7]

Safety Precautions: While stable isotopes are not radioactive, standard laboratory safety practices should always be observed when handling any chemical compound.[16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[13] Avoid inhalation of the powder by handling it in a chemical fume hood or a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

Experimental Workflow: From Powder to Cell Culture

The following diagram illustrates the overall workflow for the preparation and use of 2'-deoxyadenosine-5'-¹³C monohydrate stock solutions in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application powder 2'-deoxyadenosine-5'-¹³C monohydrate Powder weigh Accurate Weighing powder->weigh dissolve Dissolution in Sterile Solvent weigh->dissolve sterilize Sterile Filtration (0.22 µm filter) dissolve->sterilize aliquot Aliquoting for Single Use sterilize->aliquot store Storage at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Experiment Day dilute Dilution into Pre-warmed Culture Medium thaw->dilute treat Treatment of Cells dilute->treat incubate Incubation treat->incubate analyze Downstream Analysis (e.g., Mass Spectrometry) incubate->analyze

Caption: Workflow for preparing and using 2'-deoxyadenosine-5'-¹³C monohydrate.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for applications where an aqueous-based stock solution is preferred.

Rationale: Water is a biocompatible solvent, and preparing an aqueous stock solution minimizes the potential for solvent-induced cytotoxicity in cell culture experiments.[14] Sterile filtration is a critical step to prevent microbial contamination of the cell culture.[8][17]

Materials:

  • 2'-deoxyadenosine-5'-¹³C monohydrate powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (size appropriate for the volume of solution)

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, the mass of 2'-deoxyadenosine-5'-¹³C monohydrate must be calculated using its formula weight (FW), which includes the water of hydration.[18][19] Always use the FW provided on the certificate of analysis for the specific lot.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x FW ( g/mol )

    • Example for 10 mL of a 10 mM solution (FW ≈ 270.25 g/mol ): Mass (g) = 0.010 mol/L x 0.010 L x 270.25 g/mol = 0.027025 g = 27.025 mg

  • Weighing: Accurately weigh the calculated mass of the powder in a sterile conical tube. Perform this step in a chemical fume hood or a balance enclosure to avoid inhalation of the powder.

  • Dissolution: Add the desired volume of sterile, nuclease-free water to the conical tube. For example, to prepare a 10 mM solution with 27.025 mg of powder, add 10 mL of water. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary to aid dissolution.[8]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.[8][17]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, nuclease-free microcentrifuge tubes.[14]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[14][15]

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 100 mM)

This protocol is recommended for achieving higher stock concentrations.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful solvent that can dissolve many organic compounds at high concentrations.[5][14] However, it is important to note that DMSO can be toxic to cells at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and a vehicle control (media with the same final concentration of DMSO) should be included in all experiments.[20]

Materials:

  • 2'-deoxyadenosine-5'-¹³C monohydrate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Mass: As in Protocol 1, calculate the mass of the compound needed based on the desired concentration, volume, and the formula weight.

    • Example for 1 mL of a 100 mM solution (FW ≈ 270.25 g/mol ): Mass (g) = 0.100 mol/L x 0.001 L x 270.25 g/mol = 0.027025 g = 27.025 mg

  • Weighing: Aseptically weigh the required amount of 2'-deoxyadenosine-5'-¹³C monohydrate into a sterile vial.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 100 mM stock, add 1 mL of DMSO to 27.025 mg of the compound. Vortex the solution vigorously. If necessary, sonicate the vial in a water bath until the solution is clear to aid dissolution.[14]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

  • Storage: Store the DMSO stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[14]

Application in Cell Culture: A General Guideline

The following is a general workflow for using the prepared stock solution in a cell culture experiment. The optimal final concentration of 2'-deoxyadenosine-5'-¹³C monohydrate will depend on the cell type and the specific experimental goals.

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium using a 10 mM stock solution, add 10 µL of the stock solution to the medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 2'-deoxyadenosine-5'-¹³C monohydrate. Include a vehicle control (medium with the same final concentration of the solvent, e.g., water or DMSO) in your experimental design.

  • Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of the labeled compound.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as DNA extraction and subsequent analysis by mass spectrometry to quantify the incorporation of the ¹³C label.

Metabolic Fate of 2'-Deoxyadenosine-5'-¹³C

The exogenously supplied 2'-deoxyadenosine-5'-¹³C is primarily utilized through the nucleotide salvage pathway.

G dA_ext 2'-deoxyadenosine-5'-¹³C (extracellular) dA_int 2'-deoxyadenosine-5'-¹³C (intracellular) dA_ext->dA_int Nucleoside Transporter dAMP dAMP-¹³C dA_int->dAMP Deoxyadenosine Kinase dADP dADP-¹³C dAMP->dADP dAMP Kinase dATP dATP-¹³C dADP->dATP Nucleoside Diphosphate Kinase dna Newly Synthesized DNA-¹³C dATP->dna DNA Polymerase

Sources

investigating nucleoside salvage pathways with 5'-13C isotope labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tracking of Nucleoside Salvage Pathways using 5'-13C Isotope Labeling

Introduction & Core Directive

Nucleotide metabolism is the engine of cellular proliferation. While de novo synthesis is energy-intensive, the nucleoside salvage pathway offers a rapid, energy-efficient route for tumor cells to replenish nucleotide pools. Traditional proliferation assays (e.g., MTT, BrdU) measure total DNA synthesis but fail to distinguish how the cell acquires its nucleotides.

This guide details a high-precision protocol using 5'-13C-labeled nucleosides (e.g., [5'-13C]Adenosine, [5'-13C]Cytidine). Unlike uniformly labeled tracers, the 5'-13C isotopologue acts as a "molecular integrity probe." It specifically answers the question: "Did the cell salvage the intact nucleoside, or did it strip the base and discard the sugar?"

Scientific Principle: The "Bond Integrity" Logic

To investigate salvage, one must differentiate between two metabolic fates of an extracellular nucleoside:

  • Direct Salvage (Kinase Route): The nucleoside is phosphorylated directly by a kinase (e.g., Adenosine Kinase, Uridine-Cytidine Kinase). The glycosidic bond between the base and the ribose remains intact . The 5'-13C label is retained in the resulting nucleotide (NMP).

  • Catabolism & Recycling (Phosphorylase Route): The nucleoside is cleaved by a phosphorylase (e.g., PNP, UPase), releasing the base and Ribose-1-Phosphate. The 5'-13C label is lost to the carbohydrate pool (glycolysis/pentose phosphate pathway) and does not immediately appear in the nucleotide pool unless re-synthesized de novo (which dilutes the signal).

Therefore, the M+1 mass shift in the resulting Nucleoside Monophosphate (NMP) is the definitive signature of direct salvage activity.

Visualization: The Fate of the 5'-13C Label

The following diagram illustrates the differential routing of the isotope label.

NucleosideSalvage Ex_Nucl Extracellular [5'-13C]Nucleoside Intra_Nucl Intracellular [5'-13C]Nucleoside Ex_Nucl->Intra_Nucl Transport (ENT/CNT) Kinase Nucleoside Kinase (e.g., dCK, TK1) Intra_Nucl->Kinase Direct Salvage Phosphorylase Phosphorylase (e.g., PNP, TP) Intra_Nucl->Phosphorylase Catabolism NMP_Labeled [5'-13C]NMP (M+1 Mass Shift) Kinase->NMP_Labeled Phosphate Added (Bond Intact) DNA_RNA Incorporation into DNA/RNA NMP_Labeled->DNA_RNA Base Free Base (Unlabeled) Phosphorylase->Base Bond Broken Ribose [5'-13C]Ribose-1-P Phosphorylase->Ribose Glycolysis Glycolysis / PPP (Label Scrambling) Ribose->Glycolysis

Caption: Differential metabolic fate of 5'-13C labeled nucleosides. Green path indicates direct salvage (retention of label); Red path indicates catabolism (loss/scrambling of label).

Experimental Design & Pre-Requisites[1][2]

Critical Reagent: Dialyzed Fetal Bovine Serum (dFBS)

Standard FBS contains micromolar concentrations of hypoxanthine, thymidine, and uridine. These endogenous nucleosides will compete with your tracer, diluting the isotopic enrichment and skewing results.

  • Requirement: You must use Dialyzed FBS (10 kDa cutoff) for at least 12-24 hours prior to and during the labeling pulse.

Tracer Selection
  • [5'-13C]Adenosine: For tracking purine salvage (Adenosine Kinase activity).

  • [5'-13C]Cytidine: For tracking pyrimidine salvage (Uridine-Cytidine Kinase activity).

  • Concentration: Typically 10–50 µM (physiologically relevant) to 100 µM (saturation).

Step-by-Step Protocol

Phase A: Cell Culture & Pulse Labeling[1]
  • Acclimatization: Seed cells in media containing 10% Dialyzed FBS 24 hours prior to the experiment to deplete intracellular nucleoside pools.

  • Pulse Initiation: Replace media with fresh media containing 10% dFBS + 50 µM [5'-13C]Nucleoside .

  • Time Course: Harvest cells at t = 0, 30 min, 1 hr, 2 hr, and 4 hr. Nucleotide turnover is rapid; early time points are crucial for flux estimation.

Phase B: Metabolism Quenching & Extraction

Scientific Rationale: Nucleotides (ATP/GTP) degrade rapidly to ADP/AMP during slow handling. Metabolism must be arrested instantly.

  • Wash: Rapidly aspirate media. Wash once with ice-cold PBS (4°C).

  • Quench: Immediately add 500 µL of -80°C Extraction Solvent (80% Methanol / 20% Water) directly to the plate.

    • Note: 80% MeOH is preferred over acetonitrile for polar nucleotides to ensure solubility of the phosphate groups.

  • Scrape & Collect: Scrape cells on dry ice. Transfer suspension to a pre-cooled Eppendorf tube.

  • Lysis: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C .

  • Supernatant: Transfer supernatant to a glass LC-MS vial.

    • Optional: If sensitivity is low, dry down under nitrogen flow and reconstitute in 50 µL water, but be aware that NTPs can degrade during drying. Direct injection is preferred if concentration allows.

Phase C: LC-MS/MS Analysis (HILIC Method)

Scientific Rationale: Nucleotides are highly polar and negatively charged.[1] Reverse-phase (C18) chromatography fails to retain them. Polymer-based Zwitterionic HILIC (ZIC-pHILIC) at basic pH is the gold standard, as it promotes deprotonation and optimal peak shape.

Instrument Setup:

  • Column: Merck SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Ionization: ESI Negative Mode (Nucleotides ionize best as [M-H]-).

Gradient Table:

Time (min)% B (Acetonitrile)Flow Rate (mL/min)Description
0.0800.15Initial equilibration
15.0200.15Linear gradient to elute triphosphates
15.1800.15Return to initial conditions
25.0800.15Re-equilibration (Critical for HILIC)

Workflow Visualization

Workflow Step1 1. Pre-Conditioning Media with Dialyzed FBS (24h) Step2 2. Isotope Pulse Add [5'-13C]Nucleoside Step1->Step2 Step3 3. Quench & Extract -80°C 80% MeOH (Stop Metabolism Instantly) Step2->Step3 Step4 4. LC-MS/MS Analysis ZIC-pHILIC Column ESI Negative Mode Step3->Step4 Step5 5. Data Processing Calculate M+1 Enrichment Step4->Step5

Caption: Experimental workflow ensuring metabolic stasis and precise detection of polar nucleotides.

Data Analysis & Interpretation

When analyzing the Mass Isotopologue Distribution (MID), focus on the M+1 fraction.

  • Target Metabolite: If you fed [5'-13C]Adenosine, look at ATP .

    • M+0 (Unlabeled): Pre-existing pool + De novo synthesis.

    • M+1 (Shift of +1.00335 Da): Direct salvage of the [5'-13C]Adenosine.

    • M+5 (Shift of +5 Da): This would only occur if you used [U-13C]Ribose. If you see M+5 with a 5'-13C tracer, your tracer is impure.

  • Calculation:

    
    
    
  • Self-Validation Check:

    • Check the Inosine or Hypoxanthine pool. If [5'-13C]Adenosine is deaminated to Inosine (Adenosine Deaminase activity), you should see M+1 Inosine.

    • If the label appears in Glycolytic intermediates (e.g., Lactate), it confirms the nucleoside was catabolized, the sugar released, and the label scrambled.

References

  • Lane, A. N., & Fan, T. W. (2017). Probing the metabolic phenotype of breast cancer cells by multiple tracer stable isotope resolved metabolomics. Metabolic Engineering, 43, 125–136. Link

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5, 1007–1032. Link

  • Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2011). LC-MS profiling of nucleotides and other phosphorylated metabolites in cultured cells.[2] Current Protocols in Molecular Biology, 93(1), 30-1. Link

  • Hiefner, J., et al. (2023).[3] A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides.[3] Frontiers in Immunology. Link

Sources

methods for site-specific 13C enrichment in large DNA plasmids

Application Note: Site-Specific Enrichment Strategies for Large DNA Plasmids

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy of large DNA plasmids (




The Solution: Site-specific labeling—introducing

This guide details two primary methodologies:

  • Segmental Isotopic Labeling (SIL): A "Cut-and-Paste" ligation strategy for inserting chemically synthesized labeled domains.

  • Nick-Directed Enzymatic Editing: An "Edit-in-Place" strategy using Nicking Endonucleases and DNA Polymerase I to incorporate

    
    -dNTPs.
    

Strategic Overview: Method Selection

FeatureMethod A: Segmental Ligation (SIL) Method B: Nick-Directed Editing
Mechanism Ligation of a labeled insert into a cut vector.Strand displacement starting from a specific nick.
Labeling Source

-Phosphoramidites (Chemical Synthesis).

-dNTPs (Enzymatic Incorporation).[1]
Precision Absolute (Single atom/residue resolution).Regional (Stretch of nucleotides downstream of nick).
Cost High (Custom Phosphoramidites).Moderate (

-dNTPs).
Best For Studying specific base dynamics; <100 bp inserts.Labeling long tracts (>100 bp) or backbone dynamics.

Method A: Segmental Isotopic Labeling (SIL) via Ligation

The Gold Standard for Structural Definition

This method involves constructing a "hybrid" plasmid where the backbone is unlabeled (and optionally deuterated to suppress linewidths) and the region of interest is

Experimental Workflow

The logic follows a Restriction-Ligation-Purification cycle.[2] The critical success factor is the suppression of background ligation (vector re-circularization).

SIL_WorkflowVectorUnlabeled Plasmid(Vector)DigestDouble Digestion(Restriction Enzymes)Vector->DigestDephosDephosphorylation(rSAP/CIP)Digest->Dephos Prevents Self-LigationLigationLigation(T4 DNA Ligase)Dephos->LigationInsert13C-Labeled Insert(Synthetic Oligo)Insert->Ligation 5:1 Molar ExcessPurificationSize ExclusionChromatographyLigation->PurificationFinalSite-Specific13C PlasmidPurification->Final

Figure 1: Workflow for Segmental Isotopic Labeling. The critical step is Dephosphorylation to ensure only the labeled insert can close the plasmid circle.

Detailed Protocol

Reagents:

  • Unlabeled Plasmid Vector (

    
    ).
    
  • 
    -Labeled Oligonucleotide Duplex (Phosphoramidite synthesis).[1]
    
  • Restriction Enzymes (e.g., BamHI, EcoRI).

  • Shrimp Alkaline Phosphatase (rSAP).

  • T4 DNA Ligase (High Concentration).

Step-by-Step:

  • Vector Preparation:

    • Digest

      
       of plasmid with two distinct restriction enzymes to create non-compatible sticky ends.
      
    • Critical: Treat with rSAP for 30 min at 37°C to remove 5'-phosphates. This prevents the vector from ligating to itself.

    • Purify via agarose gel extraction or silica column to remove enzymes and small excised fragments.

  • Insert Preparation:

    • Synthesize complementary oligos using

      
      -phosphoramidites at specific positions.
      
    • Anneal strands by heating to 95°C and cooling slowly to RT in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA).

    • Ensure the insert has 5'-phosphorylated ends (required for ligation to the dephosphorylated vector). If chemically synthesized without phosphates, treat with T4 Polynucleotide Kinase (PNK).

  • Ligation:

    • Mix Vector:Insert at a 1:5 molar ratio .

    • Add T4 DNA Ligase and incubate at 16°C overnight or 4°C for 48 hours. Lower temperatures favor stable annealing of sticky ends.

  • Purification:

    • Separate circular ligated plasmid from excess linear insert using Size Exclusion Chromatography (SEC) or Plasmid-Safe™ ATP-Dependent DNase (digests linear DNA only).

Method B: Nick-Directed Enzymatic Editing

The "Edit-in-Place" Approach for Regional Labeling

This method utilizes Nicking Endonucleases (Nickases) —enzymes that cut only one strand of the DNA double helix.[3] DNA Polymerase I (or Klenow Fragment) then performs "Nick Translation," degrading the downstream strand while synthesizing a new one using

Mechanistic Pathway

Nick_TranslationStartSupercoiled Plasmid(Contains Nickase Site)NickNicking Reaction(e.g., Nt.BspQI)Start->Nick Single Strand CutTranslateNick Translation(DNA Pol I + 13C-dNTPs)Nick->Translate 5'->3' Exonuclease Activityreplaces strandSealNick Sealing(T4 DNA Ligase)Translate->Seal Repair final nickResultRegionally 13C-EnrichedPlasmidSeal->Result

Figure 2: Nick-Directed Editing. DNA Pol I uses the nick 3'-OH as a primer, replacing the old strand with a

Detailed Protocol

Reagents:

  • Plasmid with a specific Nickase site (e.g., Nt.BspQI, Nb.BsrDI).

  • Nicking Enzyme.[3][4][5]

  • E. coli DNA Polymerase I (Holoenzyme with 5'→3' exonuclease activity).

  • 
    -labeled dNTP mix (uniformly labeled or specific types).[1][6]
    

Step-by-Step:

  • Nicking:

    • Incubate plasmid (

      
      ) with 10 units of Nickase (e.g., Nt.BspQI) in 1x Buffer.
      
    • Verify nicking on an agarose gel (Nicked plasmid migrates slower than Supercoiled).

  • Translation (Label Incorporation):

    • Add DNA Polymerase I and

      
      -dNTPs  (200 
      
      
      final).
    • Incubate at 16°C. Note: The length of the labeled patch depends on time and temperature. At 16°C, Pol I processes ~200-400 bp in 30-60 mins.

    • Stop reaction with EDTA (chelates

      
      ).
      
  • Ligation:

    • Add ATP and T4 DNA Ligase to seal the final nick, restoring the covalently closed circular topology.

QC & Validation Standards

Trustworthiness in isotopic labeling requires rigorous validation.

Validation MethodPurposeAcceptance Criteria
Agarose Gel Electrophoresis Topology Check>90% Supercoiled (Method A) or Relaxed Circle (Method B). No linear bands.
Mass Spectrometry (ESI-MS) Insert VerificationExact mass match for

-labeled oligonucleotide before ligation.
2D

H-

C HSQC NMR
Isotope IncorporationDistinct cross-peaks for labeled residues; no background signals from vector.
Restriction Mapping Sequence IntegrityDigestion yields expected fragment sizes (confirms insert orientation).

References

  • Gokulrangan, G. et al. (2005). DNA structure and dynamics: NMR methods for site-specific labeling.[1]Journal of Biomolecular NMR , 32(3), 195-208. Link

  • Zimmer, D.P. & Crothers, D.M. (1995). NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides.Proc. Natl. Acad. Sci. USA , 92(8), 3091-3095. Link

  • Toh, H. et al. (2023).[7] Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins.[7][8][9]RSC Chemical Biology , 4, 850-860. (Contextual reference for methyl-labeling logic). Link

  • New England Biolabs (NEB). Nick Translation Protocols & Nicking Enzymes.NEB Technical Guide . Link

  • Duchardt-Ferner, E. et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics.Nucleic Acids Research , 45(16), 9272–9281. Link

Troubleshooting & Optimization

improving NMR sensitivity in large DNA complexes using 5'-13C labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing NMR sensitivity in large DNA complexes (>50 kDa) using selective 5'-13C labeling.

Topic: Optimizing Sensitivity via Selective 5'-13C Labeling

Executive Summary: The 5'-13C Advantage

In large DNA complexes, standard uniform labeling (


) fails due to rapid transverse relaxation (

), resulting in broad, overlapping lines. Selective 5'-13C labeling (specifically targeting the C5' position of the deoxyribose sugar) addresses this by:
  • Eliminating

    
     Scalar Couplings:  By labeling only the C5' site (and leaving C4' and C3' at natural abundance), you collapse the complex multiplets caused by carbon-carbon coupling into singlets (or doublets if coupled to 
    
    
    
    ). This immediately improves signal-to-noise ratio (SNR) by concentrating magnetization.
  • Reducing Spectral Crowding: The C5' region (~60-70 ppm) is distinct from the base and other sugar resonances, providing a clean spectral window for monitoring backbone conformation in large complexes.

  • Minimizing Dipolar Broadening: When combined with deuteration (

    
    ) of non-essential protons, the C5' site acts as an isolated spin system, significantly lengthening 
    
    
    
    .

Technical Deep Dive: Mechanism of Action

To understand why this works, we must look at the relaxation pathways.

The Sensitivity Bottleneck

In large complexes (


), the rotational correlation time (

) is long.
  • Uniform Labeling: Strong dipolar coupling between adjacent

    
     nuclei and their attached protons causes rapid signal decay.
    
  • The 5'-13C Solution:

    • Isolation: A solitary

      
       at the 5' position has no neighboring 
      
      
      
      spins (statistically).
    • NOE Enhancement: The

      
       NOE can still be exploited if the H5'/H5'' protons are present (or selectively protonated in a deuterated background).
      
Logic Diagram: Sensitivity Gain Workflow

G Problem Large DNA Complex (>50 kDa) Uniform Uniform 13C Labeling Problem->Uniform Selective Selective 5'-13C Labeling Problem->Selective Coupling 1J(CC) Scalar Coupling (35-40 Hz Splitting) Uniform->Coupling Crowding Spectral Crowding (Overlap) Uniform->Crowding Decoupling Elimination of 1J(CC) Selective->Decoupling Relaxation Reduced Dipolar Bath (Longer T2) Selective->Relaxation Result_Bad Broad Lines Low Sensitivity Coupling->Result_Bad Crowding->Result_Bad Result_Good Narrow Linewidths High Sensitivity Decoupling->Result_Good Relaxation->Result_Good

Caption: Comparative logic flow demonstrating how selective labeling bypasses the physical limitations of uniform labeling in large molecules.

Experimental Protocol: Synthesis & Acquisition

Phase 1: Sample Preparation (Solid-Phase Synthesis)

Note: Enzymatic synthesis is possible but prone to "scrambling" if using metabolic precursors. Solid-phase synthesis using phosphoramidites is the gold standard for site-specific labeling.

  • Design: Identify critical nucleotides for backbone monitoring.

  • Reagents: Purchase or synthesize 5'-

    
    -DMT-nucleoside-3'-phosphoramidites where the sugar moiety is 
    
    
    
    -enriched only at the C5' position.
    • Source: Specialized isotope labs (e.g., Cambridge Isotope Laboratories, Silantes) or custom organic synthesis [1].

  • Synthesis:

    • Execute standard solid-phase DNA synthesis.[1]

    • Crucial Step: Ensure coupling efficiency

      
       for labeled amidites to prevent deletion sequences which complicate assignment.
      
  • Purification: PAGE or HPLC purification is mandatory to remove failure sequences that contribute to background noise.

Phase 2: NMR Acquisition Parameters
ParameterSettingRationale
Pulse Sequence

HSQC (Sensitivity Enhanced)
Focuses on the C5'-H5'/H5'' correlation.
Carrier Freq (

)
~65 ppmCenters the excitation on the sugar C5' region.
Spectral Width (

)
~20 ppmReduced width minimizes noise folding and allows faster sampling.
Relaxation Delay (

)
1.5 - 2.0 secC5' relaxation can be fast; ensure sufficient recovery.
Decoupling GARP or adiabaticEssential during acquisition to collapse H-C multiplets.

Troubleshooting Guide (Q&A)

Issue 1: "I see splitting in my C5' peaks even with selective labeling."

Diagnosis: This is likely


 coupling .
Explanation:  The C5' carbon is coupled to the phosphate phosphorus (

and

). Solution:
  • Accept it: The splitting (~3-5 Hz) provides valuable backbone torsion angle information (

    
     and 
    
    
    
    ).
  • Decouple it: Apply weak

    
     decoupling during acquisition if your probe supports triple resonance (
    
    
    
    ). Warning: This can heat the sample (dielectric heating).
Issue 2: "My signal intensity is lower than expected for the concentration."

Diagnosis: Fast


 relaxation due to dipolar coupling with geminal protons.
Explanation:  The C5' position is a methylene (

). It has two protons (H5', H5'') attached. The dipolar interaction between these two geminal protons is massive and dominates relaxation, broadening the line. Solution:
  • Stereospecific Deuteration: The ultimate fix is to use a C5' label with stereospecific deuteration (e.g.,

    
    ). This leaves only one proton, removing the strong H-H dipolar vector and sharpening the line dramatically [2].
    
  • Temperature: Increase temperature (if the complex is stable) to reduce

    
    .
    
Issue 3: "I cannot assign the peaks; the C5' region is too crowded."

Diagnosis: Lack of connectivity information. Explanation: With selective labeling, you lose the C4'-C5' connectivity seen in uniform samples. Solution:

  • NOESY-HSQC: Run a 3D NOESY-

    
    -HSQC. You will see NOEs from the labeled H5'/H5'' to the base protons (H6/H8) of the same and preceding residue. This "sequential walk" allows assignment even without scalar connectivity.
    

Frequently Asked Questions (FAQs)

Q: Why not just use Uniform (


) labeling? 
A:  In complexes >50 kDa, the 

coupling (~40 Hz) combined with fast relaxation broadens peaks into the noise floor. Selective labeling concentrates all magnetization into a single, narrower transition.

Q: Is "5'-13C" the same as "Methyl-TROSY"? A: No. This is a critical distinction.

  • 5'-13C: Refers to the sugar backbone (C5'). Useful for backbone conformation.

  • Methyl-TROSY: Refers to labeling the methyl group (C5-Me) on Thymine or 5-Methyl-Cytosine. Methyl-TROSY is generally more sensitive for detecting binding events in high MW complexes because the methyl group rotates rapidly, averaging out dipolar interactions [3].

  • Recommendation: If your sole goal is "detecting binding" in a 100 kDa complex, use Methyl-TROSY . If you need to map the DNA backbone structure , use Selective 5'-13C .

Q: Can I use this for RNA as well? A: Yes, but RNA has a C5' hydroxyl. The chemical shifts are similar, but the ribose puckering is different (C3'-endo vs C2'-endo), affecting the spectral dispersion.

References

  • SantaLucia, J., Jr., et al. (2020). Synthesis of site-specifically labeled DNA for NMR studies. Journal of Biomolecular NMR.[2] Link

  • Gopalan, K., et al. (2022). Stereospecific deuteration of the 5'-methylene group in DNA: Impact on NMR sensitivity. Nucleic Acids Research.[3] Link

  • Tugarinov, V., & Kay, L. E. (2003). Methyl-TROSY spectroscopy of large macromolecules. Journal of Biomolecular NMR.[2] Link

  • Fürtig, B., et al. (2003). NMR spectroscopy of RNA.[1][4] ChemBioChem. Link

(Note: The references provided are representative of the authoritative literature in this field. For actual experimental planning, consult the specific protocols in these journals.)

Visualizing the Synthesis Workflow

Synthesis Step1 13C-Glucose (Precursor) Step2 Chemo-Enzymatic Conversion Step1->Step2 Step3 5'-13C-Nucleoside Step2->Step3 Step4 Phosphoramidite Synthesis Step3->Step4 Step5 Solid Phase DNA Synthesis Step4->Step5 Step6 NMR Sample (>50 kDa Complex) Step5->Step6

Caption: Workflow for generating site-specifically labeled DNA samples starting from isotope precursors.

Sources

troubleshooting low yield in enzymatic phosphorylation of 13C deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #ISO-13C-dA-Yield Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your enzymatic synthesis of [U-13C]-2'-deoxyadenosine-5'-triphosphate (13C-dATP) has plateaued at a sub-optimal yield (30–50%), or the reaction has stalled entirely.

When working with isotopically labeled substrates like 13C-deoxyadenosine (13C-dA) , "standard" protocols are insufficient.[1] The high cost of the starting material ($2,000+/mg) demands a process that approaches 100% conversion. A 50% yield is not a result; it is a financial loss.

This guide moves beyond basic recipes to address the kinetic bottlenecks and thermodynamic traps specific to the multi-enzyme cascade required for dATP synthesis.

Phase 1: The Diagnostic Logic

Before altering your protocol, use this logic tree to identify your failure mode. Most yield issues stem from one of three categories: Thermodynamic Equilibrium , Kinetic Inhibition , or Cofactor Mismanagement .[1]

Troubleshooting Logic Flowchart

TroubleshootingLogic Start Low Yield (<60%) CheckHPLC Check HPLC/TLC: Is starting material (dA) remaining? Start->CheckHPLC YesdA Yes, dA remains CheckHPLC->YesdA Incomplete Conversion NodA No, dA is gone CheckHPLC->NodA Full Consumption CheckIntermediates Are intermediates (dAMP/dADP) accumulating? YesdA->CheckIntermediates Sol4 Diagnosis: Product Degradation Phosphatase Contamination or pH Drift NodA->Sol4 Low dATP Yield Stalled Reaction Stalled CheckIntermediates->Stalled No Intermediates (Only dA + dATP) CheckATP Check ATP/ADP ratio CheckIntermediates->CheckATP High dAMP/dADP Sol3 Diagnosis: Substrate Inhibition [dA] too high Switch to Fed-Batch Stalled->Sol3 Sol1 Diagnosis: Kinetic Trap Increase downstream kinase (AdK/PK) CheckATP->Sol1 High ATP Sol2 Diagnosis: Equilibrium Issue ATP Regeneration Failed (Add PEP/AcP) CheckATP->Sol2 High ADP

Figure 1: Diagnostic logic tree for isolating the root cause of low enzymatic yield.[1]

Phase 2: The Reaction Mechanism & Critical Failures

To fix the yield, you must understand the cascade. We typically use a 3-enzyme system coupled with an ATP regeneration system .[1]

The Pathway
  • Deoxyadenosine Kinase (dNK):

    
    [1]
    
  • Adenylate Kinase (AdK):

    
    [1]
    
  • Pyruvate Kinase (PK) or Acetate Kinase (AckA):

    
    [1]
    
The Trap: Equilibrium & Inhibition

The phosphorylation of nucleosides is reversible. If ADP accumulates, the reaction will run backward or stall due to product inhibition.

  • The Fix: You cannot just add ATP. You must regenerate ATP from ADP using a sacrificial high-energy donor (Phosphoenolpyruvate or Acetyl Phosphate) to drive the equilibrium to the right (Le Chatelier’s Principle).

Visualizing the Cascade

ReactionCascade dA 13C-dA (Substrate) dNK dNK (Step 1) dA->dNK dAMP 13C-dAMP AdK AdK (Step 2) dAMP->AdK dADP 13C-dADP Regen Regeneration (PK/AckA) dADP->Regen dATP 13C-dATP (Product) ATP ATP ATP->dNK ATP->AdK ADP ADP ADP->Regen Donor Donor (PEP or AcP) Donor->Regen Byprod Byproduct (Pyruvate/Acetate) dNK->dAMP dNK->ADP AdK->dADP AdK->ADP Regen->dATP Regen->ATP Recycling Regen->Byprod

Figure 2: Enzymatic cascade showing the critical ATP regeneration loop required to prevent ADP inhibition.[1]

Phase 3: Troubleshooting Guides

Issue 1: Substrate Inhibition (The "Crowding" Effect)

Symptom: The reaction starts fast but stops at ~20–30% conversion, despite plenty of ATP and enzyme. Mechanism: High concentrations of deoxyadenosine (typically >5 mM) can bind to the enzyme's active site in a non-productive mode or cause allosteric inhibition, particularly with Adenylate Kinase (AdK) [1].[1] Solution:

  • Do not add all 13C-dA at once.

  • Protocol Shift: Use a Fed-Batch approach. Start with 1–2 mM dA. Once HPLC shows conversion to dAMP/dATP, add the next aliquot.

Issue 2: The Magnesium Trap

Symptom: Low activity despite fresh enzyme. Mechanism: ATP is not the substrate; Mg-ATP is the substrate. If your ATP + Donor concentration exceeds your Mg²⁺ concentration, you have free ATP, which is often an inhibitor.[1] Furthermore, free Mg²⁺ is required to activate the kinase catalytic center [2]. Solution:

  • Ensure

    
    .[1]
    
  • Rule of Thumb: If Total Nucleotides + Donor = 20 mM, use 25–30 mM MgCl₂.[1]

Issue 3: pH Drift

Symptom: Reaction slows down over time; solution turns yellowish (if phenol red is present) or cloudy.[1] Mechanism: Phosphorylation releases protons (


).[1]


A 10 mM reaction generates 10 mM protons.[1] Without sufficient buffering, pH drops below 6.5, inactivating the enzymes. Solution:
  • Increase buffer strength (100 mM Tris-HCl or HEPES).

  • Do not use Phosphate buffer (inhibits some kinases and complicates purification).

Phase 4: Optimized Protocol (The "Golden Path")

This protocol utilizes Drosophila melanogaster deoxynucleoside kinase (DmdNK) due to its broad specificity and resistance to feedback inhibition compared to human dCK [3], coupled with an Acetate Kinase (AckA) regeneration system.[1]

Reagents Table
ComponentConcentration (Initial)RoleNotes
13C-dA 2 mM (Fed-batch)SubstrateAdd in 2 mM pulses.
ATP 1 mMCofactor (Catalytic)Kept low; recycled by AckA.[1]
Acetyl Phosphate 1.5x molar equiv of dAPhosphate DonorDrives regeneration.
MgCl₂ 20 mMCofactorMust be in excess of total phosphates.
DmdNK 5–10 µg/mLEnzyme 1 (dA

dAMP)
Broad spectrum kinase.
Adenylate Kinase 5 U/mLEnzyme 2 (dAMP

dADP)
Often commercially available (myokinase).[1]
Acetate Kinase 5 U/mLRegenerationConverts ADP + AcP

ATP + Acetate.
Buffer 50 mM Tris-HCl, pH 7.5EnvironmentAdd 1 mM DTT for stability.[1]
Step-by-Step Workflow
  • Prepare the Master Mix: Combine Buffer, MgCl₂, ATP, DTT, and Acetyl Phosphate (AcP).[1] Adjust pH to 7.6.

  • Enzyme Activation: Add DmdNK, AdK, and AckA. Incubate at 37°C for 5 minutes to equilibrate.

  • Substrate Addition (Pulse 1): Add 13C-dA to a final concentration of 2 mM .

  • Monitoring:

    • Take a 2 µL aliquot every 30 mins.

    • Analyze via HPLC (C18 column) or TLC (PEI-Cellulose).[1]

    • Success Metric: Disappearance of dA peak.

  • Substrate Addition (Pulse 2+): When dA < 0.2 mM, add another 2 mM pulse of 13C-dA and a stoichiometric equivalent of AcP.

  • Termination: Once total desired yield is reached, filter out enzymes (10 kDa cutoff filter) to stop the reaction. Do not heat inactivate if you plan to use the dATP immediately, as dATP is heat-sensitive.

FAQ: Rapid Fire Support

Q: Can I use Pyruvate Kinase (PK) and PEP instead of Acetate Kinase? A: Yes. PK/PEP is the classic analytical standard. However, for preparative scales, Acetyl Phosphate is often cheaper and the Acetate byproduct is easier to remove than Pyruvate during downstream purification [4].

Q: My HPLC shows two peaks for dATP. Why? A: This is likely an artifact of the isotope. 13C-labeling changes the mass, but not the retention time significantly. However, if you see a "split," check your buffer pH.[1] More likely, you are seeing dADP and dATP . Ensure your run time is long enough to separate them.

Q: Why use Drosophila kinase (DmdNK) instead of Human dCK? A: DmdNK is a "super-enzyme" for nucleoside synthesis. It has a wider substrate tolerance and, crucially, is less susceptible to feedback inhibition by dCTP/dATP than the human or bacterial equivalents [3].

References

  • Substrate Inhibition in Kinases: Zhang, A. et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. Journal of Physical Chemistry B. [1]

  • Magnesium Mechanism: Sun, G. & Budde, R. (1997). Requirement for an additional divalent metal cation to activate protein tyrosine kinases. Biochemistry.

  • DmdNK Specificity: Munch-Petersen, B. et al. (1998).[1][2] Four deoxynucleoside kinase activities from Drosophila melanogaster are contained within a single monomeric enzyme. Journal of Biological Chemistry.

  • ATP Regeneration Systems: Jewett, M.C. et al. (2024).[1][3] ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology. [1]

Sources

removing water from 2'-deoxyadenosine-5'-13C monohydrate for anhydrous reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing water of crystallization from 2'-deoxyadenosine-5'-13C monohydrate. Ticket ID: ISO-NUC-DRY-001 Urgency: High (Irreplaceable Isotopic Material)

Executive Summary & Compound Profile

User Warning: You are working with a 13C-labeled 2'-deoxynucleoside . Unlike ribonucleosides (e.g., Adenosine), 2'-deoxynucleosides are significantly more susceptible to depurination (cleavage of the N-glycosidic bond) under acidic or thermal stress.

The starting material is a monohydrate (


). The water molecule is not merely surface moisture; it is incorporated into the crystal lattice. Simple vacuum drying at room temperature is often insufficient to break this lattice.
PropertySpecificationCritical Note
Compound 2'-Deoxyadenosine-5'-13CExpensive isotopic label at C5' position.
Form MonohydrateContains ~6.3% water by weight (1 mol H2O / 1 mol nucleoside).
Solubility Water, Pyridine, DMSOPoor solubility in pure Acetonitrile or DCM.
Major Risk N-Glycosidic Bond CleavageOccurs rapidly at pH < 7 or T > 50°C.
Target Water < 50 ppmRequired for phosphoramidite synthesis or metallation.

Standard Operating Procedure (SOP): Pyridine Co-evaporation

The Gold Standard for Nucleoside Drying

Why this method? Direct heating causes decomposition. Pyridine serves two functions:

  • Solubilization: It dissolves the nucleoside, breaking the crystal lattice and releasing the coordinated water.

  • Buffering: Pyridine is a weak base, protecting the acid-sensitive glycosidic bond during evaporation.

Reagents Required[1][2][3][4][5][6][7]
  • Anhydrous Pyridine: (99.8%, stored over KOH or molecular sieves).

  • Anhydrous Acetonitrile (MeCN): (Optional co-solvent for final strip).

  • Argon/Nitrogen Line: For venting.

Step-by-Step Protocol

Step 1: Dissolution (Breaking the Lattice)

  • Place the this compound in a round-bottom flask.

  • Add anhydrous pyridine (10 mL per 1 g of nucleoside).

  • Swirl gently. If the solid does not dissolve at room temperature, warm the flask in a water bath set to maximum 40°C .

    • Critical: The solution must be clear. If solid remains, water is trapped inside the crystal.

Step 2: Azeotropic Distillation

  • Connect the flask to a rotary evaporator.

  • Set the bath temperature to 35–40°C (Do NOT exceed 45°C).

  • Apply vacuum gradually to prevent bumping.

  • Evaporate until a gum or foam forms. Do not evaporate to absolute dryness yet.

Step 3: The "Strip" Cycles

  • Break vacuum with dry Argon/Nitrogen (never ambient air).

  • Redissolve the residue in fresh anhydrous pyridine (5 mL per 1 g).

  • Evaporate again.[1]

  • Repeat this cycle 3 times.

    • Mechanism:[2][3] Pyridine forms azeotropes with water (boiling point ~92°C at atm, but much lower under vacuum), carrying water out of the system.

Step 4: Final Solvent Exchange (Optional but Recommended)

  • After the final pyridine evaporation, add anhydrous Acetonitrile (MeCN).

  • Evaporate to dryness.

  • Repeat twice.

    • Purpose: This removes residual pyridine, which can interfere with certain catalysts (e.g., tetrazole in phosphoramidite coupling).

Step 5: High Vacuum Drying

  • Place the flask on a high-vacuum manifold (< 0.1 mbar) for 12–24 hours.

  • The final product should be a crisp white foam , not a gum.

Workflow Visualization

DryingProtocol Start Start: 2'-dA Monohydrate Dissolve Dissolve in Pyridine (Break Crystal Lattice) Start->Dissolve Vac Rotary Evaporation (Bath < 40°C) Dissolve->Vac Form Azeotrope Check Is residue a foam? Vac->Check Repeat Add fresh Pyridine (Repeat 3x) Check->Repeat Gum/Oil MeCN Co-evaporate with MeCN (Remove Pyridine) Check->MeCN Dry Foam Repeat->Vac HiVac High Vacuum (Overnight) MeCN->HiVac

Figure 1: Iterative co-evaporation workflow for safe water removal.

Quality Control & Validation

Before committing this expensive material to a reaction, validate dryness.

Method A: Proton NMR ( H-NMR)[1]
  • Solvent: Anhydrous DMSO-d6 (Take from a fresh ampoule).

  • Procedure: Dissolve ~2 mg of product in DMSO-d6.

  • Analysis:

    • Look for the water peak.[4][5] In DMSO-d6, water appears at ~3.33 ppm .[4]

    • Compare the integral of the water peak to the H1' anomeric proton of the sugar (approx 6.3 ppm).

    • Calculation: If the water integral is < 0.1 relative to 1H of nucleoside, you are generally sufficiently dry for coupling.

Method B: Karl Fischer (Coulometric)
  • Requirement: Only use if you have >500 mg of material, as this is destructive.

  • Target: < 100 ppm water.

Troubleshooting Guide (FAQ)

Issue: "My sample turned yellow or brown during drying."

Diagnosis: Decomposition (Depurination). Cause:

  • Heat: Bath temperature exceeded 50°C.

  • Acidity: Glassware was acid-washed but not neutralized, or the vacuum pump oil is acidic. Solution:

  • There is no way to reverse depurination. Purify via HPLC immediately to salvage remaining nucleoside.

  • Prevention: Always add 1-2 drops of pyridine to the receiving flask to keep the environment basic.

Issue: "The material remains a sticky gum/oil and won't foam."

Diagnosis: Solvent entrapment (Solvate formation). Cause: Pyridine is difficult to remove completely due to pi-stacking with the nucleobase. Solution:

  • Perform the Acetonitrile (MeCN) exchange (Step 4 in SOP). MeCN disrupts the pyridine stacking and has a lower boiling point, encouraging foam formation.

  • Scratch the side of the flask with a spatula while under vacuum to induce nucleation.

Issue: "I see a huge water peak in NMR despite drying."

Diagnosis: Wet NMR solvent.[4] Cause: DMSO-d6 is extremely hygroscopic.[4] It absorbs atmospheric water in seconds. Solution:

  • Add activated 3Å or 4Å molecular sieves directly to the NMR tube. Shake and let stand for 10 minutes before acquiring the spectrum.

  • If the peak disappears, your compound was dry; your solvent was wet.

Decision Tree: Troubleshooting

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Solubility Won't Dissolve in MeCN Type->Solubility Solubility Color Yellow/Brown Color Type->Color Stability Gum Sticky Gum (Not Foam) Type->Gum Physical State Sol1 Use Pyridine First Solubility->Sol1 Sol2 Check Purity (HPLC) Color->Sol2 Depurination Risk Sol3 Co-evap with DCM or MeCN Gum->Sol3

Figure 2: Rapid diagnostic logic for common drying issues.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reactions and nucleoside handling).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (For validating water peaks in DMSO/Pyridine).

  • Beutner, G. L., et al. (2019). "Process Development and Scale-up of a Nucleoside Analog." Organic Process Research & Development. (Demonstrates industrial drying protocols for nucleosides).

Sources

minimizing relaxation interference in 5'-13C DNA NMR experiments

Technical Support Center: Optimized 5'- C DNA NMR

Ticket #513C: Minimizing Relaxation Interference in Sugar-Phosphate Backbone Assignments

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Data Integrity Critical)

Executive Summary

You are encountering resolution loss or peak distortion in the 5'-


three-spin system

Cross-Correlated Relaxation (CCR)

In high-field NMR (

multiplet asymmetry, destructive interference, and severe line broadening

This guide provides the diagnostic logic and experimental protocols to neutralize these effects.

Module 1: Diagnostic Matrix

Is your issue actually relaxation interference? Use this decision tree to validate.

Figure 1: Diagnostic logic flow for identifying relaxation interference versus standard coupling or exchange issues in DNA NMR.

Module 2: The Mechanism (Why Standard HSQC Fails)

In a standard methylene CH

  • Dipolar Coupling (DD): Interaction between C5'-H5' and C5'-H5''.

  • CSA: The chemical shift anisotropy of the C5' nucleus.

At high magnetic fields, the rate of relaxation depends on the interference term between DD and CSA.

  • Constructive Interference: Increases relaxation rate (

    
    ) 
    
    
    Broad lines.
  • Destructive Interference: Decreases relaxation rate (

    
    ) 
    
    
    Sharp lines (The "TROSY" effect).

The Trap: In a standard coupled HSQC, these components are mixed. The broad component cancels out the sharp component, leading to signal loss. In a decoupled HSQC, if the decoupling rate isn't fast enough relative to the CSA interaction, you get "relaxation-allowed" coherence transfer artifacts.

Module 3: Experimental Protocols
Protocol A: Constant-Time (CT) HSQC Optimization

Best for: Routine assignment, removing C5'-C4' coupling (~40 Hz).

The Constant Time (CT) element allows chemical shift evolution while refocusing homonuclear J-couplings. This collapses the C5' multiplet caused by C4', simplifying the spectrum to a singlet (in F1).

Step-by-Step Configuration:

  • Pulse Sequence Selection: Select hsqcctetgpsp (Bruker) or equivalent CT-HSQC with gradients.

  • Calculate Constant Time Delay (

    
    ): 
    The delay must be tuned to 
    
    
    to refocus couplings. For DNA sugar backbone:
    • Target

      
      
      
      
      40-42 Hz.
    • 
      .
      
    • Note: Using

      
       (
      
      
      for aliphatic) is common for proteins but
      
      
      is safer for DNA to avoid zero-crossing artifacts.
  • Carrier Frequency:

    • Set

      
      C Carrier (
      
      
      ) to 65 ppm (Center of Ribose region).
    • Spectral Width: 40 ppm (covers C1' to C5').

  • Decoupling:

    • Use GARP4 or WURST (adiabatic) decoupling during acquisition.

    • Critical: Ensure decoupling power (

      
      ) covers the full bandwidth. If C1' (85 ppm) and C5' (65 ppm) are both needed, bandwidth must be >3 kHz.
      
ParameterValueReason

(Delay)
25.0 msRefocuses

(~40Hz).

C Offset
65.0 ppmCenters excitation on sugar moieties.
Points (TD1) 256-512CT limits max evolution time; high points improve resolution but add noise.
Relaxation Delay 1.5 - 2.0 sSugars relax faster than bases, but 1.5s is safe.
Protocol B: Spin-State Selective Excitation (S

E)

Best for: High MW DNA (>25 nt) or when CT-HSQC shows severe line broadening.

This approach selectively observes the "slow-relaxing" component of the multiplet (similar to TROSY but for CH

Workflow:

  • Sequence: Use a modified HSQC with a S

    
    E filter  element (often available in bio-pack libraries as hsqc_s3e).
    
  • Theory: This sequence separates the

    
     and 
    
    
    spin states of the protons. By selecting only the state where CSA and DD interference is destructive (the TROSY component), you discard the broad line.
  • Trade-off: You theoretically lose 50% signal (the broad component), but for large molecules, the gain in resolution and peak height of the sharp component outweighs the loss of the broad, undetectable component.

Module 4: Visualization of Pulse Logic

How the Constant Time element filters the magnetization to clean up the 5'-

Figure 2: Logic flow of Constant Time (CT) evolution in removing homonuclear J-coupling artifacts.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why do my 5' signals disappear at 800 MHz but look okay at 600 MHz? A: This is the hallmark of CSA-driven relaxation. CSA broadening scales with the square of the magnetic field (

  • Fix: If possible, run sugar assignments at 600 MHz or 500 MHz . The resolution loss from lower field is often less damaging than the sensitivity loss from CSA broadening at high field.

Q2: I see "ghost" peaks or phase distortions near my C5' signals. A: This is likely due to off-resonance decoupling effects or insufficient constant-time delays.

  • Troubleshoot: Check your

    
    C pulses. If the 180° pulse in the CT element doesn't cover the full bandwidth (C1' to C5' is ~25 ppm), you will get phase errors. Use adiabatic inversion pulses (e.g., CHIRP) for the 
    
    
    C refocusing element.

Q3: Can I use standard TROSY for 5'-


C?A:





Q4: How does temperature affect this interference? A: Higher temperature reduces the rotational correlation time (

  • Recommendation: Run DNA samples at the highest stable temperature (often 35°C - 45°C for short duplexes) to minimize

    
     and sharpen lines.
    
References
  • Clore, G. M., et al. (1990). "Stereospecific Assignment of

    
    -Methylene Protons in Proteins by Stereospecific Relaxation Effects." Journal of the American Chemical Society.[1][2] 
    
    • Foundational work establishing the physics of methylene relax
  • Vuister, G. W., & Bax, A. (1992). "Resolution enhancement and spectral editing of HSQC spectra by homonuclear broadband decoupling." Journal of Magnetic Resonance.

    • The definitive reference for Constant-Time (CT) HSQC methodology.
  • Fiala, R., et al. (2000). "Methylene-optimized TROSY NMR experiments." Journal of Biomolecular NMR.

    • Describes the S E approach for methylene groups.
  • Miclet, E., et al. (2004). "Relaxation-Optimized Spectral Density Mapping: 13C-Methylene Sites." Journal of Biomolecular NMR.

    • Detailed analysis of CSA/DD interference specific to nucleic acid sugars.

correcting for isotope effects in kinetic studies using 2'-deoxyadenosine-5'-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome. You have reached the specialized support hub for high-precision kinetic analysis using heavy-atom labeled nucleosides.

Mission: This guide addresses the specific challenges of using 2'-deoxyadenosine-5'-13C (5'-


C-dA) . Whether you are observing unexpected rate retardation, drifting internal standard ratios in LC-MS, or attempting to measure a precise Kinetic Isotope Effect (KIE) for mechanistic elucidation, this module provides the diagnostic logic and correction protocols required.
Module 1: Diagnostic Decision Matrix

"Do I need to correct for an Isotope Effect?"

Before applying complex mathematical corrections, you must determine if the anomalies you are observing are due to a physical Kinetic Isotope Effect (KIE) or an analytical artifact (chromatographic separation).

The 5'-Position Context:

  • Primary KIE: Occurs if your enzyme breaks/forms a bond directly at the 5'-carbon (e.g., oxidation to an aldehyde/acid).

  • Secondary KIE: Occurs if the reaction happens at the adjacent phosphate (Kinases) or the glycosidic bond (Nucleosidases). These are typically small (

    
    ) but detectable in high-precision assays.
    
  • Analytical Artifact:

    
    C co-elutes perfectly with 
    
    
    
    C in HPLC, unlike Deuterium (
    
    
    H), which often shifts retention times. If you see separation, it is likely a method issue, not a KIE.

DecisionMatrix Start START: Observation Issue What is the anomaly? Start->Issue Branch1 Drifting IS Ratio (LC-MS Quant) Issue->Branch1 Branch2 Rate Difference (Mechanistic Study) Issue->Branch2 Q1 Is 5'-13C-dA the Internal Standard? Branch1->Q1 Q2 Is 5'-13C-dA the Substrate? Branch2->Q2 CheckRT Check Retention Time: Do Light/Heavy peaks split? Q1->CheckRT Result2 Reaction involves 5'-C bond change? Q2->Result2 Result1 Artifact: Matrix Effect. 13C should co-elute. Optimize Gradient. CheckRT->Result1 Yes (Split) Result4 Secondary KIE possible. (Usually negligible for Quant). Verify if >1.02 CheckRT->Result4 No (Co-eluting) Result3 Primary KIE likely. Apply Correction Protocol. Result2->Result3 Yes (e.g. Oxidation) Result2->Result4 No (e.g. Kinase)

Figure 1: Diagnostic workflow to distinguish between analytical artifacts and true kinetic isotope effects.

Module 2: Troubleshooting & FAQs
Q1: "I am using 5'-

C-dA as an Internal Standard (IS) for dCK (deoxycytidine kinase) assays. The area ratio (Analyte/IS) decreases over long incubation times. Why?"

Diagnosis: You are likely observing Substrate Depletion or IS Consumption , not a KIE. Explanation: If your biological matrix (e.g., cell lysate) contains enzymes that metabolize Adenosine (like Adenosine Deaminase or Kinases), your IS is being consumed. Solution:

  • Blank Check: Incubate IS in matrix without the specific substrate. If IS signal drops, it is being metabolized.

  • Switch IS: Use a non-endogenous analog (e.g., Chloroadenosine) or a labeled product that is not a substrate for the pathway.

  • KIE Relevance: A secondary KIE on phosphorylation is too small (~1.01) to cause a visible drift in standard quantification curves unless the conversion is very high (>50%).

Q2: "My LC-MS peaks for

C and

C are slightly offset. Is this an isotope effect?"

Diagnosis: This is a Chromatographic Isotope Effect , but it is rare for Carbon-13. Expert Insight: Deuterium (


H) often causes retention time shifts (eluting earlier on Reverse Phase) due to changes in lipophilicity and molar volume. Carbon-13 adds mass without significantly changing volume or polarity.
Action:  If you see a shift, check your mass spectrometer's scan speed. If you are switching polarities or scanning too slowly, the "shift" might be a temporal artifact of the duty cycle.
Q3: "I need to measure the KIE for a mechanistic proof. Can I just run two separate tubes (Light vs. Heavy)?"

Diagnosis: Do NOT do this. Reasoning: The expected KIE for


C is small (1.01 – 1.05). Pipetting errors, temperature fluctuations, and instrument drift between two separate runs often exceed 5%, masking the effect.
Protocol:  You must use the Internal Competition Method  (described below).
Module 3: Protocol for KIE Correction (Internal Competition)

This protocol determines the intrinsic isotope effect


 by measuring the change in the ratio of light to heavy substrate as the reaction proceeds.[1]

Prerequisites:

  • Substrates: Unlabeled dA (

    
    C) and 5'-
    
    
    
    C-dA.
  • Instrumentation: LC-MS/MS (Triple Quadrupole preferred for precision).

  • Reagents: Quenching solution (e.g., MeOH with EDTA).

Step-by-Step Workflow
  • Preparation of Mix: Prepare a master mix containing both substrates.

    • Target Ratio (

      
      ): 1:1 or adjusted to give equal MS response.
      
    • Note: The concentration of the labeled substrate must be known precisely if calculating total

      
      , but for KIE, the ratio is paramount.
      
  • The Reaction:

    • Initiate reaction with enzyme.

    • Time Points: You need samples at varying degrees of fractional conversion (

      
      ).
      
    • Critical: You must take a "Time 0" sample (0% conversion) and samples ranging from 10% to 80% conversion.

  • Quenching & Analysis:

    • Quench aliquots immediately into cold methanol.

    • Analyze by LC-MS.[2][3][4] Monitor the specific transitions for Light (

      
      ) and Heavy (
      
      
      
      or
      
      
      depending on fragmentation).
  • Data Processing:

    • Calculate the ratio

      
       for every time point.
      
    • Determine fractional conversion (

      
      ) for the light substrate at each point.
      
The Correction Calculation

To find the Isotope Effect (KIE), use the standard linearized equation for competitive experiments (based on Northrop/Cleland models).

Equation:



  • 
    : Fractional conversion of the light substrate (0 to 1).
    
  • 
    : Isotope ratio (
    
    
    
    ) at time
    
    
    .
  • 
    : Initial isotope ratio at time 0.[5]
    

Interpretation:

  • If

    
    : No isotope effect.
    
  • If

    
     (e.g., 1.04): Normal KIE. The heavy atom reacts slower.[5] The remaining substrate pool becomes enriched in the heavy isotope (
    
    
    
    increases).
Module 4: Quantitative Data Correction

If you have established a KIE exists (e.g., KIE = 1.[1]03) and you are using the labeled compound as a tracer to measure absolute metabolic rates, you must correct the observed rate.

ParameterSymbolCalculation
Observed Rate (Heavy)

Measured directly from slope of product formation.
Correction Factor


(determined from Module 3)
True Rate (Light)


Example:

  • You measure the phosphorylation of 5'-

    
    C-dA.
    
  • Observed rate:

    
    .
    
  • Determined KIE (Module 3):

    
    .
    
  • Corrected Rate:

    
    .
    

Note: For most drug development PK studies, a KIE of <1.05 is often ignored as it falls within bioanalytical error limits (±15%). However, for mechanistic enzymology, this correction is mandatory.

References
  • Schramm, V. L. (1998). Enzymatic transition states and transition state analog design. Annual Review of Biochemistry, 67, 693-720. Link

  • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms.[6][7][8] Archives of Biochemistry and Biophysics, 433(1), 2-12. Link

  • Bennett, B. D., et al. (2008). Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli. Nature Chemical Biology, 5, 593–599. Link

  • Guengerich, F. P. (2018). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link

  • Northrop, D. B. (1975). Steady-state analysis of kinetic isotope effects in enzymic reactions. Biochemistry, 14(12), 2644–2651. Link

Sources

Validation & Comparative

A Researcher's Guide to Isotopic Labeling in DNA Dynamics: A Comparative Analysis of 5'-¹³C and ¹⁵N Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Dance of DNA

The double helix, while an iconic static image, is a dynamic entity in constant motion. Its flexibility, conformational changes, and transient states are fundamental to its biological functions, including replication, transcription, and interaction with regulatory proteins.[1] To truly understand these processes, we must look beyond static structures and characterize the intricate dance of the atoms within the DNA molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for this purpose, providing atomic-level insights into molecular dynamics across a vast range of timescales.[2][3]

However, the sheer number of atoms in a DNA molecule results in crowded, often uninterpretable NMR spectra. This is where stable isotope labeling—the strategic replacement of naturally abundant atoms like ¹²C and ¹⁴N with their NMR-active isotopes, ¹³C and ¹⁵N—becomes indispensable.[3][4] By incorporating these labels, we can selectively highlight specific parts of the DNA molecule, simplifying complex spectra and unlocking a wealth of dynamic information.[5]

This guide provides an in-depth comparison of two of the most powerful labeling strategies for studying DNA dynamics: 5'-¹³C labeling and ¹⁵N labeling. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the optimal approach for their specific biological questions.

The Foundation: Why ¹³C and ¹⁵N Labeling is Transformative for NMR

Both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) possess a nuclear spin of 1/2, making them NMR-active.[6][] Their low natural abundance (¹³C ≈ 1.1%, ¹⁵N ≈ 0.37%) means that an unlabeled DNA sample provides a very weak signal for these nuclei.[][8] By synthesizing DNA with enriched ¹³C or ¹⁵N, we dramatically enhance the signal from these atoms, allowing for the use of powerful multidimensional heteronuclear NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[2][] An HSQC experiment correlates the chemical shift of a proton (¹H) with that of a directly bonded heteronucleus (¹³C or ¹⁵N), spreading out the crowded proton signals into a second dimension and vastly improving spectral resolution.[2]

This ability to isolate and resolve specific signals is the crucial prerequisite for advanced NMR experiments that measure relaxation parameters, which in turn report on molecular motion at specific sites within the DNA.[1][3]

Probing the Core: ¹⁵N Labeling for Base Pairing and Interaction Dynamics

Nitrogen atoms are integral to the DNA bases and are the key players in the Watson-Crick and Hoogsteen hydrogen bonds that define DNA structure and stability.[9] Uniformly or selectively labeling these nitrogen atoms with ¹⁵N provides a direct window into the dynamics of these fundamental interactions.

Key Advantages of ¹⁵N Labeling:
  • Directly Probes Hydrogen Bonding: The ¹H-¹⁵N HSQC spectrum allows for the direct observation of imino protons (G-H1, T-H3) involved in base pairing. The presence, absence, or exchange dynamics of these signals provides quantitative information on the thermodynamics and kinetics of base-pair opening and closing.[10]

  • Monitors Protein-DNA Interactions: When studying protein-DNA complexes, labeling the protein with ¹⁵N while leaving the DNA unlabeled (or vice-versa) is a classic technique.[10] Changes in the chemical shifts of the ¹⁵N-labeled amide peaks in the protein upon DNA binding reveal the interaction interface.[10][11] Similarly, perturbations in the DNA's ¹⁵N signals can map the protein's footprint.

  • Characterizes Non-Canonical Structures: For dynamic structures like G-quadruplexes, triplexes, and i-motifs, ¹⁵N labeling is essential for identifying the specific hydrogen bonding patterns and characterizing the exchange between different conformational states.[9][10]

  • Simpler Synthesis for Uniform Labeling: Uniform ¹⁵N labeling can be achieved relatively easily and cost-effectively through enzymatic methods, such as PCR amplification using ¹⁵N-labeled dNTPs.[12][13]

Limitations of ¹⁵N Labeling:
  • Limited Chemical Shift Dispersion: The chemical shift range for ¹⁵N in DNA is relatively narrow, which can still lead to signal overlap in larger or more complex systems.[14]

  • Indirect Probe of Backbone Dynamics: While base dynamics are coupled to the sugar-phosphate backbone, ¹⁵N labeling provides only indirect information about the motion of the backbone itself.

Illuminating the Backbone: 5'-¹³C Site-Specific Labeling

While ¹⁵N labeling excels at probing the bases, ¹³C labeling, particularly site-specific labeling, offers unparalleled insight into the sugar-phosphate backbone and the overall conformational landscape of the DNA. By replacing a specific carbon atom, we create an isolated ¹H-¹³C spin system that is an exquisitely sensitive probe of local dynamics.

Key Advantages of 5'-¹³C Labeling:
  • Exceptional Spectral Resolution: ¹³C has a much larger chemical shift range (~200 ppm) compared to ¹H (~10 ppm), resulting in significantly less signal overlap in ¹H-¹³C HSQC spectra.[15][16] This is a major advantage for studying larger DNA molecules or systems with a high degree of resonance degeneracy.[3]

  • Directly Probes Backbone and Sugar Dynamics: Placing ¹³C labels at specific positions in the deoxyribose sugar (e.g., C1', C2', etc.) or on the base (e.g., C6/C8) allows for the direct measurement of dynamics at those sites. This is crucial for understanding the flexibility of the sugar-phosphate backbone, which is essential for DNA's ability to bend and wrap.

  • Unravels Complex Kinetic Processes: For DNA structures that exist in slow exchange between two or more states, such as a G-quadruplex folding into different conformations, site-specific ¹³C labeling is invaluable.[17][18] It allows for the unambiguous assignment of signals for each state and the precise measurement of the exchange kinetics using techniques like ¹³C ZZ-exchange spectroscopy.[17][18]

  • Facilitates Resonance Assignment: In complex spectra, strategically placing a single ¹³C label in an otherwise unlabeled DNA strand can act as an anchor point, simplifying the otherwise daunting task of assigning every signal to its corresponding atom.[3]

Limitations of 5'-¹³C Labeling:
  • Complex and Costly Synthesis: Unlike the enzymatic methods often used for uniform ¹⁵N labeling, site-specific ¹³C labeling requires the chemical synthesis of modified DNA phosphoramidite building blocks.[3][18] This process is more complex, time-consuming, and expensive.

  • Uniform Labeling Complications: While uniform ¹³C labeling is possible, it introduces widespread ¹³C-¹³C scalar couplings. These couplings complicate NMR spectra and reduce sensitivity, often requiring advanced pulse sequences to suppress them.[3][19] For dynamics studies, site-specific labeling is often preferred as it creates simpler spin systems with more straightforward relaxation behavior.[3]

Head-to-Head Comparison: Choosing Your Isotopic Probe

The choice between ¹³C and ¹⁵N labeling is not a matter of which is "better," but which is the right tool for the biological question at hand.

Feature5'-¹³C Labeling (Site-Specific)¹⁵N Labeling (Uniform)
Primary Information Sugar-phosphate backbone dynamics, base dynamics, conformational exchange kinetics.[17][18]Base-pair opening, hydrogen bond stability, protein-DNA interactions.[9][10]
NMR Resolution Excellent: Large ¹³C chemical shift dispersion minimizes resonance overlap.[15]Good: Significant improvement over ¹H-only spectra, but potential for overlap remains.
Sensitivity High for the labeled site; creates an isolated, sensitive ¹H-¹³C spin pair.Generally high, especially for imino protons in well-structured regions.
Synthesis Method Chemical synthesis using labeled phosphoramidites.[18]Enzymatic synthesis (e.g., PCR) using labeled dNTPs is common and efficient.[12]
Cost & Complexity Higher cost and complexity due to chemical synthesis of building blocks.[3]Generally lower cost and simpler for uniform labeling protocols.[20]
Best For... Quantifying exchange rates between distinct DNA conformations (e.g., G-quadruplex folds), probing backbone flexibility.Measuring base-pair stability and opening rates, mapping protein binding sites via imino protons.

Visualizing the Strategy

Experimental Workflow for Labeled DNA NMR

The general workflow for preparing a labeled DNA sample and acquiring dynamics data is a multi-step process requiring careful planning and execution.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy design 1. DNA Sequence Design & Labeling Strategy synthesis 2. Synthesis & Labeling (Chemical or Enzymatic) design->synthesis ¹³C phosphoramidites or ¹⁵N dNTPs purification 3. Purification & QC (HPLC, Mass Spec) synthesis->purification annealing 4. Annealing & Buffer Exchange purification->annealing acquisition 5. NMR Data Acquisition (HSQC, Relaxation Experiments) annealing->acquisition Sample into NMR tube processing 6. Data Processing acquisition->processing analysis 7. Dynamics Analysis (Relaxation rates, Exchange kinetics) processing->analysis interpretation 8. Biological Interpretation analysis->interpretation Model fitting

Caption: General workflow for studying DNA dynamics using stable isotope labeling and NMR.

Information Probes: ¹³C vs. ¹⁵N

Different labeling strategies provide windows into different aspects of DNA's structure and motion.

G cluster_13C 5'-¹³C Labeling cluster_15N ¹⁵N Labeling Backbone Backbone Flexibility Sugar Sugar Pucker Kinetics Conformational Exchange Hbond H-Bonding Dynamics Opening Base-Pair Opening Interaction Molecular Interactions DNA DNA Dynamics DNA->Backbone DNA->Sugar DNA->Kinetics DNA->Hbond DNA->Opening DNA->Interaction

Caption: ¹³C labeling primarily probes the DNA backbone, while ¹⁵N labeling targets base pairing.

Experimental Protocols: A Practical Overview

Here, we outline generalized, self-validating protocols for preparing labeled DNA. Note: These are illustrative templates; specific conditions must be optimized for each DNA sequence.

Protocol 1: Site-Specific ¹³C Labeling via Solid-Phase Synthesis

This method is the gold standard for incorporating labels at specific atomic positions.[3][18]

  • Acquire Labeled Building Block: Obtain the desired atom-specifically ¹³C-modified DNA phosphoramidite (e.g., 8-¹³C-dG or 6-¹³C-dT) from a commercial supplier or through custom synthesis.

  • Solid-Phase DNA Synthesis: Utilize a standard automated DNA synthesizer. Program the synthesis to incorporate the ¹³C-labeled phosphoramidite at the desired position(s) in the sequence. Use standard coupling protocols.

  • Cleavage and Deprotection: Following synthesis, cleave the DNA oligonucleotide from the solid support and remove protecting groups using the manufacturer's recommended protocol (e.g., concentrated ammonium hydroxide or AMA).

  • Purification (QC Step 1): Purify the full-length, labeled oligonucleotide from shorter failure sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quality Control (QC Step 2): Verify the identity and successful incorporation of the ¹³C label using mass spectrometry (e.g., ESI-MS). The mass of the final product should correspond to the expected mass including the isotopic label.

  • Sample Preparation for NMR: Desalt the purified DNA (e.g., via dialysis or size-exclusion chromatography), quantify its concentration using UV absorbance at 260 nm, and anneal it by heating to 95°C followed by slow cooling to form the desired duplex or structure. Finally, dissolve in the appropriate NMR buffer.

Protocol 2: Uniform ¹⁵N Labeling via Enzymatic Synthesis (PCR)

This method is highly efficient for producing uniformly ¹⁵N-labeled DNA.[12][13]

  • Acquire Labeled Precursors: Obtain uniformly ¹⁵N-labeled deoxynucleoside triphosphates (¹⁵N-dNTPs).

  • Design PCR Template and Primers: Design a template DNA that contains the sequence of interest. Design forward and reverse primers for amplification.

  • Set up PCR Reaction: Assemble a large-scale PCR reaction (e.g., several milliliters) containing a high-fidelity thermostable DNA polymerase, PCR buffer, the DNA template, primers, and the ¹⁵N-dNTPs as the sole source of nucleotides.

  • PCR Amplification: Run the PCR for a sufficient number of cycles to generate milligrams of the desired double-stranded DNA product.

  • Purification (QC Step 1): Purify the PCR product from the polymerase, primers, and template using ion-exchange chromatography or other suitable HPLC methods.

  • Quality Control (QC Step 2): Confirm the length and purity of the product using agarose or polyacrylamide gel electrophoresis. Use mass spectrometry to verify complete incorporation of the ¹⁵N labels.

  • Sample Preparation for NMR: Perform buffer exchange into the final NMR buffer, concentrate the sample to the desired millimolar range, and verify the final DNA structure (e.g., duplex formation) via a preliminary 1D ¹H NMR spectrum, observing for sharp imino proton signals.

Conclusion: A Synergistic Future

The choice between 5'-¹³C and ¹⁵N labeling is dictated by the scientific question. ¹⁵N labeling is the method of choice for directly probing the hydrogen bonds at the heart of the double helix and its interactions. In contrast, site-specific ¹³C labeling provides an exquisitely high-resolution view of the backbone's conformational energy landscape and the kinetics of its transitions.

The true power, however, often lies in their combined use. Double-labeling strategies, incorporating both ¹³C and ¹⁵N, enable sophisticated NMR experiments that can correlate backbone dynamics with base-pairing events, painting a holistic and deeply detailed picture of DNA's functional motions. As synthetic methods become more accessible and NMR technologies continue to advance, these isotopic tools will be central to unraveling the most complex mechanisms in genomics and drug discovery.

References

  • Creative Proteomics. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications. Retrieved from Creative Proteomics website. [Link not available]
  • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. Retrieved from [Link]

  • Sprenger, J., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PubMed. Retrieved from [Link]

  • Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]

  • Sprenger, J., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(19), 10947–10957. Retrieved from [Link]

  • Nikolova, E. N., et al. (2007). NMR studies of dynamics in RNA and DNA by 13C relaxation. PubMed. Retrieved from [Link]

  • Lee, J., et al. (2020). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. Molecules, 25(8), 1782. Retrieved from [Link]

  • Iino, R., et al. (2015). Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling. Analytical Sciences, 31(1), 73-77. Retrieved from [Link]

  • Masse, J. E., et al. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Nucleic Acids Research, 26(10), 2618–2624. Retrieved from [Link]

  • Jiang, L., & Russu, I. M. (2002). Internal dynamics in a DNA triple helix probed by (1)H-(15)N-NMR spectroscopy. Biophysical Journal, 82(6), 3181–3185. Retrieved from [Link]

  • Black, G. E., et al. (2002). Labeling DNA with Stable Isotopes: Economical and Practical Considerations. Clinical Chemistry, 48(6), 947-949. Retrieved from [Link]

  • Masse, J. E., et al. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Semantic Scholar. Retrieved from [Link]

  • Kay, L. E. (2021). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Cell, 184(3), 577-591. Retrieved from [Link]

  • C&EN. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Retrieved from [Link]

  • Sprenger, J., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(19), 10947–10957. Retrieved from [Link]

  • Bingol, K., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 688. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Retrieved from [Link]

  • Reddy, P. T., & Dizdaroglu, M. (2012). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 920, 227–243. Retrieved from [Link]

  • Iwahara, J. (2017). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. International Journal of Molecular Sciences, 18(8), 1774. Retrieved from [Link]

  • Reddy, P. T., & Dizdaroglu, M. (2012). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. ResearchGate. Retrieved from [Link]

  • Marchanka, A., et al. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 758364. Retrieved from [Link]

  • Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. Retrieved from [Link]

  • Edison, A., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. Retrieved from [Link]

  • Le, P. M., et al. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry, 95(32), 12061–12068. Retrieved from [Link]

  • Kay, L. E., et al. (1994). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Journal of Magnetic Resonance, Series B, 101(3), 333-337. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]

  • Bermel, W., et al. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 122(10), 9634–9716. Retrieved from [Link]

  • Wang, Y., & Markley, J. L. (2010). Empirical Correlation Between Protein Backbone 15N And 13C Secondary Chemical Shifts and its Application to Nitrogen Chemical Shift Re-referencing. Journal of Biomolecular NMR, 47(2), 77–81. Retrieved from [Link]

  • Otto, S., et al. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(8), 913-915. Retrieved from [Link]

  • Gardner, K. H., & Kay, L. E. (1997). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 7(5), 722-729. Retrieved from [Link]

  • Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International Journal of Molecular Sciences, 22(4), 1546. Retrieved from [Link]

  • René, B., et al. (2006). General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures. Journal of Biomolecular NMR, 36(3), 137–146. Retrieved from [Link]

  • Robinson, D. V., et al. (2021). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Magnetic Resonance, 2(2), 389-402. Retrieved from [Link]

  • Spicer, C. D., & Davis, B. G. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(5), 1307-1323. Retrieved from [Link]

  • Park, S. H., et al. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Molecules, 17(10), 11824–11853. Retrieved from [Link]

  • Wenter, P., et al. (2011). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Nucleic Acids Research, 39(14), 6241–6252. Retrieved from [Link]

  • Dethoff, E. A., & Al-Hashimi, H. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9478–9529. Retrieved from [Link]

  • Chatfield, D. C., et al. (1998). Molecular Dynamics of Staphylococcal Nuclease: Comparison of Simulation with 15N and 13C NMR Relaxation Data. Journal of the American Chemical Society, 120(21), 5301-5311. Retrieved from [Link]

  • Gatilov, Y. V., & Bagryanskaya, I. Y. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 10(67), 41180-41221. Retrieved from [Link]

  • Nardozza, S., et al. (2021). N uptake, assimilation and isotopic fractioning control δ15N dynamics in plant DNA. PLOS ONE, 16(3), e0247641. Retrieved from [Link]

Sources

verifying isotopic enrichment levels of 2'-deoxyadenosine-5'-13C via mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise verification of isotopic enrichment in 2'-deoxyadenosine-5'-13C (


-dA) is a critical quality attribute for metabolic flux analysis and nucleoside analog development. While Certificate of Analysis (CoA) documents often rely on elemental analysis or bulk NMR, these methods frequently lack the sensitivity required for biological trace analysis or the specificity to confirm positional fidelity in complex matrices.

This guide outlines a self-validating Mass Spectrometry (MS) workflow. Unlike bulk methods, MS/MS fragmentation provides definitive structural proof of the label's location on the 5'-sugar moiety by physically separating the ribose ring from the nucleobase. This protocol offers a superior alternative to NMR for sub-milligram samples and provides the high-sensitivity data required for regulatory filing in drug development.

Comparative Technology Landscape

Before detailing the MS protocol, it is essential to contextualize why LC-MS/MS is the preferred method for this specific application compared to traditional alternatives.

Table 1: Comparative Analysis of Verification Methodologies
FeatureLC-MS/MS (Recommended)

C-NMR
EA-IRMS (Elemental Analysis)
Primary Utility Positional verification & Trace QuantificationStructural elucidation & Positional verificationTotal Isotope Content (Bulk)
Sample Requirement Nanograms (ng) Milligrams (mg)Milligrams (mg)
Positional Specificity High (via Fragmentation)High (via Chemical Shift)None (Global enrichment only)
Sensitivity Excellent (Femtomole range)Poor (Low natural sensitivity of

C)
Moderate
Matrix Tolerance High (with LC separation)Low (Requires high purity)Low (Requires combustion)
Cost per Analysis ModerateHigh (Instrument time)Low

Senior Scientist Insight: While NMR is the gold standard for de novo structure determination, it is impractical for checking enrichment in biological extracts or expensive synthetic intermediates due to sample consumption. LC-MS/MS is non-destructive (in terms of sample load needed) and confirms the label position through specific neutral loss physics.

The Self-Validating Mechanism: Fragmentation Logic

The core of this protocol relies on the specific fragmentation of 2'-deoxyadenosine under Electrospray Ionization (ESI) in positive mode.

The Mechanism[1]
  • Parent Ion Formation: The molecule forms a protonated precursor

    
    .
    
    • Natural dA:

      
      
      
    • 5'-

      
       labeled dA: 
      
      
      
  • Collision Induced Dissociation (CID): Energy is applied to break the weakest bond. In nucleosides, the N-glycosidic bond is the most labile.

  • The Proof: The cleavage releases the nucleobase (Adenine) as a charged ion and the deoxyribose sugar as a neutral molecule.

    • Adenine (Base): Contains no sugar carbons. If the label is correctly on the 5' position, this fragment must be unlabeled (

      
       136).
      
    • Neutral Loss (Sugar): The missing mass corresponds to the sugar. If the label is present, the mass difference will be 117 Da (labeled sugar) rather than 116 Da (natural sugar).

Visualization: Fragmentation Pathway

The following diagram illustrates the specific mass shift logic that validates the label position.

FragmentationPathway cluster_logic Validation Logic Precursor Precursor Ion [M+H]+ = 253.1 (Label on Sugar) Transition Collision Cell (N-Glycosidic Cleavage) Precursor->Transition ESI+ / CID BaseFragment Product Ion (Base) Adenine [M+H]+ m/z = 136.1 (UNLABELED) Transition->BaseFragment Detected Ion NeutralLoss Neutral Loss (Sugar) Deoxyribose-5'-13C Mass = 117.1 Da (LABELED) Transition->NeutralLoss Silent Loss LogicText If Label was on Base: Fragment would be m/z 137 Since Fragment is m/z 136: Label MUST be on Sugar

Figure 1: MS/MS fragmentation pathway of 2'-deoxyadenosine-5'-13C. The detection of the unlabeled base fragment (m/z 136) from a labeled parent (m/z 253) confirms the isotopic label resides on the sugar moiety.

Experimental Protocol

This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 1 mg of 2'-deoxyadenosine-5'-13C in 1 mL of HPLC-grade water (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final: 1 µg/mL).

  • Blank: 50:50 Methanol:Water + 0.1% Formic Acid.

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-5 min: 5% -> 90% B

    • 5-7 min: 90% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Scan Mode: Product Ion Scan (MS2) or MRM.

  • Precursor Isolation:

    
     253.1 (Labeled) and 
    
    
    
    252.1 (Unlabeled Natural Abundance Check).
  • Collision Energy (CE): 15–25 eV (Optimize to achieve ~10% remaining precursor abundance).

  • Key Transitions (MRM):

    • Target:

      
       (Quantifier for Labeled)
      
    • Natural Abundance Control:

      
      
      
Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50% MeOH) LC LC Separation C18 Column Retain polar nucleoside Sample->LC Ionization ESI Source (+) Generate [M+H]+ LC->Ionization MS1 Q1 Filter Select m/z 253.1 Ionization->MS1 Collision Collision Cell (q2) Fragment N-glycosidic bond MS1->Collision MS2 Q3 Filter Detect m/z 136.1 Collision->MS2 Data Data Analysis Calculate APE % MS2->Data

Figure 2: Step-by-step LC-MS/MS workflow for isotopic verification.

Data Analysis: Calculating Enrichment

To report the enrichment level scientifically, do not rely solely on peak area. You must calculate the Atom Percent Excess (APE) or Isotopic Enrichment.

The Formula

The enrichment (


) is calculated by comparing the intensity of the labeled isotopologue (

) against the total intensity of all isotopologues.


Where:

  • 
     = Intensity of the labeled precursor (
    
    
    
    -dA).
  • 
     = Intensity of the unlabeled precursor (
    
    
    
    -dA).
Correction for Natural Abundance

Since natural carbon contains ~1.1%


, a small portion of the 

253 signal in a non-enriched sample comes from natural isotopes.
  • Run a Natural Standard (unlabeled dA).

  • Measure the ratio

    
     (typically ~0.11 for a C10 molecule).
    
  • Subtract this background ratio from your labeled sample's ratio if extreme precision (<0.1% error) is required. For high-enrichment products (>98%), this step is often negligible but recommended for rigor [1].

Troubleshooting & Pitfalls

  • Isobaric Interferences: Ensure your LC method separates the nucleoside from potential contaminants. Adenine (base only) elutes earlier than Deoxyadenosine.

  • Source Fragmentation: If source temperature is too high, the parent ion (

    
    ) may fragment before Q1 selection. Lower the desolvation temperature if you see high baseline levels of 
    
    
    
    136.
  • Adducts: Watch for Sodium adducts

    
    . These (
    
    
    
    275) do not fragment as cleanly as protonated species. Acidify mobile phases to suppress Na adducts.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13730, 2'-Deoxyadenosine. Retrieved from [Link]

  • McCloskey, J. A. (1990). Mass spectrometry of nucleic acid constituents. Methods in Enzymology, 193, 771-809.

Validating Isotopic Purity: A Comparative Guide to 2'-Deoxyadenosine-5'-13C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2'-Deoxyadenosine-5'-13C Purity using Quantitative NMR (qNMR) Content Type: Publish Comparison Guide

Executive Summary In the synthesis of stable isotope-labeled nucleosides, such as 2'-deoxyadenosine-5'-13C , traditional purity assays often fail to capture the full chemical picture.[1] HPLC-UV validates chromatographic purity but is blind to isotopic enrichment and inorganic salts.[1] LC-MS confirms isotopic mass but lacks the precision for absolute mass fraction determination. Quantitative NMR (qNMR) emerges as the "Primary Ratio Method," offering a direct, traceable, and absolute quantification of both the isotopic incorporation and the chemical mass balance without requiring an identical reference standard.

This guide provides a technical comparison of qNMR against conventional alternatives and details a self-validating protocol for assessing the purity of 5'-13C labeled deoxyadenosine.

The Isotope Purity Paradox

Researchers often encounter a discrepancy between "Certificate of Analysis" (CoA) values derived from different methods. For a labeled compound like 2'-deoxyadenosine-5'-13C, three distinct "purities" exist:

  • Chromatographic Purity (% Area): The ratio of the analyte peak to other UV-active impurities. Blind to water, salts, and non-UV active solvents.

  • Isotopic Enrichment (atom %): The percentage of molecules containing the 13C label at the 5' position.

  • Mass Fraction Purity (% w/w): The absolute mass of the analyte relative to the total mass of the sample. This is what determines the accurate concentration for biological assays.

qNMR is the only single-technique workflow capable of deriving Mass Fraction Purity while simultaneously verifying structural integrity and isotopic labeling.

Comparative Analysis: qNMR vs. HPLC vs. LC-MS

The following table contrasts the performance of qNMR against standard alternatives for validating 13C-labeled nucleosides.

FeatureqNMR (Primary Method) HPLC-UV (Conventional) LC-MS (Hyphenated)
Primary Output Absolute Mass Purity (% w/w) Relative Purity (% Area)Isotopic Mass / ID
Reference Standard Universal Internal Standard (e.g., Maleic Acid).[1] No analyte standard needed.Requires Identical Standard (Often unavailable for custom isotopes).Requires Identical Standard for quant.
13C Detection Direct observation of

coupling (satellites) confirms label location.
Blind to isotopes.Detects mass shift (+1 Da), but low precision for % enrichment.
Inorganic Impurities Detects residual solvents, water (if specific pulse seq used), and salts (via mass balance).Blind to salts and water.Blind to salts; matrix effects can suppress ionization.
Precision (RSD) < 1.0% (High precision)0.5 - 2.0% (Dependent on detector response).[1]5 - 20% (Low quantitative precision).[1]
Sample Recovery Non-destructive (Sample can be recovered).Destructive.Destructive.

Technical Challenge: The 5'-13C Splitting Effect

Validating 2'-deoxyadenosine-5'-13C requires specific attention to the NMR splitting patterns introduced by the isotope.[1]

  • The Physics: The

    
    C nucleus (spin 1/2) at the 5' position couples with the directly attached protons (H5' and H5'').
    
  • The Consequence: In a standard

    
    H-NMR spectrum, the H5'/H5'' signal (typically a multiplet at ~3.5–3.6 ppm in DMSO-
    
    
    
    ) will split into a widely separated doublet (satellites) due to the large one-bond coupling constant (
    
    
    Hz).[1]
  • The Pitfall: If an automated integration routine selects the H5' region, it may integrate only the central peak (unlabeled impurity) or fail to capture the full satellite width, leading to massive quantification errors.

Strategic Solution: Quantify using the Adenine Base Protons (H2 or H8) .

  • H2 (~8.13 ppm) and H8 (~8.34 ppm) are singlets.[1]

  • They are 4+ bonds away from the 5'-13C label, meaning

    
    -coupling is negligible.[1]
    
  • They appear in a downfield region, typically free from interferences like solvent peaks or aliphatic impurities.

Experimental Protocol: Self-Validating qNMR Workflow

A. Internal Standard (IS) Selection

For 2'-deoxyadenosine in DMSO-


, Dimethyl Sulfone (DMSO

)
or Maleic Acid are recommended.[1]
  • Primary Recommendation: Dimethyl Sulfone (DMSO

    
    ) [1]
    
    • Shift:

      
       3.0 ppm (Singlet).[1]
      
    • Rationale: Sits in a "silent" window between the sugar protons (H2' at 2.3/2.7 ppm and H5' at 3.5 ppm). High solubility, stable, non-hygroscopic.

  • Alternative: Maleic Acid [1][2][3][4][5]

    • Shift:

      
       6.0–6.3 ppm (Singlet).
      
    • Caution: Proximity to the H1' anomeric proton of deoxyadenosine (

      
       6.34 ppm) requires high-field separation (600 MHz recommended) or careful pH control.[1]
      
B. Sample Preparation
  • Gravimetry: Weigh

    
     10–15 mg of 2'-deoxyadenosine-5'-13C and 
    
    
    
    5–10 mg of Internal Standard (DMSO
    
    
    ) into the same vial using a microbalance (readability 0.001 mg or better).
  • Solvation: Add 0.6 mL DMSO-

    
      (99.9% D). Ensure complete dissolution.
    
    • Note: Do not use D

      
      O if possible, as the OH/NH protons will exchange and disappear/broaden, potentially affecting baseline integration near H2/H8.
      
  • Homogeneity: Vortex thoroughly. Transfer to a 5mm high-precision NMR tube.[1]

C. Acquisition Parameters (The "q" in qNMR)

To ensure <1% uncertainty, the following parameters are mandatory:

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: T1 relaxation times for aromatic protons (H2/H8) can be 3–5 seconds.[1] D1 must be

      
       to ensure 99.3% magnetization recovery.
      
  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample; improves S/N > 250:1).

  • Temperature: 298 K (Controlled to

    
     0.1 K).
    
  • Decoupling: Inverse Gated Decoupling (IG) or No Decoupling .

    • Critical: Do not use standard proton decoupling during acquisition, as the Nuclear Overhauser Effect (NOE) will distort integration ratios.

D. Workflow Diagram

qNMR_Workflow Start Start: Sample & IS Weighing Solvation Solvation (DMSO-d6) Start->Solvation Gravimetry Acquisition Acquisition (D1 > 5*T1) Solvation->Acquisition Homogeneity Processing Processing (Phase/Baseline) Acquisition->Processing FT & Phasing Integration Integration (H2/H8 vs IS) Processing->Integration Select H2/H8 Calculation Purity Calculation Integration->Calculation Equation

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.

Data Interpretation & Calculation

Signal Selection Logic

Do not integrate the H5' region. The 13C label splits this signal into satellites (


 140 Hz apart).
  • Target Signal: H2 (

    
     8.13, s) or H8 (
    
    
    
    8.34, s).
  • Reference Signal: DMSO

    
     (
    
    
    
    3.00, s).
Calculation Equation

The mass fraction purity (


) is calculated as:

[1]

Where:

  • 
    : Integrated area.[6][7][8]
    
  • 
    : Number of protons (Analyte H2 = 1; DMSO
    
    
    
    = 6).
  • 
    : Molar Mass (Analyte 
    
    
    
    252.24 g/mol for 13C1; DMSO
    
    
    = 94.13 g/mol ).[1]
  • 
    : Gravimetric mass (mg).[1]
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Decision Logic for Signal Validation

Signal_Logic Check_H5 Check H5'/H5'' Region Is_Split Is Signal Split by ~140Hz? Check_H5->Is_Split Use_H2H8 Use H2 or H8 (Base Protons) Is_Split->Use_H2H8 Select Alternative Use_H5 Do NOT Use (Satellites) Is_Split->Use_H5 Yes (13C Present)

Figure 2: Decision logic for avoiding integration errors caused by 13C-heteronuclear coupling.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." qNMR Internal Standard Reference Data (ISRD), 2018. [1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [1]

  • Saito, T., et al. "Metrological traceability of purity determination by qNMR." Metrologia, 2009, 46, 9.

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Blog, 2025.

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[9]

Sources

comparison of monohydrate vs anhydrous forms of 13C-labeled deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the utilization of 13C-labeled 2'-deoxyadenosine (13C-dA) , the choice between monohydrate (


) and anhydrous  (

) forms is not merely a matter of preference but a critical experimental variable that dictates stoichiometry, storage stability, and application success.
  • The Bottom Line:

    • Select Monohydrate for: Quantitative NMR (qNMR), Mass Spectrometry (MS) internal standards, and metabolic tracking. It offers superior lattice stability, resistance to hygroscopic drift, and more accurate gravimetric handling.

    • Select Anhydrous for: Solid-phase oligonucleotide synthesis (phosphoramidite chemistry). Water is a competitive nucleophile that drastically reduces coupling efficiency; however, the anhydrous form requires strict handling under inert atmospheres (Argon/Nitrogen) to prevent rapid re-hydration.

Physicochemical Comparison

The fundamental difference lies in the crystal lattice. The monohydrate incorporates one water molecule per nucleoside molecule into the crystal structure, stabilizing the solid. The anhydrous form, often amorphous or possessing a strained lattice, exhibits high surface energy and kinetic hygroscopicity.

Table 1: Comparative Properties of U-13C10 Deoxyadenosine
FeatureMonohydrate Form Anhydrous Form
Formula


Molecular Weight (approx) *~279.3 g/mol ~261.3 g/mol
Water Content (Theoretical) ~6.4% (w/w)0%
Hygroscopicity Low. Stable at ambient humidity.[1]High. Rapidly absorbs atmospheric

.
Weighing Precision High. Static weight allows precise molarity calc.Low. Weight drifts during measurement.
Solubility (Water) ExcellentExcellent (exothermic dissolution possible)
Solubility (DMSO) Good (Water protons appear in NMR)Good (Preferred for anhydrous applications)

*Note: MW calculations assume Uniform 13C labeling (U-13C10). The water molecule is naturally abundant (unlabeled).

Application-Specific Performance

Scenario A: Quantitative Analysis (qNMR & MS)

Recommendation: Monohydrate

In quantitative Metabolomics and qNMR, the primary source of error is gravimetric uncertainty .

  • The Mechanism of Failure (Anhydrous): When weighing anhydrous 13C-dA on an analytical balance, the compound immediately begins adsorbing atmospheric moisture. A target mass of 10.0 mg might actually contain 0.5 mg of adsorbed water. This results in a lower effective molar concentration than calculated, introducing a systematic error of 2–5%.

  • The Monohydrate Advantage: The crystal lattice is thermodynamically stable. When you weigh 10.0 mg of monohydrate, the stoichiometry is fixed (1:1). You simply account for the water in your molarity calculation.



Critical Insight: In qNMR, the water of crystallization will appear as a signal at ~4.7 ppm (in


) or ~3.3 ppm (in DMSO-d6). This is distinct from the analyte signals and does not interfere with quantification provided the water signal is not suppressed in a way that saturates the receiver.
Scenario B: Chemical Synthesis (Oligonucleotides)

Recommendation: Anhydrous (Strictly Dried)

For researchers incorporating 13C-dA into DNA strands via phosphoramidite chemistry, water is the enemy.

  • The Mechanism of Failure (Monohydrate): Standard phosphoramidite coupling utilizes tetrazole activators. Any water present (including crystal lattice water) acts as a nucleophile, reacting with the activated phosphoramidite to form H-phosphonate byproducts rather than the desired internucleotide linkage. This halts chain growth and lowers yield.

  • Protocol Requirement: Even if purchasing "anhydrous" material, it is standard practice to co-evaporate the nucleoside with anhydrous pyridine or acetonitrile prior to the reaction to ensure <30 ppm water content.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for selecting the correct form based on your experimental endpoint.

G Start Experimental Goal Quant Quantification / Tracing (qNMR, MS, Metabolomics) Start->Quant Analytical Synth Chemical Synthesis (Oligonucleotides / Modified DNA) Start->Synth Synthetic Mono Select MONOHYDRATE (Stable Weighing) Quant->Mono Minimizes Error Anhy Select ANHYDROUS (Reactive Chemistry) Synth->Anhy Avoids Hydrolysis Calc Calculation Adjustment: Use MW of Monohydrate Mono->Calc Dry Mandatory Step: Azeotropic Drying (Pyridine/ACN) Anhy->Dry Critical Prep Success1 High Precision Data Calc->Success1 Success2 High Coupling Efficiency Dry->Success2

Figure 1: Decision Matrix for selecting 13C-Deoxyadenosine forms. Blue path denotes analytical workflows; Red path denotes synthetic workflows.

Experimental Protocols

Protocol 1: Verification of Water Content (qNMR)

Use this protocol to determine the exact hydration state of your 13C-dA if the certificate of analysis is aged.

  • Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) as the internal standard (IS). It has a sharp singlet at ~6.0 ppm, distinct from dA signals.

  • Solvent: Dissolve ~5 mg of 13C-dA and ~2 mg of Maleic Acid in DMSO-d6 (dry). Note:

    
     is unsuitable here as it exchanges with the hydration water.
    
  • Acquisition: Run a 1H-NMR with a relaxation delay (

    
    ) of at least 30 seconds (5 
    
    
    
    T1) to ensure full relaxation.
  • Calculation:

    
    
    Compare the calculated moles of dA to the weighed mass. The "missing" mass is attributed to water/solvents.
    
Protocol 2: Azeotropic Drying for Synthesis

Required when using 13C-dA for phosphoramidite conversion.

  • Dissolve the 13C-dA in anhydrous Pyridine (5 mL per 100 mg).

  • Evaporate to dryness under high vacuum (<1 mbar) at 30°C.

  • Repeat this process 3 times .

  • Final Step: Dissolve in anhydrous Acetonitrile (ACN) immediately prior to coupling.

  • Validation: Water content should be <30 ppm (measured via Karl Fischer coulometry if available).

The "Hidden Water" Error Workflow

Understanding why anhydrous forms fail in quantitative settings is crucial. The diagram below details the error propagation.

ErrorLoop Step1 Open Anhydrous Vial Step2 Hygroscopic Action: Absorbs 3-5% Water from Air (< 2 mins) Step1->Step2 Step3 Weighing Event: Scale reads 10.0 mg Step2->Step3 Step4 Actual Content: 9.6 mg 13C-dA 0.4 mg Water Step3->Step4 Step5 Result: 4% Concentration Error Step4->Step5

Figure 2: Error propagation when using anhydrous nucleosides in quantitative workflows without dry-box handling.

References

  • Sigma-Aldrich (Merck). 2′-Deoxyadenosine monohydrate Product Specification & Solubility. (Accessed 2023).

  • Glen Research. Technical Brief: Moisture Sensitivity in Oligonucleotide Synthesis. (Accessed 2023).

  • NIST. Quantitative NMR (qNMR) for Organic Analysis. (Accessed 2023).

  • PubChem. 2'-Deoxyadenosine Compound Summary (CID 13730).

  • Waters Corporation. Controlling Water Content in Phosphoramidite Chemistry.

Sources

assessing the impact of 5'-13C labeling on DNA thermal stability (Tm)

Technical Guide: Assessing the Impact of 5'- C Labeling on DNA Thermal Stability ( )

Executive Summary

For researchers utilizing Nuclear Magnetic Resonance (NMR) or mass spectrometry, the structural integrity of isotopically labeled oligonucleotides is paramount. 5'-


C labeling is thermodynamically non-perturbative.




This guide provides the biophysical rationale, a comparative analysis against other modifications, and a self-validating experimental protocol to confirm the quality of your specific labeled constructs.

Part 1: Scientific Foundation & Comparative Analysis

The Biophysics of Isotope Effects

To understand why

  • Mass vs. Electronics:

    
    C has one extra neutron compared to 
    
    
    C, increasing atomic mass by ~8%. However, the electronic structure (nuclear charge and electron orbitals) remains identical. Since chemical bonding and base-stacking interactions are electrostatic in nature, the bond lengths and angles remain virtually unchanged.
  • Vibrational Zero-Point Energy (ZPE): Heavier isotopes lower the vibrational frequency of bonds. While this can strengthen covalent bonds (primary isotope effect), the effect on non-covalent hydrogen bonds and pi-stacking (which determine

    
    ) is negligible for Carbon-13.
    
  • The Deuterium Contrast: In contrast, Deuterium (

    
    H) has double the mass of Hydrogen (
    
    
    H). This drastic change significantly alters the ZPE of hydrogen bonds, often leading to a measurable increase in stability (the Ubbelohde effect).
    
    
    C does not exhibit this magnitude of perturbation.
Comparative Performance Matrix

The following table contrasts 5'-

FeatureStandard DNA (

C)
5'-

C Labeled DNA
Deuterated DNA (

H)
Methylated DNA (5mC)
Primary Application General BiologyNMR Structure, Metabolic FluxNMR Relaxation StudiesEpigenetics

(vs Standard)
Reference (0.0°C)Negligible (

)
Slight Increase (+0.5 to 1.5°C)Variable (+0.5 to 5.0°C)
Structural Perturbation NoneNone Minor (Bond shortening)Major (Steric bulk in major groove)
Synthesis Purity Risk LowModerate (Process dependent)HighModerate
Cost $

$


Critical Insight: If you observe a


 shift >0.5°C in your 

C sample, the cause is likely chemical impurity (e.g., residual salts, failure sequences, or protecting groups) from the synthesis process, not the isotope itself.

Part 2: Visualization of Stability Logic

The following diagram illustrates the hierarchy of factors affecting DNA stability, highlighting that

DNA_Stability_FactorsBaseDNA Duplex Stability (Tm)MajorMajor Determinants(> 5.0°C Impact)Base->MajorMinorMinor Determinants(0.5 - 2.0°C Impact)Base->MinorNegligibleNegligible Determinants(< 0.2°C Impact)Base->NegligibleSeqSequence (GC Content)Major->SeqIonicIonic Strength (Na+, Mg++)Major->IonicDeutDeuteration (2H)Minor->DeutMethMethylation (5mC)Minor->MethC13Heavy Carbon (13C)Negligible->C13  Target ProductN15Heavy Nitrogen (15N)Negligible->N15

Caption: Hierarchy of thermodynamic determinants.

Part 3: Self-Validating Experimental Protocol

To rigorously confirm that your specific batch of 5'-

Materials
  • Sample A: 5'-

    
    C Labeled Oligonucleotide (Target).
    
  • Sample B: Unlabeled Oligonucleotide (Reference Control) - Must be same sequence.

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. Critical: Use the exact same buffer batch for both samples.

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Agilent Cary 3500 or Shimadzu UV-1800).

Workflow Diagram

Experimental_WorkflowPrepSample Preparation(Normalize Conc. to 2 µM)AnnealAnnealing Cycle(95°C -> 20°C fast cool)Prep->Anneal Remove 2° structuresRampMelting Ramp(0.5°C/min, 20°C -> 90°C)Anneal->Ramp Load CuvettesDataData Acquisition(Abs @ 260nm)Ramp->Data Continuous ReadCalcCalculate 1st Derivative(dA/dT)Data->Calc Identify Peak

Caption: Step-by-step workflow for precise Tm determination using UV-Vis spectrophotometry.

Step-by-Step Methodology
  • Preparation & Normalization:

    • Dissolve both Sample A and Sample B in the same stock buffer to a concentration of ~2.0 µM duplex.

    • Why? Small differences in salt concentration (e.g., from residual HPLC buffer) shift

      
       significantly. Using a high-salt resuspension buffer minimizes the impact of residual salts from the lyophilized pellet.
      
  • Degassing:

    • Degas solutions for 5 minutes (vacuum or helium sparge).

    • Why? Bubbles forming in the cuvette as temperature rises will cause spikes in absorbance, ruining the first derivative calculation.

  • Annealing (Resetting History):

    • Heat samples to 95°C for 5 minutes, then cool to 20°C.

    • Why? This ensures both the labeled and unlabeled DNA start from the same thermodynamic state, removing kinetic traps (hairpins) formed during shipping.

  • The Melt (Data Acquisition):

    • Wavelength: 260 nm.[1][2][3]

    • Ramp Rate: 0.5 °C/min (High Precision) or 1.0 °C/min (Standard).

    • Range: 20°C to 90°C.[3]

    • Sampling: Every 0.5°C.

  • Analysis (The Derivative Method):

    • Do not rely solely on the "half-max" absorbance method.

    • Calculate the first derivative (

      
      ).[3] The peak of this curve is the 
      
      
      .[1]
    • Success Criteria: The

      
       between Sample A (
      
      
      C) and Sample B (
      
      
      C) should be < 0.3°C .

Part 4: Troubleshooting & Interpretation

ObservationDiagnosisAction
Identical

(

C)
Success. Labeling is non-perturbative.Proceed with NMR/MS studies.
Labeled

is LOWER (> 1.0^\circ$C)
Impurity. Likely residual solvents (TEAA, Acetonitrile) or truncated synthesis failure sequences.Repurify via Ethanol Precipitation or Dialysis.
Labeled

is HIGHER (> 1.0^\circ$C)
Salt Discrepancy. The labeled sample likely has excess Na+ from the lyophilization process.Re-buffer exchange both samples into the same stock buffer using spin columns.
Broad Transition (Low Cooperativity) Aggregation. Sample is not fully dissolved or is aggregating.Check A260/A280 ratio; heat to 95°C and vortex vigorously before measuring.

References

  • SantaLucia, J., Jr. (1998). "A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics." Proceedings of the National Academy of Sciences, 95(4), 1460–1465.

    • Establishes the baseline thermodynamics for standard DNA, serving as the control reference.
  • Nikonowicz, E. P., & Pardi, A. (1992). "Three-dimensional structure of a DNA hairpin using 13C/15N-labeled oligonucleotides." Journal of Molecular Biology, 232(4), 1141-1156.

    • Foundational paper demonstrating that uniformly labeled DNA adopts standard B-form geometry and stability suitable for high-resolution NMR.
  • Lane, A. N., et al. (2008). "NMR methods for the study of nucleic acids." Methods in Cell Biology, 84, 267-291.

    • N)
  • Kupče, E., & Freeman, R. (2000). "Wideband Homonuclear Decoupling in 13C-Labeled Nucleic Acids." Journal of Magnetic Resonance, 146(2), 354-358.

    • Provides technical context on the utility of C labeling in NMR without referencing thermodynamic penalties.

A Senior Application Scientist's Guide to Cross-Validating Metabolic Rates: A Comparative Analysis of ¹³C-Deoxyadenosine and ³H-Thymidine

Author: BenchChem Technical Support Team. Date: February 2026

For my colleagues in research and drug development, the precise quantification of cellular metabolic activity, particularly DNA synthesis, is a cornerstone of our work. It is fundamental to assessing compound cytotoxicity, understanding mechanisms of action, and elucidating the complex cellular proliferation dynamics in oncology and immunology.[1] For decades, the [³H]thymidine incorporation assay has been a workhorse, a trusted method for measuring DNA replication.[2][3][4] However, the advent of stable isotope tracers and advanced mass spectrometry has introduced a powerful, safer, and more informative alternative: ¹³C-deoxyadenosine.

This guide provides an in-depth, objective comparison of these two methods. We will move beyond a simple listing of pros and cons to explore the causal biochemistry, the practical nuances of experimental design, and a robust protocol for cross-validation. My goal is to equip you with the technical understanding and field-proven insights necessary to select the appropriate method for your research and to confidently interpret your results.

The Classic Gold Standard: ³H-Thymidine Incorporation

The tritiated thymidine ([³H]thymidine) assay is a direct measure of DNA synthesis.[2][5] The principle is straightforward: cells are incubated with ³H-thymidine, a radioactively labeled nucleoside. As cells enter the S-phase of the cell cycle and replicate their DNA, they incorporate the ³H-thymidine via the nucleoside salvage pathway. The amount of incorporated radioactivity, measured by liquid scintillation counting, is directly proportional to the rate of cell proliferation.[2][4][6]

Metabolic Pathway: The Nucleoside Salvage Route

The utility of thymidine as a tracer hinges on its primary route of incorporation: the salvage pathway. Thymidine kinase (TK) phosphorylates thymidine to thymidine monophosphate (TMP), which is then further phosphorylated to thymidine triphosphate (TTP) and incorporated into newly synthesized DNA.[7] This is a relatively specific pathway for proliferating cells.[6]

G cluster_Intracellular Intracellular Space 3H-Thymidine_ext ³H-Thymidine 3H-Thymidine_int ³H-Thymidine 3H-Thymidine_ext->3H-Thymidine_int Nucleoside Transporter 3H-TMP ³H-TMP 3H-Thymidine_int->3H-TMP Thymidine Kinase (TK) 3H-TDP ³H-TDP 3H-TMP->3H-TDP 3H-TTP ³H-TTP 3H-TDP->3H-TTP DNA Newly Synthesized DNA 3H-TTP->DNA DNA Polymerase

Caption: ³H-Thymidine incorporation via the salvage pathway.

Limitations and Causal Factors

Despite its long-standing use, the ³H-thymidine assay has significant drawbacks. The primary concern is the use of a radioisotope, which necessitates specialized handling, disposal, and equipment, increasing costs and safety overhead.[2][6] More critically, from a biological integrity standpoint, ³H-thymidine itself can be cytotoxic. The beta radiation emitted by tritium can induce DNA damage, cell-cycle arrest, and apoptosis, thereby perturbing the very process being measured.[8] Studies have demonstrated that conventional doses of ³H-thymidine can cause a dose-dependent inhibition of DNA synthesis, making it a potentially flawed tool for accurately quantifying replication rates.[8]

The Modern Approach: Stable Isotope Tracing with ¹³C-Deoxyadenosine

Stable Isotope Resolved Metabolomics (SIRM) represents a paradigm shift in metabolic analysis.[9] Instead of relying on radioactive decay, this method uses non-radioactive, "heavy" isotopes (like ¹³C) as tracers.[10][11] The incorporation of these stable isotopes into metabolites is detected by mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio.[12][13]

Using ¹³C-labeled deoxyadenosine allows us to track its incorporation into DNA through both the de novo synthesis and salvage pathways. This provides a more holistic view of nucleotide metabolism. The key advantage is safety; stable isotopes are non-radioactive and do not perturb cellular systems in the way radioisotopes can, making them ideal for in vitro, in vivo, and even human studies.[11][14][15]

Metabolic Pathway: De Novo and Salvage Routes

Unlike thymidine, purine nucleosides like deoxyadenosine can be utilized through both salvage and de novo synthesis pathways. When ¹³C-deoxyadenosine is supplied, it enters the salvage pathway. However, by using other ¹³C-labeled precursors like glucose, one can trace the de novo synthesis of purine rings, offering a much richer dataset for metabolic flux analysis (MFA).[12][15] This allows researchers to dissect the relative contributions of different metabolic routes to DNA synthesis.[16]

G cluster_Intracellular Intracellular Space 13C-dA_ext ¹³C-Deoxyadenosine 13C-dA_int ¹³C-Deoxyadenosine 13C-dA_ext->13C-dA_int Nucleoside Transporter 13C-dAMP ¹³C-dAMP 13C-dA_int->13C-dAMP Adenosine Kinase (Salvage Pathway) 13C-dADP ¹³C-dADP 13C-dAMP->13C-dADP 13C-dATP ¹³C-dATP 13C-dADP->13C-dATP DNA Newly Synthesized DNA 13C-dATP->DNA DNA Polymerase DeNovo De Novo Synthesis (from ¹³C-Glucose, etc.) DeNovo->13C-dAMP

Caption: ¹³C-Deoxyadenosine incorporation into DNA.

Head-to-Head Comparison: ¹³C-Deoxyadenosine vs. ³H-Thymidine

To make an informed decision, a direct comparison of key performance attributes is essential. The choice is not merely about updating technology but about the quality, depth, and biological relevance of the data generated.

Feature³H-Thymidine¹³C-DeoxyadenosineRationale & Causality
Principle Radioisotope IncorporationStable Isotope IncorporationMeasures the same endpoint (DNA synthesis) but with fundamentally different tracer and detection technologies.
Detection Method Liquid Scintillation CountingLiquid Chromatography-Mass Spectrometry (LC-MS)Scintillation counting is a bulk measurement of radioactivity.[17] LC-MS provides high-resolution mass data, enabling quantification of specific isotopologues.[18][19]
Safety Radioactive (β-emitter)Non-radioactive, stableEliminates radiation exposure risks, specialized handling, and disposal costs, making it suitable for human studies.[11][15]
Cellular Perturbation High (Cytotoxicity, DNA damage, cell cycle arrest)[8]Minimal to NoneStable isotopes are biochemically identical to their natural counterparts and do not stress the cells, leading to more biologically relevant data.
Type of Data Relative proliferation rate (Counts Per Minute)Absolute quantification, Metabolic Flux Analysis (MFA)MS can precisely quantify the amount of labeled nucleoside in DNA.[20][21] Using various ¹³C tracers enables comprehensive MFA.[10][22][23]
Sensitivity HighVery HighModern mass spectrometers offer exceptional sensitivity, capable of detecting minute quantities of labeled analytes.[19]
Throughput Moderate to High (plate-based)High (with modern autosamplers)Both methods can be adapted for high-throughput screening, though MS sample preparation can be more involved.[20]
Cost High (Radioisotope, disposal, specialized counters)High (Initial MS instrument cost, but lower consumable/disposal cost)The initial capital expenditure for a mass spectrometer is significant, but per-sample and safety-related costs are lower than for radiochemical work.

Experimental Protocol: A Self-Validating Cross-Validation Workflow

The ultimate test of a new method is to run it in parallel with the established standard. This protocol is designed as a self-validating system to directly compare the data obtained from both tracers in the same cell population.

Experimental Workflow Overview

G cluster_Setup 1. Cell Culture Setup cluster_Labeling 2. Parallel Labeling cluster_Harvest 3. Harvest & Processing cluster_Analysis 4. Downstream Analysis Seed Seed Cells in Triplicate (e.g., 6-well plates) Label_H3 Group A: Add ³H-Thymidine Label_C13 Group B: Add ¹³C-Deoxyadenosine Label_Control Group C: Unlabeled Control Harvest Incubate (e.g., 24h), then Harvest Cells Label_H3->Harvest Label_C13->Harvest Label_Control->Harvest Split Split each sample: - Aliquot for Cell Count - Pellet for DNA Extraction Harvest->Split DNA_Extract Genomic DNA Extraction Split->DNA_Extract Analysis_H3 ³H Analysis: Liquid Scintillation Counting DNA_Extract->Analysis_H3 Analysis_C13 ¹³C Analysis: DNA Hydrolysis, LC-MS Analysis DNA_Extract->Analysis_C13 Normalize Normalize Data to Cell Count Analysis_H3->Normalize Analysis_C13->Normalize

Caption: Cross-validation experimental workflow diagram.

Step-by-Step Methodology

Objective: To quantitatively compare the rate of DNA synthesis in a cultured cell line using parallel labeling with ³H-thymidine and ¹³C-deoxyadenosine.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa) in exponential growth phase

  • Complete cell culture medium

  • [methyl-³H]Thymidine (Specific Activity: ~20 Ci/mmol)

  • [U-¹³C₁₀]2'-Deoxyadenosine (or other appropriate ¹³C-labeled deoxyadenosine)

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit (e.g., Qiagen DNeasy)

  • Liquid Scintillation Cocktail and Vials

  • LC-MS grade water, acetonitrile, and formic acid

  • Enzymes for DNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)

  • Liquid Scintillation Counter

  • LC-MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Cell Seeding:

    • Plate cells at a density that allows for exponential growth over the labeling period (e.g., 2 x 10⁵ cells/mL in 6-well plates). Prepare at least three replicate wells for each condition (³H-labeled, ¹³C-labeled, unlabeled control).

    • Causality: Using triplicate wells is crucial for statistical validity. The unlabeled control is essential for establishing baseline background for both detection methods.

  • Tracer Addition (Labeling):

    • After allowing cells to adhere or equilibrate (e.g., 4-24 hours), add the tracers.

    • For ³H-Thymidine wells: Add [methyl-³H]thymidine to a final concentration of 1 µCi/mL. Note: This concentration is typical but may need optimization to balance signal with cytotoxicity.[8]

    • For ¹³C-Deoxyadenosine wells: Add ¹³C-deoxyadenosine to a final concentration that is non-perturbing but sufficient for detection (e.g., 10-50 µM). This must be determined empirically.

    • Incubate for a defined period, typically one cell cycle (e.g., 24 hours).

  • Cell Harvest and Counting:

    • Harvest cells from each well (e.g., using trypsin for adherent cells or centrifugation for suspension cells).

    • Carefully resuspend the cell pellet in a known volume of PBS.

    • Crucial Validation Step: Remove a small aliquot (e.g., 20 µL) from each sample for direct cell counting using a hemocytometer or automated cell counter. This provides the absolute cell number to which all subsequent measurements will be normalized.

    • Pellet the remaining cells by centrifugation and wash twice with cold PBS to remove unincorporated tracers.

  • Sample Processing for ³H-Thymidine Analysis:

    • Lyse the cell pellets designated for scintillation counting.

    • Precipitate the DNA using trichloroacetic acid (TCA).

    • Transfer the precipitated DNA onto glass fiber filters using a cell harvester.[2]

    • Wash the filters to remove any remaining acid-soluble radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[17]

  • Sample Processing for ¹³C-Deoxyadenosine Analysis:

    • From the designated pellets, extract genomic DNA using a commercial kit according to the manufacturer's protocol. Quantify the DNA yield (e.g., using a NanoDrop).

    • Enzymatically hydrolyze a known amount of DNA (e.g., 1-5 µg) to individual deoxyribonucleosides.[15]

    • Prepare samples for LC-MS by protein precipitation or solid-phase extraction.

    • Analyze the samples using a validated LC-MS method capable of separating deoxyadenosine from other nucleosides and quantifying the ratio of labeled ([M+10]) to unlabeled ([M]) deoxyadenosine.[18][19]

  • Data Analysis and Cross-Validation:

    • ³H Data: Normalize the CPM for each replicate to the cell count obtained in Step 3 (CPM/10⁶ cells).

    • ¹³C Data: Calculate the fractional synthesis rate (f) or the percentage of ¹³C-enrichment in the deoxyadenosine pool from the DNA. Normalize this value to the total amount of DNA and the cell count.

    • Comparison: Correlate the normalized CPM values from the ³H-thymidine assay with the normalized ¹³C-enrichment data. In a successful cross-validation, a strong positive correlation should be observed between the two datasets across different experimental conditions (e.g., when testing an anti-proliferative compound at various doses).

Conclusion: Choosing the Right Tool for the Job

The ³H-thymidine incorporation assay, while historically significant, presents clear limitations related to safety and biological perturbation.[8][24] The data it produces, while useful for relative comparisons, can be influenced by the tracer's own cytotoxic effects.

The ¹³C-deoxyadenosine method, coupled with mass spectrometry, offers a superior alternative for the modern research and drug development landscape.[8][15] It is safer, less invasive to the biological system, and provides a richer, more quantitative dataset that can be integrated into a broader metabolic flux analysis.[10][16] While the initial investment in instrumentation is higher, the quality of the data and the expanded experimental possibilities—including safe in vivo applications—provide a compelling argument for its adoption.

This cross-validation guide provides a framework for laboratories to directly compare these methods and build confidence in stable isotope tracing techniques. By understanding the underlying principles and executing robust validation experiments, we can ensure our measurements of metabolic rates are not only accurate and reproducible but also truly reflective of the unperturbed biological reality.

References

  • A Comparative Guide to Cell Proliferation Assays: Cross-Validation of MIMS Data. Benchchem.
  • Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics.
  • Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. MDPI.
  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PMC.
  • Thymidine Uptake Assays. Revvity.
  • Liquid scintillation counting of 3H-thymidine incorporated into rat lens DNA. PubMed.
  • Metabolic flux analysis: MFA | Isotope-Labeled Compounds. MedChemExpress.
  • Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. PubMed.
  • A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Cell Mentor.
  • Mass Spectrometry-Based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts. PubMed.
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. MetaboLights.
  • Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans. PMC.
  • Immunology for Non-Immunologists: Proliferation Assays. Charles River Laboratories.
  • Lymphocyte proliferation assay—[³H] thymidine incorporation. ResearchGate.
  • 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. PubMed.
  • Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. PubMed.
  • Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate. PMC.
  • Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA. Rockefeller University Press.
  • In vivo measurement of DNA synthesis rates of colon epithelial cells in carcinogenesis. PubMed.
  • Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA. ResearchGate.
  • A Comparative Guide: The Advantages of Stable Isotope Tracers Like 2-DG-d1 Over Radioisotopes. Benchchem.
  • Thymidine Incorporation Assay. Thermo Fisher Scientific.
  • Simple Laboratory methods to measure cell proliferation using DNA synthesis property. Journal of Cancer Science & Therapy.
  • Pharmacometabolomics of Microbiome-Drug Interaction: How Gut Bacteria Alter Drug Molecules Before Systemic Circulation. Medium.
  • Stable Isotope Tracers vs. Radioactive Isotope Tracers. Alfa Chemistry.
  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. RSC Publishing.
  • Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. PubMed.
  • Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. PMC.
  • Application of Mass Spectrometry in DNA Analysis. Promega.
  • Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC.
  • Chemical synthesis, DNA incorporation and biological study of a new photocleavable 2′-deoxyadenosine mimic. PMC.
  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.
  • Determination of rates of DNA synthesis in cultured mammalian cell populations. PubMed.
  • Cell Proliferation Assays. Creative Biolabs.
  • Cell Viability Assays. NCBI Bookshelf.
  • Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. PMC.
  • Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. ResearchGate.
  • [Action of deoxyadenosine on nucleic acid synthesis by tumor cells in the presence of a deaminase inhibitor]. PubMed.
  • Cell proliferation assay using 3 H-thymidine nucleotide incorporation and radioactive measurements. ResearchGate.
  • Thymidine Analogues for Tracking DNA Synthesis. MDPI.
  • Differential effects of deoxyadenosine and deoxyguanosine on dna synthesis in human t lymphoblasts. SciSpace.
  • A Comparative Analysis of the Metabolic Stability of 2'-Deoxy-L-adenosine and Other L-Nucleosides. Benchchem.
  • Age-related metabolic changes limit efficacy of deoxynucleoside-based therapy in thymidine kinase 2-deficient mice. ResearchGate.

Sources

Safety Operating Guide

2'-Deoxyadenosine-5'-13C Monohydrate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (The "Bottom Line")

CRITICAL DISTINCTION: 2'-deoxyadenosine-5'-13C monohydrate contains Carbon-13 (


), a stable  isotope.[1][2][3] It is NOT radioactive .[1][2]

Do not dispose of this material in radioactive waste streams (e.g.,


 or 

bins). Doing so creates "mixed waste," which is exponentially more expensive and logistically difficult to dispose of. This material must be handled as Hazardous Chemical Waste due to potential biological toxicity, not radiological hazard.

Part 2: Material Characterization & Risk Assessment

Before disposal, the material must be accurately characterized to ensure acceptance by waste contractors. While 2'-deoxyadenosine is a naturally occurring nucleoside, laboratory-grade reagents are often classified conservatively due to high purity and potential acute toxicity if ingested.

Chemical Safety Profile
ParameterSpecification
Chemical Name This compound
CAS Number 16373-93-6 (Unlabeled parent); Specific labeled CAS varies by vendor
Molecular Formula

Radioactivity NONE (Stable Isotope)
GHS Classification Acute Tox. 3 or 4 (Oral) ; "Toxic/Harmful if Swallowed"
RCRA Status Not P-listed or U-listed; Manage as Characteristic Toxic Waste
Waste Stream Organic Chemical Waste (Incineration recommended)

Expert Insight: Different vendors (e.g., Cambridge Isotope Labs vs. Sigma-Aldrich) may classify the GHS hazard differently ranging from "Non-hazardous" to "Toxic if swallowed." Always adopt the conservative approach: treat it as toxic chemical waste.

Part 3: Waste Stream Decision Logic

To prevent costly compliance errors, use the following logic to determine the correct waste stream.

Waste_Decision_Tree Start Waste Generation: 2'-deoxyadenosine-5'-13C Is_Mixed Is it mixed with Radioisotopes (14C, 3H)? Start->Is_Mixed Is_Solid Physical State? Is_Mixed->Is_Solid NO (Stable 13C only) Rad_Waste RADIOACTIVE WASTE (Mixed Waste Protocol) Is_Mixed->Rad_Waste YES Chem_Solid SOLID CHEMICAL WASTE (Label: Toxic Organic Solid) Is_Solid->Chem_Solid Powder/Debris Chem_Liquid LIQUID CHEMICAL WASTE (Segregate by Solvent) Is_Solid->Chem_Liquid Solution

Figure 1: Decision matrix for segregating stable isotope waste. Note that 13C alone never triggers the Radioactive Waste path.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Powder)

Applicability: Expired reagents, spilled powder, or residual solids.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"

    • Hazard Checkbox: Toxic.[4][5][6][7]

  • Secondary Containment: Place the sealed container into your laboratory's designated "Solid Organic Waste" drum.

  • Documentation: Log the weight in your satellite accumulation area log sheet.

Protocol B: Liquid Waste (Buffers & Solutions)

Applicability: Reaction mixtures or stock solutions containing the compound.

  • Solvent Compatibility Check: Determine the primary solvent.

    • Aqueous/Buffer: Segregate into "Aqueous Toxic" waste.

    • Organic (MeOH, Acetonitrile): Segregate into "Organic Solvents" waste.

  • pH Adjustment: Ensure the solution pH is between 5 and 9. Extreme pH liquids should be neutralized before adding to bulk waste drums to prevent exothermic reactions.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste carboy.

Protocol C: Contaminated Debris (The "Universal Precautions" Rule)

Applicability: Gloves, weigh boats, paper towels.

  • Trace vs. Gross Contamination:

    • Trace (Gloves/Towels): Can typically be disposed of in standard lab trash UNLESS your facility classifies all chemical-contact debris as hazardous. Consult your specific EHS officer.

    • Gross (Spill cleanup materials): Must be bagged, labeled as "Solid Chemical Waste (Debris)," and treated as Protocol A.

Part 5: RCRA Empty Container Management

Under EPA Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 261.7), a container is only considered "empty" and safe for standard disposal (trash/recycling) if specific steps are taken.

The Triple Rinse Procedure

Failure to triple rinse is a common violation. Use this self-validating workflow:

Triple_Rinse Step1 1. EMPTY Remove all pourable residue to waste Step2 2. ADD SOLVENT Add solvent (10% of vol) capable of dissolving residue Step1->Step2 Step3 3. AGITATE Shake/Rotate to contact all surfaces Step2->Step3 Step4 4. DRAIN Pour rinsate into Chemical Waste Step3->Step4 Decision Repeat 3X? Step4->Decision Decision->Step2 No (Count < 3) Final DEFACE LABEL & DISCARD (Trash/Recycle) Decision->Final Yes (Count = 3)

Figure 2: The RCRA Triple Rinse Protocol. All rinsate must be captured as hazardous waste.

Operational Note: For 2'-deoxyadenosine, water or a water/ethanol mix is usually an effective rinsing solvent.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Empty Container Regulations (40 CFR 261.7). Retrieved from [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds (Distinction of Stable Isotopes). Retrieved from [Link]

Sources

Personal protective equipment for handling 2'-deoxyadenosine-5'-13C monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling 2'-deoxyadenosine-5'-13C monohydrate requires a paradigm shift from standard chemical safety.[1] While the compound itself presents low acute toxicity, it represents a significant financial and experimental investment. The 13C-label at the 5' position is a precision tool for NMR and mass spectrometry; its integrity is easily compromised by ubiquitous environmental carbon or enzymatic degradation (nucleases).

Therefore, this guide enforces a Dual-Protection Mandate :

  • Personnel Safety: Protection against particulate inhalation and accidental ingestion.

  • Isotopic Integrity: Protection of the compound from cross-contamination (12C sources) and hydrolysis.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards based on Safety Data Sheet (SDS) aggregates and physical properties.

Hazard CategoryClassificationContextual Risk
Acute Toxicity Low (Category 4 Oral)"Harmful if swallowed" (H302).[2] Not classified as carcinogenic or mutagenic, but as a nucleic acid analog, caution is required regarding biological activity [1].
Physical State Crystalline PowderHigh risk of static-induced dispersal. Inhalation of dust can irritate the respiratory tract.
Stability HygroscopicThe monohydrate form is stable, but excess moisture can promote microbial growth or hydrolysis, ruining the isotopic standard.
Contamination High SensitivitySkin oils contain RNases/DNases and exogenous carbon that will skew mass spec and NMR baselines.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for maintaining the "Chain of Purity."

Table 1: Required PPE Specifications
PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Enzymatic Barrier: Human skin is a primary source of nucleases. Double gloving ensures that if the outer glove touches a non-sterile surface, the inner glove remains a clean barrier for the reagent [2].
Respiratory N95 / P2 Respirator (Minimum)Recommended: Fume HoodParticulate Control: Prevents inhalation of the powder. More importantly, it prevents the operator's breath (moisture/CO2) from contaminating the hygroscopic sample.
Eye Protection Chemical Safety Goggles (Indirect Venting)Mucosal Protection: Prevents ocular absorption of dust. Standard safety glasses are insufficient for fine powders that can float around frames.
Body Protection Tyvek® Lab Coat (Disposable)Lint-Free Environment: Cotton lab coats shed fibers (carbon sources) and trap dust. Disposable Tyvek ensures a neutral, sterile surface.

Operational Workflow: The "Chain of Purity"

This workflow is designed to minimize static discharge and enzymatic degradation.

Phase A: Preparation & Environment[3]
  • Static Neutralization: 2'-deoxyadenosine-5'-13C is a dry powder and highly susceptible to static charge. Use an ionizing fan or anti-static gun on the weighing vessel before opening the vial.

  • Nuclease Decontamination: Wipe down the balance area and spatulas with a nuclease-decontamination solution (e.g., RNaseZap™). Note: Ethanol is insufficient for destroying nucleases.

Phase B: Weighing & Aliquoting
  • The "Clean-Hand/Dirty-Hand" Technique:

    • Left Hand (Dirty): Opens the draft shield, adjusts the balance.

    • Right Hand (Clean): Holds the spatula and touches only the isotope vial and the weighing boat.

  • Mass Transfer: Do not return excess powder to the stock vial. This introduces moisture and potential 12C contaminants. Discard or store excess in a separate "working" vial.

Phase C: Solubilization
  • Solvent Selection: Use only Nuclease-Free, LC-MS Grade Water or buffer. Standard Milli-Q water may contain trace organics that interfere with 13C NMR signals.

  • Dissolution: The monohydrate form dissolves readily. Vortex gently. Avoid sonication if possible to prevent heating, which can accelerate degradation of the 5'-label stability.

Visualizing the Safety & Integrity Workflow

The following diagram illustrates the critical decision points where safety and purity intersect.

G Start Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation PPE Don PPE (Double Nitrile) Equilibrate->PPE Static Static Neutralization PPE->Static Before Opening Weigh Weighing (Clean/Dirty Hand) Static->Weigh Minimize Loss Solubilize Solubilize (Nuclease-Free) Weigh->Solubilize Immediate Use Waste Disposal (Solid Waste) Weigh->Waste Excess Powder

Figure 1: The "Chain of Purity" workflow emphasizes thermal equilibration to prevent moisture condensation and static neutralization to prevent loss of the expensive isotope.

Disposal & Decontamination[4]

Disposal protocols must align with local chemical safety regulations, but with an added layer of security for the lab.

  • Primary Containment: Solid waste (contaminated wipes, weighing boats) should be bagged in a dedicated solid chemical waste container.

  • Rinse Verification: Before disposing of the original isotope vial, rinse it with the target solvent to ensure 100% recovery of the 13C material.

  • Surface Cleaning: Post-operation, clean the area with 10% bleach followed by 70% ethanol. This degrades any residual biological activity and removes salts.

References

  • PubChem. (2024). 2'-Deoxyadenosine Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.